Product packaging for 3-(1H-pyrazol-3-yl)pyridine(Cat. No.:CAS No. 45887-08-9)

3-(1H-pyrazol-3-yl)pyridine

Cat. No.: B1353410
CAS No.: 45887-08-9
M. Wt: 145.16 g/mol
InChI Key: JJLMOUMOJSUSSX-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B1353410 3-(1H-pyrazol-3-yl)pyridine CAS No. 45887-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLMOUMOJSUSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427736
Record name 3-(1H-pyrazol-3-yl)pyridine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45887-08-9
Record name 3-(1H-pyrazol-3-yl)pyridine
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Record name 3-(1H-pyrazol-5-yl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a pyridine and a pyrazole ring, imparts a unique combination of chemical properties, including its basicity, which plays a crucial role in its biological activity and pharmacokinetic profile. The pyridine nitrogen atom is generally considered the more basic center, capable of accepting a proton, while the pyrazole ring also possesses nitrogen atoms with basic character. Understanding the basic properties of this molecule is fundamental for its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical and Basic Properties

PropertyValueSource
Molecular Formula C₈H₇N₃N/A
Molecular Weight 145.16 g/mol N/A
Estimated pKa (Pyridinium ion) ~5.2Estimated based on Pyridine (pKa = 5.23)[1]
Estimated pKa (Pyrazolium ion) ~2.5Estimated based on Pyrazole (pKa = 2.48)[1]

Note: The pKa values are estimates for the conjugate acids of the respective nitrogen atoms. The pyridine nitrogen is the more likely site of protonation.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.[2] The following is a generalized protocol for the determination of the pKa of a water-soluble heterocyclic compound like this compound.

3.1. Materials and Reagents

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

3.2. Experimental Procedure

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in the beaker to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.

  • Initial pH Measurement: Record the initial pH of the this compound solution.

  • Titration with Acid: Add the HCl solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point Determination: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of HCl added (x-axis) to obtain a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be determined from the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Reactivity and Synthesis

The reactivity of this compound is influenced by the electronic properties of both the pyridine and pyrazole rings. The pyridine ring is generally susceptible to nucleophilic substitution, especially when activated by an electron-withdrawing group or N-oxidation. The pyrazole ring can undergo electrophilic substitution, and the N-H proton can be removed by a base, allowing for N-alkylation or N-arylation.

Synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For instance, the reaction of a pyridyl hydrazine with a suitable 1,3-dicarbonyl compound can yield the desired pyrazolyl-pyridine scaffold.

Biological Significance and Signaling Pathways

Derivatives of this compound have been extensively investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolyl-pyridine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors.

For example, compounds with a similar 4-(pyrazol-3-yl)-pyridine core have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[3] JNK signaling is implicated in cellular responses to stress, inflammation, and apoptosis.

Below is a representative diagram of a generic MAP kinase signaling pathway that could be targeted by a this compound-based inhibitor.

MAP_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK (MAPK) ERK (MAPK) MEK->ERK (MAPK) Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors Inhibitor This compound -based Inhibitor Inhibitor->RAF Inhibitor->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Differentiation, Survival

Caption: A simplified MAP Kinase signaling pathway.

This diagram illustrates how an external signal (Growth Factor) can trigger a cascade of protein phosphorylations, ultimately leading to changes in gene expression. A this compound-based inhibitor could potentially target one of the kinases in this pathway, such as RAF or MEK, thereby blocking the downstream signaling.

Conclusion

This compound possesses fundamental basic properties that are integral to its function as a versatile scaffold in medicinal chemistry. Its pyridine nitrogen provides a key site for interaction with biological targets, and a thorough understanding of its pKa is essential for optimizing drug candidates. The synthetic accessibility and the potential for chemical modification of this core structure make it a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Further experimental determination of its precise pKa value and detailed elucidation of its interactions with specific biological targets will continue to drive its application in drug discovery.

References

Technical Guide: 3-(1H-pyrazol-3-yl)pyridine (CAS No. 45887-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-3-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and an exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating both a pyridine and a pyrazole ring system. These structural features are prevalent in many biologically active compounds, making this scaffold an attractive starting point for the development of novel therapeutics.

PropertyValueReference
CAS Number 45887-08-9N/A
Molecular Formula C₈H₇N₃N/A
Molecular Weight 145.16 g/mol N/A
Appearance Pale yellow solid[1]
Boiling Point 143–148 °C at 0.01 mm Hg[2]
Melting Point 56–58 °C[2]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of a propenone intermediate with hydrazine hydrate.

Experimental Protocol

Starting Material: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Reagents:

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture at reflux for a duration sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The resulting residual oil can be purified by distillation under vacuum to afford this compound as a pale yellow solid.[1][2]

Yield: This procedure has been reported to provide a high yield of the desired product.[2]

Biological Activity and Therapeutic Potential

The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets with high affinity. Derivatives of this core structure have shown significant promise in several therapeutic areas, particularly in oncology and inflammatory diseases, primarily through the inhibition of protein kinases.

While specific quantitative data for the parent this compound is not extensively available in publicly accessible literature, the broader class of pyrazolyl-pyridine compounds has been widely investigated as potent kinase inhibitors.

Kinase Inhibition

Compounds featuring the pyrazolyl-pyridine core have demonstrated inhibitory activity against several key kinases involved in disease pathogenesis:

  • c-Jun N-terminal Kinases (JNKs): JNKs are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[3] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5] The pyrazolyl-pyridine scaffold has been a foundational element in the design of JNK inhibitors.[3][6]

  • Pim Kinases (PIM-1, PIM-2, PIM-3): The Pim family of serine/threonine kinases plays a crucial role in cell survival, proliferation, and apoptosis.[7][8] Overexpression of Pim kinases is associated with numerous hematologic and solid tumors, making them attractive targets for cancer therapy.[8][9][10] Several pyrazolyl-pyridine derivatives have been developed as potent pan-Pim kinase inhibitors.[7][11]

  • TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response and is involved in signaling pathways related to inflammation, autophagy, and oncogenesis.[12][13] The 1H-pyrazolo[3,4-b]pyridine scaffold, a related isomer, has been successfully utilized to develop potent and selective TBK1 inhibitors.[12][13]

  • Casein Kinase 1δ/ε (CK1δ/ε): These kinases are involved in the regulation of various cellular processes, and their dysregulation has been linked to neurodegenerative diseases and cancer. N-(1H-pyrazol-3-yl)quinazolin-4-amines, which contain a similar structural motif, have been identified as inhibitors of CK1δ/ε.[14]

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound derivatives is rooted in their ability to modulate key cellular signaling pathways. Below are graphical representations of a general synthesis workflow and a simplified kinase inhibition signaling pathway that these compounds are known to influence.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-acetylpyridine 3-acetylpyridine Propenone_Formation Formation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one 3-acetylpyridine->Propenone_Formation DMF-DMA N,N-dimethylformamide dimethyl acetal DMF-DMA->Propenone_Formation Cyclization Cyclization with Hydrazine Hydrate Propenone_Formation->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: General synthesis workflow for this compound.

Simplified Kinase Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Upstream_Signal Upstream Signal (e.g., Growth Factor, Stress) Kinase Kinase Upstream_Signal->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival, etc.) Substrate->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a versatile and valuable scaffold in drug discovery. Its straightforward synthesis and the established biological significance of the pyrazole-pyridine core make it an excellent starting point for the development of novel kinase inhibitors and other therapeutic agents. Further investigation into the specific biological targets and quantitative activity of the parent compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to the Molecular Structure of 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-3-yl)pyridine is a heterocyclic small molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and biological relevance. The document details spectroscopic and crystallographic data, outlines experimental protocols for its synthesis, and visualizes its role as a scaffold in targeting key signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on the pyrazolylpyridine core.

Molecular Structure and Properties

This compound is composed of a pyridine ring linked to a pyrazole ring at the 3-position of both heterocycles. The linkage is between a carbon atom on the pyridine ring and a carbon atom on the pyrazole ring. The molecular formula is C₈H₇N₃, with a molecular weight of approximately 145.16 g/mol .

The structural arrangement of the two aromatic rings suggests a largely planar conformation, a feature that has been confirmed by crystallographic studies of closely related isomers and derivatives. For instance, in the co-crystal of 4-(1H-pyrazol-3-yl)pyridine with terephthalic acid, the dihedral angle between the pyridine and pyrazole rings is a mere 4.69(9)°, indicating a high degree of planarity[1]. This planarity is a crucial factor in the molecule's ability to interact with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for formulation development.

PropertyValue
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
CAS Number 45887-08-9
Appearance Expected to be a solid at room temperature
Boiling Point 376.5°C
Density 1.214 g/cm³
Refractive Index 1.61
Spectroscopic Data

The structural elucidation of this compound is heavily reliant on spectroscopic techniques. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
8.52-8.61m2H, Pyridine protons
7.95-7.96m1H, Pyridine or Pyrazole proton
7.66-7.72m1H, Pyridine or Pyrazole proton
7.54-7.56m2H, Pyridine or Pyrazole protons
6.43-6.45m1H, Pyrazole proton
Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
151.1C (Pyridine/Pyrazole)
145.8C (Pyridine/Pyrazole)
142.4C (Pyridine/Pyrazole)
126.5C (Pyridine/Pyrazole)
112.4C (Pyridine/Pyrazole)
109.0C (Pyridine/Pyrazole)
Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
145.234.14[M]⁺
146.22.60[M+1]⁺
118.132.26Fragment Ion
78.226.12Fragment Ion
51.2100Fragment Ion

Table 4: Infrared (IR) Spectroscopy - Predicted Characteristic Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150-3000C-H StretchingAromatic (Py, Pz)
1600-1450C=C and C=N StretchingAromatic Rings
1465–1430Ring VibrationsPyridine/Pyrazole
~3140N-H StretchingPyrazole
Note: These are expected ranges based on the known spectra of pyridine and pyrazole derivatives. Specific peak values would require experimental data.

Synthesis of this compound

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible and commonly employed synthetic route starts with a pyridoyl-substituted 1,3-dicarbonyl compound and hydrazine.

General Synthetic Workflow

The overall workflow for the synthesis can be visualized as a two-step process: the formation of the 1,3-dicarbonyl precursor followed by the cyclization to form the pyrazole ring.

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization PyridineCarboxylate Pyridine-3-carboxylate Claisen Claisen Condensation PyridineCarboxylate->Claisen Ketone Acetone Ketone->Claisen Dicarbonyl 1-(Pyridin-3-yl)butane-1,3-dione Claisen->Dicarbonyl Reaction Condensation/Cyclization Dicarbonyl->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established syntheses of similar pyrazolyl-pyridines.

Step 1: Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione

  • Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., argon).

  • Reaction Mixture: To the stirred solution, add ethyl nicotinate (1.0 equivalent) followed by the dropwise addition of dry acetone (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reagents and Setup: In a round-bottom flask, dissolve the purified 1-(pyridin-3-yl)butane-1,3-dione (1.0 equivalent) from Step 1 in ethanol.

  • Reaction Mixture: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 60°C to increase the rate if necessary. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product can be purified by recrystallization or column chromatography.

Biological Relevance and Signaling Pathways

The pyrazolylpyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant area of interest is the inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation.

PIM-1 Kinase Inhibition

Derivatives of pyrazolylpyridine have been identified as potent inhibitors of PIM-1 kinase. PIM-1 is a downstream effector of the JAK/STAT signaling pathway and contributes to oncogenesis by phosphorylating and regulating the activity of proteins involved in apoptosis and cell cycle progression.

The signaling cascade involving PIM-1 often intersects with other critical cancer-related pathways, such as the one regulated by the c-Myc oncoprotein. PIM-1 can phosphorylate and stabilize c-Myc, leading to enhanced transcriptional activity and the promotion of cell proliferation. Furthermore, PIM-1 can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function and promoting cell survival.

The diagram below illustrates the central role of PIM-1 in cell survival and proliferation and highlights the points of intervention for inhibitors like pyrazolylpyridine derivatives.

G Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates PIM1 PIM-1 Kinase STAT3->PIM1 upregulates transcription cMyc c-Myc PIM1->cMyc stabilizes BAD BAD PIM1->BAD phosphorylates (inactivates) Proliferation Cell Proliferation cMyc->Proliferation promotes Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Pyrazolylpyridine This compound (and derivatives) Pyrazolylpyridine->PIM1 inhibits

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Conclusion

This compound represents a valuable molecular scaffold for the design and development of novel therapeutic agents. Its structural rigidity, planarity, and the presence of multiple hydrogen bond donors and acceptors make it an ideal candidate for interacting with various biological targets. The well-established synthetic routes allow for the generation of diverse libraries of derivatives for structure-activity relationship studies. The role of this scaffold in the inhibition of key oncogenic pathways, such as the PIM-1 kinase signaling cascade, underscores its potential in the development of new anticancer drugs. This technical guide provides a solid foundation of the core molecular features of this compound to aid researchers in their drug discovery and development endeavors.

References

A Technical Guide to 3-(1H-pyrazol-3-yl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3-(1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document covers its nomenclature, physicochemical properties, detailed synthetic protocols, and key applications, with a focus on its role in drug discovery.

Nomenclature

The standard IUPAC name for the compound is This compound . Due to the tautomerism inherent in the pyrazole ring, where the proton on the nitrogen can reside on either nitrogen atom, the compound is also frequently named 3-(1H-pyrazol-5-yl)pyridine [1].

  • IUPAC Name: this compound

  • Synonym: 3-(1H-pyrazol-5-yl)pyridine[1]

  • CAS Number: 45887-08-9[1]

Physicochemical and Structural Data

The key properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and analysis.

PropertyValueReference
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1][2]
Exact Mass 145.0640 g/mol [1]
Physical Form Solid[3]
Boiling Point 376.5 °C[1]
Density 1.214 g/cm³[1]
XLogP3 1.4717[1]
PSA (Polar Surface Area) 41.57 Ų[1]
InChI Key JJLMOUMOJSUSSX-UHFFFAOYSA-N[1][3]

Synthesis and Experimental Protocols

The pyrazolyl pyridine scaffold is a versatile starting point for more complex molecules and can be synthesized through various routes.[2] A common and effective method involves the condensation of a pyridyl-substituted 1,3-dicarbonyl compound (or its enamine equivalent) with hydrazine.

Experimental Protocol: Synthesis from 3-acetylpyridine

This protocol outlines a two-step synthesis starting from 3-acetylpyridine.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • Reactants: A mixture of 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is prepared.

  • Procedure: The mixture is heated, typically under reflux, for a specified period (e.g., 2-4 hours) to drive the condensation reaction.

  • Work-up: After the reaction is complete, the mixture is cooled. The excess DMF-DMA and other volatile components are removed under reduced pressure (vacuum). The resulting crude product, an enaminone, is often a solid and can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound

  • Reactants: The crude enaminone from Step 1 is dissolved in a suitable solvent, such as ethanol.

  • Procedure: Hydrazine hydrate is added to the solution. The mixture is then heated to reflux for a period of 0.5 to 2 hours.[4] This step facilitates the cyclization of the intermediate to form the pyrazole ring.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is subsequently removed under vacuum to yield the crude product.[4]

  • Purification: The final product, this compound, can be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to afford a solid product.[4]

G A 3-Acetylpyridine C Step 1: Condensation (Reflux) A->C B DMF-DMA B->C D Intermediate: (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one C->D F Step 2: Cyclization (Ethanol, Reflux) D->F E Hydrazine Hydrate E->F G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I Final Product: This compound H->I

Figure 1. General workflow for the synthesis of this compound.

Biological Activity and Research Applications

The this compound core is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[5][6] Derivatives of this structure are key components in the development of novel therapeutic agents.

  • Kinase Inhibition: The pyrazolyl pyridine structure is a core component in the design of potent kinase inhibitors.[2] For instance, derivatives have been investigated as inhibitors of PIM-1 kinase, which can induce apoptosis in cancer cells, showing potential for liver cancer therapies.[2] The drug Asciminib (Scemblix), a kinase inhibitor used to treat chronic myeloid leukemia, features a 5-(1H-pyrazol-5-yl)pyridine moiety in its structure.

  • Anticancer and Antimicrobial Agents: Pyrazole derivatives, in general, exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5][6] The this compound framework serves as a versatile building block for synthesizing compounds with potent cytotoxicity against various cancer cell lines.[2]

  • Drug Discovery Intermediate: As a versatile heterocyclic compound, it is a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.[2][7] Its structure allows for functionalization at multiple positions on both the pyridine and pyrazole rings, enabling the creation of diverse chemical libraries for screening.

References

Technical Guide: Solubility and Biological Context of 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold, combining both a pyrazole and a pyridine ring, is a key structural feature in a variety of biologically active molecules. Notably, derivatives of pyrazolylpyridine have demonstrated potent activity as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell proliferation, apoptosis, and signaling pathways associated with cancer.[1][2][3] The development of such compounds as therapeutic agents necessitates a thorough understanding of their physicochemical properties, among which solubility is paramount for ensuring bioavailability and efficacy.

This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, outlines detailed experimental protocols for its determination, and presents the relevant biological context of its derivatives as PIM-1 kinase inhibitors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇N₃-
Molecular Weight145.16 g/mol -
XLogP31.4717[1]
Boiling Point376.5 °C[1]
Density1.214 g/cm³[1]

Note: The data in this table, with the exception of the molecular formula and weight, are predicted values and should be used as a guide for solvent selection.

Solubility in Organic Solvents

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound in a selection of common organic solvents. The subsequent sections detail the experimental protocols for obtaining this data.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. Each provides different insights into the compound's behavior and is suited for different stages of the drug discovery process.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous or organic solvent.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent (e.g., methanol, ethanol).

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done using a nephelometer, which measures light scattering, or by visual inspection.

  • Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is crucial for lead optimization and pre-formulation studies. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents. Analyze both the standards and the sample from the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

Biological Context: Inhibition of PIM-1 Kinase Signaling

Derivatives of the pyrazolylpyridine scaffold have been identified as potent inhibitors of PIM-1 kinase.[1][3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and apoptosis.[2] Its overexpression is associated with various types of cancer, making it an attractive therapeutic target. The inhibition of PIM-1 by pyrazolylpyridine derivatives can lead to the induction of apoptosis in cancer cells.

PIM1_Inhibition_Pathway cluster_extracellular Extracellular Signals cluster_cell Cancer Cell Growth_Factors Growth Factors & Cytokines Receptor Receptor Tyrosine Kinases (RTKs) Signaling_Cascade Downstream Signaling Cascade (e.g., JAK/STAT) PIM1 PIM-1 Kinase Signaling_Cascade->PIM1 Activation Apoptosis_Proteins Anti-apoptotic Proteins (e.g., Bad, p27) PIM1->Apoptosis_Proteins Phosphorylation (Inactivation of pro-apoptotic proteins) Apoptosis Apoptosis PIM1->Apoptosis Cell_Survival Cell Survival & Proliferation Apoptosis_Proteins->Cell_Survival Apoptosis_Proteins->Apoptosis Pyrazolylpyridine This compound Derivative Pyrazolylpyridine->PIM1 Inhibition

Caption: PIM-1 Kinase Inhibition by Pyrazolylpyridine Derivatives.

Experimental and Logical Workflows

To ensure accurate and reproducible results, a structured experimental workflow is essential. The following diagram illustrates the logical progression from sample preparation to data analysis for both kinetic and thermodynamic solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Data Analysis & Reporting Compound This compound (Solid) Stock_Solution Prepare DMSO Stock Solution Compound->Stock_Solution Excess_Solid Add Excess Solid to Solvent Compound->Excess_Solid Solvents Select Organic Solvents Serial_Dilution Serial Dilution in Solvent Solvents->Serial_Dilution Solvents->Excess_Solid Stock_Solution->Serial_Dilution Incubate_Kinetic Incubate (1-2h) Serial_Dilution->Incubate_Kinetic Detect_Precipitate Detect Precipitate (Nephelometry/Visual) Incubate_Kinetic->Detect_Precipitate Data_Analysis Calculate Solubility (mg/mL, mol/L) Detect_Precipitate->Data_Analysis Equilibrate Equilibrate (24-48h) Excess_Solid->Equilibrate Separate_Phases Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate_Phases Quantify_Supernatant Quantify Supernatant (HPLC/LC-MS) Separate_Phases->Quantify_Supernatant Quantify_Supernatant->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for both kinetic and thermodynamic solubility assays offer robust methods for generating reliable data. Furthermore, the understanding of the biological context, specifically the role of pyrazolylpyridine derivatives as PIM-1 kinase inhibitors, underscores the importance of this compound in the development of novel anticancer therapeutics. The provided workflows and diagrams serve as a practical resource for scientists engaged in the research and development of this compound and its analogues.

References

The Pyrazolylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolylpyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. This technical guide provides an in-depth exploration of the discovery and history of these vital heterocyclic compounds. We trace their origins from early synthetic chemistry to their contemporary role as potent kinase inhibitors in oncology. This document furnishes detailed experimental protocols for their synthesis, presents quantitative structure-activity relationship (SAR) data in structured tabular formats, and visualizes key synthetic and biological pathways using Graphviz diagrams, offering a comprehensive resource for researchers in the field.

A Historical Overview: From Pyrazole to a Privileged Scaffold

The journey of pyrazolylpyridine compounds begins with the discovery of their parent heterocycle, pyrazole. In 1883, Ludwig Knorr first synthesized pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazine. This foundational work laid the groundwork for heterocyclic chemistry. Decades later, the first fused pyrazolopyridine system, specifically a 1H-pyrazolo[3,4-b]pyridine, was synthesized by Ortoleva in 1908.

For much of the 20th century, pyrazolylpyridines were primarily of academic interest in coordination chemistry, where they served as effective bidentate ligands, analogous to the well-known 2,2'-bipyridine ligands.[1][2] Their rigid structure and nitrogen atoms make them excellent chelators for various metal ions.[1][3]

The paradigm shifted significantly in the late 20th and early 21st centuries with the rise of targeted therapies in medicine. Researchers recognized that the pyrazolylpyridine core, being structurally similar to the natural purine nucleus, could act as an antagonist in biological processes.[4] Its unique arrangement of hydrogen bond donors and acceptors made it an ideal "hinge-binding" motif for the ATP-binding pocket of protein kinases.[5] This realization marked the ascent of pyrazolylpyridines as a privileged scaffold in drug discovery, leading to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.[4][5][6]

Synthetic Strategies and Key Experimental Protocols

The construction of the pyrazolylpyridine core is most commonly achieved by building one ring onto the other. The strategy of forming a pyridine ring onto a pre-existing, functionalized pyrazole is particularly widespread. A cornerstone of this approach is the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.[7][8]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyrazolo[3,4-b]pyridine core via a multi-component reaction, a common and efficient strategy.

G General Synthetic Workflow for Pyrazolopyridines cluster_reactants Starting Materials cluster_process Reaction cluster_product Outcome A 5-Aminopyrazole P One-Pot Multicomponent Reaction (e.g., Hantzsch-type synthesis) A->P B 1,3-Dicarbonyl Compound B->P C Aldehyde C->P D Ammonium Acetate (Nitrogen Source) D->P F Substituted Pyrazolo[3,4-b]pyridine Core P->F Cyclization & Aromatization

Caption: A generalized workflow for pyrazolopyridine synthesis.

Detailed Experimental Protocol: Three-Component Synthesis of a Pyrazolopyridine Derivative

This protocol is adapted from a reported one-pot, three-component reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives.[1][3]

Reaction: Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • Arylglyoxal (1.0 mmol)

  • 3-Methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol)

  • Cyclic 1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol)

  • Tetrapropylammonium bromide (TPAB) (20 mol%)

  • Water/Acetone solvent mixture (1:2, 10 mL)

Procedure:

  • A mixture of the arylglyoxal (1.0 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol), the cyclic 1,3-dicarbonyl compound (1.0 mmol), and TPAB (0.2 mmol) is prepared in a round-bottom flask.

  • The water/acetone (1:2, 10 mL) solvent is added to the flask.

  • The reaction mixture is stirred vigorously at 80°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as CH₂Cl₂:Hexane:MeOH (15:15:1).

  • Upon completion, the reaction vessel is allowed to cool to room temperature.

  • Approximately half of the solvent volume is removed under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by vacuum filtration.

  • The collected solid is washed with a cold H₂O/EtOH (1:2) mixture to remove residual catalyst and unreacted starting materials.

  • The product is dried under vacuum to yield the desired pyrazolopyridine derivative (Typical yields: 90-98%).[1][3]

Characterization:

  • The structure of the final product is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). For example, a related synthesis reported the following characterization for a similar product: ¹H NMR (600 MHz, DMSO-d₆): δ 1.18 (t, J = 7.2 Hz, 3H), 2.40 (s, 3H), 4.19 (q, J = 7.2 Hz, 2H), 7.27 (s, 1H), 7.36 (d, J = 7.8 Hz, 2H), 7.48–7.52 (m, 5H), 7.80–7.81 (m, 2H), 8.26 (s, 2H). [9][10]

Quantitative Data and Structure-Activity Relationships (SAR)

The development of pyrazolylpyridine-based kinase inhibitors has been driven by extensive SAR studies. By systematically modifying substituents at various positions on the bicyclic core, researchers can fine-tune potency, selectivity, and pharmacokinetic properties. The tables below summarize representative data for pyrazolylpyridine derivatives against key cancer targets.

Table 1: Inhibitory Activity of Pyrazolylpyridine Derivatives Against Cyclin-Dependent Kinase 2 (CDK2)

Compound ID R¹ Substituent R² Substituent IC₅₀ against CDK2/cyclin A2 (µM)
Roscovitine (Ref.) - - 0.39
Compound 4 Phenyl Thioxo 0.24
Compound 11 Phenyl N-glycoside 0.50
Compound 1 Phenyl Amino 0.57
Compound 8 Phenyl Fused Furan 0.65

Data sourced from studies on novel pyrazolopyridine derivatives as CDK2 inhibitors.

Table 2: Inhibitory Activity of Pyrazolopyridine Derivatives Against c-Met Kinase

Compound ID Scaffold R¹ Substituent IC₅₀ against c-Met (nM) IC₅₀ against HepG-2 Cell Line (µM)
Cabozantinib (Ref.) - - 5.38 -
Compound 5a Thioxopyrazolo[3,4-b]pyridine Phenyl 4.27 3.42
Compound 5b Thioxopyrazolo[3,4-b]pyridine 4-Chlorophenyl 7.95 3.56

Data sourced from a study on novel pyrazolopyridine derivatives targeting c-Met kinase.[2]

Table 3: Inhibitory Activity of Pyrazolopyridine Derivatives Against Anaplastic Lymphoma Kinase (ALK) and the L1196M "Gatekeeper" Mutant

Compound ID R¹ Substituent IC₅₀ against ALK-wt (nM) IC₅₀ against ALK-L1196M (nM) IC₅₀ against c-Met (nM)
Crizotinib (Ref.) Piperidine 3.0 17.0 8.0
Compound 10g (Indol-3-yl)methyl <0.5 <0.5 >1000

Data sourced from SAR studies on pyrazolo[3,4-b]pyridines designed to overcome Crizotinib resistance.[11]

Mechanism of Action: A Case Study of Crizotinib

Crizotinib is a pyrazolylpyridine-based, orally active, multi-targeted tyrosine kinase inhibitor. It is a prime example of the therapeutic success of this scaffold. Approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS-1 rearrangements, Crizotinib functions by competitively binding to the ATP-binding site of these oncogenic kinases.[12][13]

The fusion of the ALK gene with a partner gene (most commonly EML4) results in a constitutively active fusion protein that is always "on," driving uncontrolled cell proliferation and survival.[12] Crizotinib's inhibition of this aberrant kinase blocks the phosphorylation of downstream signaling molecules, effectively shutting down multiple oncogenic pathways.

Crizotinib Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways inhibited by Crizotinib upon binding to the EML4-ALK fusion protein.

G Crizotinib Mechanism of Action cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) PI3K PI3K/AKT/mTOR EML4_ALK->PI3K JAK JAK/STAT EML4_ALK->JAK MAPK RAS/RAF/MEK/ERK EML4_ALK->MAPK Crizotinib Crizotinib (Pyrazolylpyridine Core) Crizotinib->EML4_ALK Binds to ATP Pocket Inhibits Phosphorylation Proliferation Decreased Cell Proliferation & Survival PI3K->Proliferation JAK->Proliferation MAPK->Proliferation Apoptosis Induction of Apoptosis

Caption: Crizotinib inhibits the EML4-ALK kinase, blocking downstream pathways.

By inhibiting the EML4-ALK fusion protein, Crizotinib effectively downregulates critical signaling cascades including the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[4][7] This comprehensive blockade halts the signals that promote cancer cell proliferation and survival, ultimately leading to tumor cell apoptosis.[7][13]

Conclusion and Future Directions

From their humble beginnings in foundational organic synthesis, pyrazolylpyridine compounds have evolved into a cornerstone of modern medicinal chemistry. Their journey highlights the power of scaffold-based drug design and the importance of understanding the interplay between chemical structure and biological function. The success of first and second-generation inhibitors like Crizotinib has paved the way for new derivatives designed to overcome acquired resistance, such as those targeting gatekeeper mutations like ALK-L1196M.[11] The continued exploration of this privileged scaffold, through novel synthetic methodologies and creative medicinal chemistry, promises to yield the next generation of targeted therapeutics for a host of human diseases.

References

Spectroscopic and Synthetic Profile of 3-(1H-pyrazol-3-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-(1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a core resource, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating the synthetic workflow.

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
8.52-8.61mPyridine H-2, H-6
7.95-7.96mPyridine H-4
7.66-7.72mPyrazole H-5
7.54-7.56mPyridine H-5
6.43-6.45mPyrazole H-4

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
151.1Pyridine C-6
145.8Pyridine C-2
142.4Pyrazole C-3
126.5Pyridine C-4
112.4Pyridine C-5
109.0Pyrazole C-4/C-5
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (pyrazole)
3150-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic rings)
1450-1000In-plane C-H bending
900-650Out-of-plane C-H bending
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry (EI-MS) Data for this compound [1]

m/zRelative Intensity (%)Assignment
145.234.14[M]⁺
146.22.60[M+1]⁺
118.132.26[M-HCN]⁺
78.226.12[C₅H₄N]⁺ (Pyridine radical cation)
51.2100[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This procedure follows a classical pyrazole synthesis via the condensation of a 1,3-dicarbonyl equivalent with hydrazine.

Experimental Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 3-acetylpyridine 3-Acetylpyridine Enaminone 3-(Dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one 3-acetylpyridine->Enaminone Reaction with DMF-DMA DMF-DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF-DMA->Enaminone Product This compound Enaminone->Product Reaction with Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Product

Synthesis of this compound.

Procedure:

  • Formation of the Enaminone Intermediate: A mixture of 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and byproducts are removed under reduced pressure to yield 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

  • Cyclization to the Pyrazole Ring: The crude enaminone is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is added to the solution, and the mixture is refluxed. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-15 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Pulse Program: zg30 (standard 30-degree pulse).

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 12 ppm.

    • Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer.

    • Pulse Program: zgpg30 (power-gated proton decoupling).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 220 ppm.

    • Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased, baseline corrected, and referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press at a pressure of 7-8 tons.

  • Data Acquisition:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Background: A spectrum of a pure KBr pellet is recorded as the background.

Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the sample in methanol is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

  • Electron Ionization (EI) Parameters:

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

References

The Expanding Therapeutic Potential of Pyrazole-Pyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyrazole-pyridine scaffolds, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. Synthesizing current research, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The guide details the anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties of these scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The pyrazole-pyridine nucleus, a bioisostere of purine, has garnered considerable attention due to its ability to interact with a wide range of biological targets.[1] This structural similarity allows these compounds to act as antagonists to natural purines in various biological processes, leading to a broad spectrum of pharmacological activities.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole-pyridine derivatives have emerged as a prominent class of anticancer agents, primarily through their potent kinase inhibitory activity.[2][3] These compounds have been shown to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[3][4]

A number of pyrazolo[3,4-b]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown potent dual inhibition of EGFR and VEGFR-2 with IC50 values in the nanomolar range.[3] The anticancer mechanism often involves the induction of apoptosis, mediated through the modulation of key signaling proteins such as Bax, Bcl-2, and caspases, as well as cell cycle arrest at different phases.[5][6]

Compound ClassTarget/Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridinesTRKA0.056[7]
Pyrazolo[3,4-b]pyridinesKm-12 cell line0.304[7]
Pyrazolo[3,4-b]pyridinesc-Met<1[4]
Pyrazolo[3,4-b]pyridinesHepG-23.42[4]
Thiophenyl-pyrazole-pyridinesEGFR0.161[3]
Thiophenyl-pyrazole-pyridinesVEGFR-20.141[3]
Pyrazolo[1,5-a]pyrimidinesCaco212.62[8]
Pyrazolo[1,5-a]pyrimidinesMCF-714.50[8]
Pyrazolo[3,4-d]pyrimidinesEGFR0.034[9]
Pyrazolyl PyridinesHepG20.18[10]
Pyrazolo[3,4-b]pyridinesK5620.2 (nM)[11]
Pyrazole-Thiadiazole HybridsA5491.537[12]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-pyridine scaffolds have shown promising activity against a range of bacteria and fungi.[13] Certain derivatives have exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13][14] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[13]

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo-pyridine substituted pyrazolesVarious bacteria<1[13]
Pyrazole-thiazole hybridsMRSA<0.2 (µM)[13]
Pyrazole-clubbed pyrimidinesMRSA521 (µM)[15]
Pyrazole-clubbed pyrimidinesP. aeruginosa2085 (µM)[15]
Pyrazolo[3,4-b]pyridinesMRSA2[14]
Pyrazolo[3,4-b]pyridinesVRE8[14]
Pyrazolo[3,4-b]pyridinesESBL-producing E. coli4[14]
Pyrazole DerivativesS. aureus4[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. Pyrazole-pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[17] A notable mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[18] By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α.[18]

Compound ClassAssayIC50 (µM)Reference
Pyrazole-Pyridine DerivativesAlbumin Denaturation118.01[19]

Antiviral, Antidiabetic, and Neuroprotective Potential

Beyond the major therapeutic areas, pyrazole-pyridine scaffolds have also shown promise in other domains.

Antiviral Activity: Certain pyrazolopyridine derivatives have exhibited potent antiviral activity against a range of viruses, including enteroviruses and herpes simplex virus-1 (HSV-1).[20][21] For HSV-1, some compounds have shown EC50 values in the low micromolar range, with high selectivity indices, indicating a favorable safety profile.[20] The antiviral mechanism can involve the inhibition of viral adsorption and replication.[20]

Compound ClassVirusEC50 (µM)Reference
Pyrazolopyridine DerivativesHSV-10.70 - 1.00[20]
Pyrazolopyridine AnalogsEV-D68, EV-A71, CVB3Nanomolar range[21]
Hydroxyquinoline-pyrazole HybridsSARS-CoV-2, MERS-CoV, HCoV-229EVaries (Selective)[22]
Pyrano[2,3-c]pyrazole DerivativesCoronavirus 229E27.8 (µg/mL)[23]

Antidiabetic Activity: Pyrazole-pyridine derivatives have been investigated as potential antidiabetic agents through the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[24] Several pyrazolo[3,4-b]pyridine carbohydrazide derivatives have demonstrated remarkable α-amylase inhibitory activity with IC50 values in the low micromolar range, comparable to the standard drug acarbose.[24][25]

Compound ClassEnzymeIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine carbohydrazidesα-amylase5.10 - 5.21[24]
Pyrazolo[3,4-d]pyrimidine amidesα-amylase1.60 - 2.04[26]

Neuroprotective Activity: The neuroprotective potential of pyrazole-pyridine scaffolds is an emerging area of research. These compounds are being explored for their ability to protect neuronal cells from damage in models of neurodegenerative diseases. The mechanism of action may involve the modulation of apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-pyridine scaffolds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline.

  • Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

α-Amylase Inhibition Assay for Antidiabetic Activity

This assay measures the ability of a compound to inhibit the activity of α-amylase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, α-amylase enzyme solution, and a buffer.

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: Initiate the reaction by adding a starch solution as the substrate.

  • Incubation: Incubate the reaction mixture for a specific time.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at 540 nm.

  • Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity

This assay evaluates the ability of a compound to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by pyrazole-pyridine scaffolds is crucial for understanding their mechanism of action and for guiding further drug development efforts.

anticancer_pathway GF Growth Factor EGFR EGFR/VEGFR-2 GF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PyrazolePyridine Pyrazole-Pyridine Scaffold PyrazolePyridine->EGFR Inhibition Bcl2 Bcl-2 PyrazolePyridine->Bcl2 Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis antiinflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation PyrazolePyridine Pyrazole-Pyridine Scaffold PyrazolePyridine->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription experimental_workflow Start Compound Library (Pyrazole-Pyridine Derivatives) PrimaryScreening Primary Screening (e.g., MTT, Agar Diffusion) Start->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification HitIdentification->Start Inactive SecondaryScreening Secondary Screening (Dose-Response, IC50/MIC) HitIdentification->SecondaryScreening Active LeadSelection Lead Selection (Potent & Selective) SecondaryScreening->LeadSelection LeadSelection->SecondaryScreening Optimize MechanismOfAction Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) LeadSelection->MechanismOfAction Potent InVivo In Vivo Studies (Animal Models) MechanismOfAction->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

Pyrazolylpyridines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolylpyridines, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their remarkable and diverse pharmacological activities. Their structural resemblance to purines allows them to effectively interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of pyrazolylpyridines, with a particular focus on their application in oncology. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. Pyrazolopyridines have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their versatility and amenability to chemical modification have led to the development of several clinical candidates and approved drugs.

Core Concepts in Pyrazolylpyridine Chemistry

The pyrazolylpyridine scaffold consists of a fused pyrazole and pyridine ring system. The arrangement of nitrogen atoms within this bicyclic structure provides unique electronic and steric properties that are crucial for its biological activity. These compounds are often designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole and pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.

Data Presentation: Quantitative Analysis of Pyrazolylpyridine Derivatives

The following tables summarize the in vitro activity of various pyrazolylpyridine and related pyrazolopyrimidine derivatives against different cancer cell lines and protein kinases. This data highlights the structure-activity relationships (SAR) and the therapeutic potential of this compound class.

Table 1: Anticancer Activity of Pyrazolylpyridine and Related Derivatives against Various Cancer Cell Lines

Compound IDScaffoldR-Group ModificationsCancer Cell LineIC50 (µM)Reference
1 Pyrazolo[3,4-d]pyrimidine4-(3,4,5-trimethoxybenzylidene-hydrazinyl)Caco-273.08[1]
1 Pyrazolo[3,4-d]pyrimidine4-(3,4,5-trimethoxybenzylidene-hydrazinyl)A54968.75[1]
1 Pyrazolo[3,4-d]pyrimidine4-(3,4,5-trimethoxybenzylidene-hydrazinyl)HT108017.50[1]
1 Pyrazolo[3,4-d]pyrimidine4-(3,4,5-trimethoxybenzylidene-hydrazinyl)Hela43.75[1]
2 Pyrazolo[3,4-d]pyrimidine4-(4-methoxybenzylidene-hydrazinyl)Caco-276.92[1]
2 Pyrazolo[3,4-d]pyrimidine4-(4-methoxybenzylidene-hydrazinyl)A549148[1]
2 Pyrazolo[3,4-d]pyrimidine4-(4-methoxybenzylidene-hydrazinyl)HT108096.25[1]
2 Pyrazolo[3,4-d]pyrimidine4-(4-methoxybenzylidene-hydrazinyl)Hela74.8[1]
3 Pyrazole-fused Curcumin Analog1-aryl-1H-pyrazoleMDA-MB-231>50[2]
3 Pyrazole-fused Curcumin Analog1-aryl-1H-pyrazoleHepG21.3-4.8[2]
4 1,3,4-triarylpyrazoleVaried heterocyclesHepG26.53[3]
4 1,3,4-triarylpyrazoleVaried heterocyclesMCF726.40[3]
4 1,3,4-triarylpyrazoleVaried heterocyclesPC359.84[3]
5 Pyrazolo[3,4-b]pyridine6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineHCT-11631.3[4]
5 Pyrazolo[3,4-b]pyridine6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineMCF-719.3[4]
5 Pyrazolo[3,4-b]pyridine6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineHepG222.7[4]
5 Pyrazolo[3,4-b]pyridine6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineA54936.8[4]
6 Pyrazole-Indole HybridVaried substitutionsHCT-1169.2-81.3[5]
6 Pyrazole-Indole HybridVaried substitutionsMCF-710.6-63.7[5]
6 Pyrazole-Indole HybridVaried substitutionsHepG26.1-92.4[5]
6 Pyrazole-Indole HybridVaried substitutionsA54913.5-77.7[5]

Table 2: Kinase Inhibitory Activity of Pyrazolylpyridine and Related Derivatives

Compound IDScaffoldTarget KinaseIC50 (nM)Ki (nM)Reference
7 Pyrazolo[1,5-a]pyrimidinePim-145-[6]
8 Pyrazolo[1,5-a]pyrimidineFlt-3--[6]
9 Pyrazolo[3,4-c]pyridinePan-Pim-2 (Pim-1), 10 (Pim-2), 2 (Pim-3)[7]
10 Pyrazolo[1,5-a]pyridineCSK5600-[7]
11 Pyrazolo[3,4-b]pyridineCDK12380-[8]
12 Pyrazolo[3,4-b]pyridineCDK11520-[8]
13 (4-Pyrazolyl)-2-aminopyrimidineCDK20.29-[5]
14 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2-7[9]
14 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK5-3[9]
15 Pyrazole-basedAkt161-[8]
16 Pyrazole-basedChk248.4-[8]
17 Pyrazole-basedChk217.9-[8]
18 Pyrazolo[1,5-a]pyrimidineCDK224-[8]
19 Pyrazolo[1,5-a]pyrimidineCDK523-[8]
20 Pyrazole-basedPan-Pim-0.2 (Pim-1), 1.1 (Pim-2), 0.2 (Pim-3)[8]
21 Pyrazole-basedB-RAF100-1000-[8]
22 Pyrazole-basedJAK20.72-[10]
23 Pyrazole-basedAkt120-[10]
24 Pyrazole-basedERK1/26.1/3.1-[10]
25 Imidazopyridine with 3-aminopyrazoleJAK2Potent-[10]

Experimental Protocols

General Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines

This protocol describes a common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which is closely related to and often explored alongside pyrazolylpyridines.

Step 1: Synthesis of β-Enaminone Intermediate

  • A mixture of a substituted acetophenone (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) is heated at reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the corresponding β-enaminone.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core

  • To a solution of the β-enaminone (1.0 eq.) in ethanol, 3-amino-5-methylpyrazole (1.0 eq.) and a catalytic amount of acetic acid are added.

  • The reaction mixture is heated at reflux for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrazolylpyridine test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolylpyridine test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2 to 4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Mandatory Visualizations

Signaling Pathway: Inhibition of CDK2 by Pyrazolylpyridine Derivatives

The following diagram illustrates the role of Cyclin-Dependent Kinase 2 (CDK2) in cell cycle progression and how pyrazolylpyridine-based inhibitors can block this process, leading to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway_Inhibition cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_Inhibition Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 activate Cyclin_E_CDK2 Cyclin E / CDK2 pRb pRb Cyclin_D_CDK46->pRb phosphorylates E2F E2F pRb->E2F Release_E2F E2F Released pRb->Release_E2F E2F->Cyclin_E_CDK2 activates S_Phase_Entry S Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes Pyrazolylpyridine_Inhibitor Pyrazolylpyridine Inhibitor Pyrazolylpyridine_Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by pyrazolylpyridine derivatives.

Experimental Workflow: Synthesis and Screening of Pyrazolylpyridine Derivatives

The following diagram outlines the general workflow for the synthesis and biological screening of novel pyrazolylpyridine-based anticancer agents.

Experimental_Workflow Start Starting Materials (Substituted Pyrazoles, Pyridinones, etc.) Synthesis Chemical Synthesis (e.g., Cyclocondensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound_Library Pyrazolylpyridine Derivative Library Purification->Compound_Library In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Compound_Library->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., for CDK2, Pim-1) In_Vitro_Screening->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Compound_Library Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: General workflow for the discovery of pyrazolylpyridine-based anticancer drugs.

Logical Relationship: Structure-Activity Relationship (SAR) of Pyrazolylpyridines

This diagram illustrates the key structural features of the pyrazolylpyridine scaffold and how modifications at different positions can influence their biological activity as kinase inhibitors.

Caption: Key structure-activity relationships of pyrazolylpyridine kinase inhibitors. (Note: A placeholder is used for the chemical structure image).

Conclusion

Pyrazolylpyridines represent a highly promising and versatile class of compounds in medicinal chemistry. Their ability to effectively target a range of enzymes, particularly protein kinases implicated in cancer, has solidified their status as a privileged scaffold in drug discovery. The synthetic accessibility of the pyrazolylpyridine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significant potential of pyrazolylpyridine derivatives as next-generation therapeutics. Continued exploration of the chemical space around this scaffold, coupled with advanced biological screening and structure-based design, is expected to yield novel clinical candidates for the treatment of cancer and other diseases.

References

Methodological & Application

Application Note: Synthesis of 3-(1H-pyrazol-3-yl)pyridine from Pyridylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-(1H-pyrazol-3-yl)pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Pyrazoles are well-known for their diverse biological activities, and their combination with a pyridine ring often enhances or modifies these properties. This application note provides a detailed protocol for the synthesis of this compound and its derivatives, starting from pyridylhydrazines. The primary method described is the Knorr pyrazole synthesis and related cyclocondensation reactions, which involve the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2]

This document outlines the general reaction pathway, provides a summary of reaction conditions from the literature, and presents a detailed experimental protocol for a representative synthesis.

General Reaction Pathway

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a robust and widely used transformation.[2] The reaction proceeds through a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[3]

When using substituted pyridylhydrazines or unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is possible, which may require careful control of reaction conditions or subsequent separation.[4]

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyridylhydrazine 3-Pyridylhydrazine Hydrazone Hydrazone Intermediate Pyridylhydrazine->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) Dicarbonyl->Hydrazone Product This compound Hydrazone->Product Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of this compound.

Data Summary of Synthesis Conditions

The synthesis of substituted pyridyl-pyrazoles can be achieved under various conditions. The choice of solvent, catalyst, and temperature can significantly impact the reaction yield and time. The following table summarizes representative conditions for analogous pyrazole syntheses from hydrazines.

Precursor 1Precursor 2SolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference
Hydrazine Hydrate3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-oneEthanolNone600.597.3[5]
3-Hydrazinopyridine Dihydrochloride3-EthoxyacrylonitrileC1-C4 AlcoholAlkali Metal Alkoxide25-100N/AN/A[6]
Hydrazines1,3-Dicarbonyl CompoundsWaterSub-equivalent AcidN/AN/AN/A[7]
Hydrazine Substrate1,3,5-Trichloroisocyanuric Acid (TCCA)TFENone (TCCA is oxidant)404up to 92[8]
Phenylhydrazine HClPd(dba)₃DMSONone (Microwave)1000.08High[9]

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a pyridyl-pyrazole, adapted from a high-yield synthesis of an analogous compound.[5] This specific example uses an enaminone as the 1,3-dicarbonyl equivalent, which readily reacts with hydrazines.

Objective: To synthesize a pyridyl-pyrazole via cyclocondensation.

Materials:

  • Pyridyl-substituted enaminone (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) (1.0 eq)

  • Hydrazine hydrate (≥98%) (3.0 eq)

  • Ethanol (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Round-bottom flask

  • Condenser

  • Standard glassware for workup

experimental_workflow node_prep node_prep node_react node_react node_workup node_workup node_final node_final A Reagent Setup B Reaction A->B Add reagents to flask C Monitoring B->C Heat to 60°C, stir for 0.5h D Solvent Removal C->D Cool to RT, vacuum E Purification D->E Recrystallization or Chromatography F Characterization E->F NMR, MS

Caption: Experimental workflow for the synthesis of pyridyl-pyrazoles.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the pyridyl-substituted enaminone (1.0 eq) in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent (ethanol) and excess hydrazine hydrate under reduced pressure using a rotary evaporator. The crude product is often obtained as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Perform all operations in a fume hood.

  • Use anhydrous solvents where specified to avoid side reactions.

This protocol provides a reliable and high-yielding method for accessing the this compound core structure, which is invaluable for applications in drug discovery and materials science.

References

Application Note: A Detailed Protocol for the Synthesis of 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(1H-pyrazol-3-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with a Claisen condensation of 3-acetylpyridine with diethyl carbonate to yield ethyl 3-oxo-3-(pyridin-3-yl)propanoate. Subsequent cyclization of this intermediate with hydrazine hydrate affords the target compound. This protocol is designed to be a reliable and reproducible method for obtaining this compound in a laboratory setting.

Introduction

The pyrazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. Similarly, the pyridine ring is a key structural component in numerous pharmaceuticals. The fusion of these two heterocyclic systems in molecules such as this compound creates a versatile platform for the development of novel therapeutic agents. The synthesis of this compound is therefore of significant interest to researchers in the fields of organic synthesis and medicinal chemistry. The following protocol details a robust and efficient two-step synthesis starting from readily available commercial reagents.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

This step involves a Claisen condensation reaction between 3-acetylpyridine and diethyl carbonate, facilitated by a strong base, sodium hydride.[1][2]

Materials:

  • 3-Acetylpyridine (1.0 eq)

  • Diethyl carbonate (4.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-cold water

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (3.0 eq).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 3-acetylpyridine (1.0 eq) in anhydrous THF to the cooled suspension.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add diethyl carbonate (4.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 14 hours.

  • Carefully quench the reaction by the dropwise addition of ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent system to afford ethyl 3-oxo-3-(pyridin-3-yl)propanoate.[3]

Step 2: Synthesis of this compound

The purified β-keto ester from Step 1 is then cyclized with hydrazine hydrate to form the final pyrazole product.

Materials:

  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or silica gel column chromatography to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-AcetylpyridineC7H7NO121.14N/A (liquid)Colorless liquid
Ethyl 3-oxo-3-(pyridin-3-yl)propanoateC10H11NO3193.20N/A (oil)Pale brown oil
This compound C8H7N3 145.16 57-60 [4]Solid

Characterization of this compound:

  • ¹H NMR (CDCl₃): Spectral data can be found in publicly available databases.[5]

  • Purity: 95% or higher depending on purification.[4]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization A 3-Acetylpyridine D Reaction Mixture A->D B Diethyl Carbonate B->D C Sodium Hydride in THF C->D Base E Ethyl 3-oxo-3-(pyridin-3-yl)propanoate D->E Workup & Purification F Ethyl 3-oxo-3-(pyridin-3-yl)propanoate H Reaction Mixture F->H G Hydrazine Hydrate in Ethanol G->H I This compound H->I Workup & Purification

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for 3-(1H-pyrazol-3-yl)pyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-(1H-pyrazol-3-yl)pyridine as a versatile chemical intermediate in the synthesis of biologically active compounds. The focus is on its application in the development of kinase inhibitors, particularly c-Jun N-terminal kinase (JNK) inhibitors, which are significant targets in various diseases, including neurodegenerative disorders, inflammation, and cancer.[1][2] This guide includes a protocol for the synthesis of the title compound, subsequent functionalization via N-alkylation and Suzuki coupling, and a summary of the biological context and activity of its derivatives.

Introduction

The this compound scaffold is a key building block in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have shown significant potential as potent and selective inhibitors of protein kinases.[3] The pyrazole moiety offers multiple sites for functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines the synthesis of this compound and its application as an intermediate in the preparation of kinase inhibitors.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of a substituted propenone with hydrazine hydrate. This two-step process starts from the readily available 3-acetylpyridine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • To a solution of 3-acetylpyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) (1.2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Step 2: Synthesis of this compound

  • Dissolve the 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1 equivalent) from the previous step in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 60-80 °C) for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., diethyl ether) to afford pure this compound. A yield of 89% has been reported for a similar synthesis.[4]

Application as a Chemical Intermediate in Kinase Inhibitor Synthesis

This compound serves as a key scaffold for the synthesis of various kinase inhibitors. The pyrazole nitrogen and the pyridine ring can be functionalized to explore the chemical space and optimize biological activity. The following sections describe common synthetic transformations using this intermediate.

N-Alkylation of the Pyrazole Ring

N-alkylation of the pyrazole moiety is a common strategy to introduce diversity and modulate the pharmacokinetic properties of the resulting compounds. The reaction typically proceeds under basic conditions.

Experimental Protocol: N-Alkylation of this compound
  • To a solution of this compound (1 equivalent) in a suitable anhydrous solvent such as DMF or acetonitrile, add a base (1.5-2.0 equivalents). Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.0-1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated product(s). Note that alkylation can occur at either N1 or N2 of the pyrazole ring, potentially leading to a mixture of regioisomers.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_intermediate This compound reaction N-Alkylation in Anhydrous Solvent (e.g., DMF) start_intermediate->reaction start_reagents Alkyl Halide (R-X) Base (e.g., K2CO3) start_reagents->reaction workup Quench with Water Extract with Organic Solvent reaction->workup purification Column Chromatography workup->purification product N-Alkylated Pyridinylpyrazole purification->product

General workflow for the N-alkylation of this compound.
Suzuki Coupling of a Halogenated Pyridinylpyrazole Intermediate

Experimental Protocol: Suzuki Coupling

This protocol is a general procedure and may require optimization for specific substrates.

  • In a reaction vessel, combine the bromo-substituted pyrazolylpyridine intermediate (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_outcome Outcome reactant1 Bromo-Pyrazolylpyridine conditions Solvent (e.g., Dioxane/H2O) Heat (80-100 °C) reactant1->conditions reactant2 Arylboronic Acid reactant2->conditions catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) catalyst->conditions product Aryl-Substituted Pyrazolylpyridine conditions->product

Key components and conditions for a Suzuki cross-coupling reaction.

Biological Applications: JNK Inhibition

Derivatives of this compound have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs).[3] The JNK signaling pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK pathway is implicated in a range of diseases such as neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease), metabolic diseases, and cancer.[1][5]

The JNK Signaling Pathway

The JNK pathway is a tiered kinase cascade. It is typically initiated by stress signals such as inflammatory cytokines or reactive oxygen species. These signals activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MKK4 or MKK7). Activated MKK4/7 then phosphorylates and activates JNK. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in various cellular responses.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimuli Stress Stimuli (e.g., Cytokines, ROS) map3k MAPKKK (e.g., ASK1, MEKK1) stimuli->map3k map2k MAPKK (MKK4/7) map3k->map2k phosphorylates jnk JNK map2k->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates gene_expression Gene Expression cjun->gene_expression cellular_response Cellular Response (Apoptosis, Inflammation) gene_expression->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->jnk inhibits

Simplified JNK signaling pathway and the inhibitory action of pyrazolylpyridine derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data

Structure-activity relationship studies on related 4-(pyrazol-3-yl)-pyridine series have provided valuable insights for designing potent JNK inhibitors.[3] These findings can be extrapolated to the this compound scaffold.

Compound IDScaffold ModificationJNK3 IC₅₀ (nM)p38 IC₅₀ (µM)
12 4-(Pyrazol-3-yl)-pyridine160> 20
13 5-Chloro-4-(pyrazol-3-yl)-pyridine80> 20
14 5-Chloro-4-(1-methyl-pyrazol-3-yl)-pyridine120> 20

Data adapted from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.[3]

The data suggests that:

  • The pyridine-pyrazole core is a potent inhibitor of JNK3 with good selectivity over the related p38 kinase.[3]

  • Substitution on the pyridine ring, such as the introduction of a chlorine atom at the 5-position, can enhance potency.[3]

  • N-alkylation of the pyrazole ring can be a tool to modify properties, although in the example shown, it slightly decreased potency.[3]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of kinase inhibitors. Its straightforward synthesis and the potential for functionalization at multiple positions make it an attractive starting point for drug discovery programs targeting kinases such as JNK. The protocols and data presented in this document provide a foundation for researchers to utilize this scaffold in the development of novel therapeutic agents. Further exploration of substitutions on both the pyrazole and pyridine rings is warranted to optimize potency, selectivity, and pharmacokinetic profiles.

References

Applications of 3-(1H-pyrazol-3-yl)pyridine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique structural features allow for versatile functionalization, leading to compounds with a wide range of biological activities. This document provides an overview of the applications of this compound and its derivatives in cancer research, including their mechanisms of action, relevant signaling pathways, and protocols for their evaluation.

Therapeutic Potential and Mechanism of Action

Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cancer cell growth, survival, and proliferation.

One of the primary mechanisms of action for pyrazole-containing compounds is the inhibition of protein kinases. For instance, derivatives of the closely related pyrazolyl-pyridine scaffold have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers, including liver and breast cancer.[1][2][3] Inhibition of PIM-1 kinase can induce apoptosis in cancer cells.[1]

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), which is implicated in innate immunity and oncogenesis.[4] Other pyrazole derivatives have been shown to target Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization, highlighting the diverse mechanisms through which this class of compounds can exert its anticancer effects.[5][6][7]

A novel pyrazole-based derivative, designated P3C, has exhibited potent cytotoxicity against a broad panel of 27 human cancer cell lines, with particularly strong activity against triple-negative breast cancer (TNBC) cells.[8] The mechanism of action for P3C was found to be multi-faceted, involving the induction of reactive oxygen species (ROS) accumulation, leading to mitochondrial depolarization and activation of both intrinsic and extrinsic apoptotic pathways.[8] This compound also disrupts microtubule dynamics and arrests the cell cycle.[8] Importantly, P3C was shown to modulate multiple signaling pathways, including the inactivation of the p38MAPK/STAT3 and ERK1/2/CREB pathways.[8]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various pyrazole and pyrazoline derivatives against a range of cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 9 HepG2Liver Cancer0.18[3]
MCF-7Breast Cancer0.34[3]
P3C MDA-MB-231Triple-Negative Breast Cancer0.25[8]
MDA-MB-468Triple-Negative Breast Cancer0.49[8]
Compound 11 U251Glioblastoma11.9[9]
AsPC-1Pancreatic Adenocarcinoma16.8[9]
Compound 3 HL-60Acute Promyelocytic Leukemia0.57[10]
Compound 24 A549Non-small Cell Lung Cancer8.21[6]
HCT116Colorectal Carcinoma19.56[6]
Compound 43 MCF-7Breast Cancer0.25[5]
Compounds 12, 13, 14 MDA-MB-231Breast Cancer3.64 - 16.13[6]
HepG2Liver Cancer3.64 - 16.13[6]
Compounds 33, 34 HCT116, MCF7, HepG2, A549Colon, Breast, Liver, Lung Cancer< 23.7[5]
Compound IV (SW076956) HOP-92Non-small Cell Lung Cancer< 0.01[11]
HCT-116Colon Cancer0.018[11]
SNB-75CNS Cancer0.0159[11]
NCI/ADR-RESOvarian Cancer0.0169[11]
RXF 393Renal Cancer0.0197[11]
Compound 4 HepG2Liver Cancer10.66[12]
A549Lung Cancer28.09[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for evaluating their anticancer activity.

PIM1_Inhibition_Pathway Pyrazolyl_Pyridine This compound Derivative PIM1 PIM-1 Kinase Pyrazolyl_Pyridine->PIM1 Inhibition Apoptosis Apoptosis Pyrazolyl_Pyridine->Apoptosis Induces Substrates Downstream Substrates (e.g., BAD, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Promotes

Caption: Inhibition of the PIM-1 signaling pathway by this compound derivatives.

P3C_Signaling_Pathway P3C Pyrazole Derivative (P3C) ROS ROS Accumulation P3C->ROS Microtubules Microtubule Disruption P3C->Microtubules p38_STAT3 p38MAPK/STAT3 Pathway P3C->p38_STAT3 Inactivation ERK_CREB ERK1/2/CREB Pathway P3C->ERK_CREB Inactivation Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspases Caspase-3/7 & -8 Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest (S and G2-M) Microtubules->CellCycleArrest

Caption: Multi-targeted mechanism of action of the pyrazole derivative P3C in cancer cells.

Anticancer_Evaluation_Workflow Start Synthesized This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Lead_Identification Lead Compound Identification (Low IC50) Cytotoxicity->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism Potent Compounds Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Kinase_Assay Kinase Inhibition Assays (e.g., PIM-1, TBK1) Mechanism->Kinase_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Apoptosis_Assay->In_Vivo Cell_Cycle->In_Vivo Kinase_Assay->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General workflow for the preclinical evaluation of anticancer this compound derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by a lead this compound derivative.

Materials:

  • Cancer cell line

  • Lead compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction by the compound.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The diverse mechanisms of action, including kinase inhibition and induction of apoptosis through multiple pathways, underscore the therapeutic potential of this class of compounds. The protocols and data presented here provide a framework for researchers to further explore and develop these molecules as next-generation cancer therapies.

References

Application Notes and Protocols for the Evaluation of 3-(1H-pyrazol-3-yl)pyridine as a PIM-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM-1 is associated with various hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer drug development.[1][2] PIM-1 kinase inhibitors have the potential to disrupt these oncogenic signaling pathways.[3] The 3-(1H-pyrazol-3-yl)pyridine scaffold represents a class of compounds with potential for kinase inhibition. While specific data for this compound as a PIM-1 inhibitor is not extensively documented in publicly available literature, this guide provides a comprehensive set of protocols to facilitate its evaluation.

PIM-1 Signaling Pathway

PIM-1 is a downstream effector of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[4][5] Various cytokines and growth factors can activate this pathway, leading to the transcription of the PIM-1 gene.[6] Once expressed, PIM-1 phosphorylates a number of downstream targets to promote cell survival and proliferation. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 inhibits its apoptotic function.[7]

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Regulation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1_Gene STAT->PIM1_Gene induces transcription PIM1_Kinase PIM1_Kinase PIM1_Gene->PIM1_Kinase translates to pBAD pBAD PIM1_Kinase->pBAD phosphorylates Cell_Survival Cell_Survival pBAD->Cell_Survival promotes Inhibitor This compound Inhibitor->PIM1_Kinase inhibits

PIM-1 Kinase Signaling Pathway

Quantitative Data of Representative PIM-1 Inhibitors

The following table summarizes the in vitro inhibitory activity of several known PIM-1 inhibitors against the PIM-1 kinase. This data is provided for comparative purposes to benchmark the potential efficacy of novel compounds like this compound.

Compound NamePIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Reference
AZD12080.451.9[8]
SGI-1776736369[9]
SMI-4a17--[8]
CX-625852516[9]
PIM447 (LGH447)0.006 (Ki)0.018 (Ki)0.009 (Ki)[8]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies PIM-1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a derivative of the BAD protein)

  • ATP

  • This compound (test inhibitor)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 1 µL of the test inhibitor solution or control (DMSO for negative control, Staurosporine for positive control) to the wells of a 384-well plate.[8]

    • Add 2 µL of a solution containing the PIM-1 kinase in kinase buffer.[8]

    • Initiate the reaction by adding 2 µL of a solution containing the PIM-1 substrate and ATP in kinase buffer.[8]

    • Incubate the reaction mixture at room temperature for 60 minutes.[8]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[8]

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the controls and determine the IC50 value for this compound.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound B Add inhibitor, PIM-1 kinase, and substrate/ATP solution to plate A->B C Incubate at RT for 60 min B->C D Add ADP-Glo™ Reagent to stop reaction C->D E Incubate at RT for 40 min D->E F Add Kinase Detection Reagent E->F G Incubate at RT for 30 min F->G H Measure luminescence G->H I Calculate % inhibition and IC50 H->I

In Vitro Kinase Assay Workflow
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line known to overexpress PIM-1 (e.g., K562, Raji, Daudi)[1]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis of PIM-1 Signaling

This protocol is used to investigate the molecular mechanism of action by examining the phosphorylation status of PIM-1 downstream targets.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-BAD (Ser112), total BAD, PIM-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Signal Detection:

    • Wash the membrane and incubate with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Study_Design cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation A Biochemical Assay (PIM-1 Kinase Inhibition) B Determine IC50 A->B C Cell Proliferation Assay (e.g., MTT) A->C leads to D Determine GI50 C->D E Western Blot Analysis (p-BAD levels) D->E informs F Confirm on-target effect E->F

Logical Flow of the Study Design

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential PIM-1 kinase inhibitor. By employing these in vitro and cell-based assays, researchers can effectively determine its potency, cellular efficacy, and mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Designing Kinase Inhibitors with a Pyrazolylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for targeted drug discovery. The pyrazolylpyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP and form key interactions within the ATP-binding site of various kinases.[1][2][3] This structural feature allows for the development of potent and selective kinase inhibitors. Notably, several pyrazolylpyridine-based inhibitors, such as selpercatinib, glumetinib, camonsertib, and olverembatinib, have either received regulatory approval or are in late-stage clinical development for the treatment of cancer.[1][4]

These application notes provide an overview of the design principles, quantitative data on representative compounds, and detailed protocols for the synthesis and evaluation of pyrazolylpyridine-based kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyrazolylpyridine-Based Compounds

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazolylpyridine-based compounds against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)
Selpercatinib (10) RETData not specifiedNSCLC, Thyroid CancerData not specified
Glumetinib (11) c-MetData not specifiedVariousData not specified
Camonsertib (12) Not specifiedData not specifiedVariousData not specified
Olverembatinib (13) Not specifiedData not specifiedVariousData not specified
Compound 35 c-MetLow nanomolarNot specifiedData not specified
CSK Inhibitor (BMS) CSKInitial hit: 5600Not specifiedData not specified
eCF506 SRC<1MCF7 (breast)Data not specified
Compound 1 JNK3630Not specifiedNot specified
Pyrazolo[3,4-g]isoquinoline 1b Haspin57Not specifiedNot specified
Pyrazolo[3,4-g]isoquinoline 1c Haspin66Not specifiedNot specified
Pyrazolo[3,4-b]pyridine C03 TRKA56Not specifiedNot specified
Pyrazolo[3,4-b]pyridine C09 TRKA57Not specifiedNot specified
Pyrazolo[3,4-b]pyridine C10 TRKA26Not specifiedNot specified
Afuresertib (GSK2110183) Akt10.08 (Ki)HCT116 (colon)0.95
Compound 2 (Afuresertib analog) Akt11.3HCT116 (colon), Leukemia lines0.95
Compound 8 Aurora A/B35 / 75SW620, HCT116 (colon)0.35 / 0.34
Pyrazolopyridine 5a c-Met4.27HepG-23.42
Pyrazolopyridine 5b c-Met7.95HepG-23.56

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met, TRK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling_Proteins Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling_Proteins Phosphorylation Transcription_Factors Transcription Factors Downstream_Signaling_Proteins->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor Pyrazolylpyridine Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Generic kinase signaling pathway with inhibitor action.

Inhibitor_Design_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Scaffold_Selection Scaffold Selection (Pyrazolylpyridine) Library_Synthesis Library Synthesis & Structure-Activity Relationship (SAR) Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Kinase Assays (IC50 Determination) Library_Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) In_Vitro_Screening->Lead_Optimization Iterative Process Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Optimization->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (Xenografts) Cell_Based_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: Workflow for kinase inhibitor design and evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to determine the in vitro potency (IC50) of pyrazolylpyridine compounds against a target kinase.[5]

Materials:

  • 384-well low-volume plates (white)

  • Recombinant kinase enzyme of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)

  • Test compounds (pyrazolylpyridine derivatives) dissolved in DMSO

  • HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665)

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Add 2 µL of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer.

    • Add 4 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the reaction by adding 4 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents diluted in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[5]

Materials:

  • Cancer cell line of interest (e.g., HepG-2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (pyrazolylpyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Target Phosphorylation

This protocol is used to confirm that the pyrazolylpyridine inhibitor is engaging its target kinase within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compounds (pyrazolylpyridine derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific for the target kinase/substrate and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Conclusion

The pyrazolylpyridine scaffold is a versatile and highly valuable core for the design of novel kinase inhibitors. The information and protocols provided in these application notes offer a framework for researchers to synthesize, evaluate, and optimize new chemical entities based on this privileged structure. By systematically applying these methods, the scientific community can continue to advance the development of targeted therapies for a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of 3-(3-Chloro-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available precursor, 3-hydrazinopyridine dihydrochloride, and proceeds through a series of five key chemical transformations: cyclization, chlorination, oxidation, hydrolysis, and decarboxylation. This protocol includes step-by-step methodologies, reagent quantities, reaction conditions, and purification techniques. Quantitative data is summarized in tables for clarity, and diagrams illustrating the synthetic pathway and workflow are provided.

Introduction

The pyrazole moiety is a prominent scaffold in a vast array of biologically active compounds. The specific derivative, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. The synthetic route detailed herein offers a practical and scalable method for the preparation of this important compound from its precursor, 3-hydrazinopyridine.

Synthesis Overview

The overall synthetic pathway for 3-(3-chloro-1H-pyrazol-1-yl)pyridine is a five-step process starting from 3-hydrazinopyridine dihydrochloride. The precursor itself can be synthesized from 3-aminopyridine.

Diagram of the Overall Synthesis Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis Pathway A 3-Aminopyridine B 3-Hydrazinopyridine Dihydrochloride A->B Diazotization & Reduction C Ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate B->C Cyclization D Ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate C->D Chlorination E Ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate D->E Oxidation F 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid E->F Hydrolysis G 3-(3-Chloro-1H-pyrazol-1-yl)pyridine F->G Decarboxylation

Caption: Overall workflow for the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

Experimental Protocols

Part 1: Synthesis of the Precursor, 3-Hydrazinopyridine Dihydrochloride

Protocol 1: Synthesis of 3-Hydrazinopyridine Dihydrochloride from 3-Aminopyridine

This procedure involves the diazotization of 3-aminopyridine followed by reduction.

  • Step 1: Diazotization.

    • Dissolve 3-aminopyridine in hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Step 2: Reduction.

    • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

    • Dry the solid under vacuum to yield 3-hydrazinopyridine dihydrochloride.

Reagent/ParameterQuantity/Value
3-Aminopyridine1.0 eq
Sodium Nitrite1.1 eq
Stannous Chloride3.0 eq
Hydrochloric AcidSufficient quantity
Reaction Temperature0-10 °C
Expected Yield 70-80%
Part 2: Synthesis of 3-(3-Chloro-1H-pyrazol-1-yl)pyridine

Protocol 2: Step-wise Synthesis from 3-Hydrazinopyridine Dihydrochloride

Step 1: Cyclization to form Ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate

  • To a solution of sodium ethoxide in ethanol, add 3-hydrazinopyridine dihydrochloride. An exotherm may be observed.

  • Allow the mixture to cool to room temperature.

  • Add diethyl maleate and heat the reaction mixture at 60 °C for 3 hours.

  • Cool the reaction to room temperature and quench with acetic acid.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterQuantity/Value
3-Hydrazinopyridine Dihydrochloride1.0 eq (55.0 mmol)
Sodium Ethoxide (21 wt% in ethanol)3.5 eq (192 mmol)
Diethyl Maleate1.5 eq (82.0 mmol)
Reaction Temperature60 °C
Reaction Time3 hours
Reported Yield Not explicitly stated, but this is the initial step in a multi-step synthesis.

Step 2: Chlorination to form Ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

  • Dissolve the product from Step 1 in phosphorus oxychloride.

  • Heat the reaction mixture at 100 °C for 2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate) to pH 8-9.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Reagent/ParameterQuantity/Value
Ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate1.0 eq
Phosphorus OxychlorideExcess
Reaction Temperature100 °C
Reaction Time2 hours
Expected Yield ~60-70%

Step 3: Oxidation to form Ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate

  • To a solution of the product from Step 2 in a suitable organic solvent (e.g., acetonitrile), add manganese(IV) oxide.

  • Stir the reaction mixture at 60-80 °C for 18-24 hours. Additional oxidant may be required.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent/ParameterQuantity/Value
Ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate1.0 eq (7.88 mmol)
Manganese(IV) Oxide5.0 - 10.0 eq
SolventAcetonitrile
Reaction Temperature60-80 °C
Reaction Time18-24 hours
Reported Yield 56% [1]

Step 4: Hydrolysis to form 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

  • Suspend the ester from Step 3 in aqueous hydrochloric acid.

  • Heat the mixture at 90 °C until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and dilute with an organic solvent.

  • Concentrate the solution to precipitate the product.

  • The product can be purified by filtration.

Reagent/ParameterQuantity/Value
Ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate1.0 eq (0.795 mmol)
Hydrochloric Acid (37%)Excess (e.g., 4 mL)
Reaction Temperature90 °C
Expected Yield Quantitative or near-quantitative

Step 5: Decarboxylation to form 3-(3-Chloro-1H-pyrazol-1-yl)pyridine

  • To a solution of the carboxylic acid from Step 4 in a polar aprotic solvent (e.g., N,N-dimethylformamide), add copper(II) oxide.

  • Heat the reaction mixture to about 120 °C.

  • After the reaction is complete, cool the mixture and dilute with aqueous ammonium hydroxide.

  • Extract the product with an organic solvent.

  • The final product can be purified by standard techniques such as column chromatography.

Reagent/ParameterQuantity/Value
3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride1.0 eq
Copper(II) OxideCatalytic amount
SolventN,N-Dimethylformamide
Reaction Temperature~120 °C
Expected Yield Moderate to good

Characterization Data (Expected)

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Hydrazinopyridine Dihydrochloride Signals for pyridine protons and broad signals for NH/NH₂ protons.Aromatic carbons of the pyridine ring.
Ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate ~8.5-7.2 (m, 4H, pyridine), ~4.2 (q, 2H, OCH₂), ~3.8 (m, 1H, CH), ~2.8 (m, 2H, CH₂), ~1.3 (t, 3H, CH₃)~170 (C=O, ester), ~165 (C=O, amide), ~148-123 (pyridine), ~62 (OCH₂), ~50 (CH), ~35 (CH₂), ~14 (CH₃)
Ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate ~8.6-7.3 (m, 4H, pyridine), ~4.3 (q, 2H, OCH₂), ~4.0 (m, 1H, CH), ~3.4 (m, 2H, CH₂), ~1.3 (t, 3H, CH₃)~168 (C=O), ~149-124 (pyridine), ~145 (C=N), ~63 (OCH₂), ~55 (CH), ~40 (CH₂), ~14 (CH₃)
Ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate ~8.8-7.4 (m, 4H, pyridine), ~7.0 (s, 1H, pyrazole-H), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)~160 (C=O), ~150-124 (pyridine), ~148 (C-Cl), ~140 (C-N), ~110 (CH-pyrazole), ~62 (OCH₂), ~14 (CH₃)
3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid ~8.9-7.5 (m, 4H, pyridine), ~7.2 (s, 1H, pyrazole-H), (broad s, 1H, COOH)~165 (C=O), ~151-125 (pyridine), ~149 (C-Cl), ~141 (C-N), ~111 (CH-pyrazole)
3-(3-Chloro-1H-pyrazol-1-yl)pyridine ~8.9 (d, 1H), ~8.6 (dd, 1H), ~8.0 (ddd, 1H), ~7.8 (d, 1H), ~7.4 (dd, 1H), ~6.4 (d, 1H)~150.0, 145.2, 141.8, 134.0, 127.5, 124.0, 108.5

Signaling Pathways and Logical Relationships

The synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine follows a logical progression of chemical transformations designed to build the desired heterocyclic system.

LogicalFlow Start 3-Hydrazinopyridine Precursor Cyclization Formation of Pyrazolidinone Ring Start->Cyclization Chlorination Introduction of Chlorine Atom Cyclization->Chlorination Aromatization Oxidation to Pyrazole Ring Chlorination->Aromatization Hydrolysis Ester to Carboxylic Acid Conversion Aromatization->Hydrolysis Decarboxylation Removal of Carboxyl Group Hydrolysis->Decarboxylation FinalProduct Target Molecule: 3-(3-Chloro-1H-pyrazol-1-yl)pyridine Decarboxylation->FinalProduct

Caption: Logical flow of the synthetic strategy.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. By following these detailed procedures, researchers can reliably produce this key intermediate for further applications in drug discovery and development. Careful execution of each step and appropriate purification are essential for obtaining the desired product in high purity.

References

Application Notes and Protocols for the Functionalization of the Pyrazole Ring in 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrazole ring in 3-(1H-pyrazol-3-yl)pyridine. This versatile scaffold is a key building block in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors. The following sections detail common functionalization strategies, including N-alkylation, N-arylation, and halogenation, providing researchers with the necessary information to synthesize novel derivatives for drug discovery and other applications.

Overview of Functionalization Strategies

The pyrazole ring in this compound offers several sites for functionalization. The two nitrogen atoms of the pyrazole ring (N1 and N2) can be alkylated or arylated, and the carbon atoms can undergo substitution reactions, most commonly halogenation at the C4 position. The choice of reaction conditions can influence the regioselectivity of these transformations.

N-Alkylation of the Pyrazole Ring

N-alkylation is a common strategy to modify the physicochemical properties of the this compound scaffold, which can significantly impact biological activity and pharmacokinetic profiles. The reaction typically proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide. The regioselectivity (N1 vs. N2 alkylation) can be influenced by the choice of base, solvent, and the steric and electronic nature of the substituents.[1]

Experimental Protocol: General Procedure for N1-Selective Alkylation

This protocol is adapted from general procedures for pyrazole alkylation.[1]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: N-Alkylation of Pyrazoles (Representative Examples)
EntryAlkylating AgentBaseSolventConditionsProduct (N1-Isomer) Yield (%)Reference
1Methyl IodideNaHTHF0 °C to rt, 4h85[2]
2Benzyl BromideK₂CO₃DMFrt, 12h78[3]
3Ethyl BromoacetateNaHTHF0 °C to rt, 6h90[2]

N-Arylation of the Pyrazole Ring

N-arylation introduces an aryl group onto one of the pyrazole nitrogens, a common modification in the development of kinase inhibitors. Copper-catalyzed Ullmann-type coupling reactions are frequently employed for this transformation.[4][5]

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a general procedure for the N-arylation of pyrazoles.[5]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), and the diamine ligand (0.2 eq.).

  • Add the base (2.0 eq.) and the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: N-Arylation of Pyrazoles (Representative Examples)
EntryAryl HalideLigandBaseSolventTemperature (°C)Yield (%)Reference
1IodobenzeneN,N'-DimethylethylenediamineK₂CO₃Dioxane11082[5]
24-Bromotoluene(±)-trans-1,2-CyclohexanediamineK₃PO₄Toluene11075[4]
31-Iodo-4-methoxybenzeneN,N'-DimethylethylenediamineCs₂CO₃DMF10088[5]

Halogenation of the Pyrazole Ring

Halogenation, typically at the C4 position of the pyrazole ring, provides a handle for further functionalization through cross-coupling reactions. N-halosuccinimides (NBS, NCS, NIS) are commonly used reagents for this purpose.[6]

Experimental Protocol: C4-Bromination

This protocol is adapted from procedures for the halogenation of aryl-pyrazol-amines.[6]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (NaCl) solution

Procedure:

  • Dissolve this compound (1.0 eq.) in DMSO in a round-bottom flask.

  • Add N-Bromosuccinimide (1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 3-6 hours under a nitrogen atmosphere, monitoring by TLC.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with saturated NaCl solution (3 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude residue by flash chromatography on silica gel.

Data Presentation: Halogenation of Pyrazoles (Representative Examples)
EntryHalogenating AgentSolventConditionsProductYield (%)Reference
1NBSDMSOrt, 3h4-Bromo derivative95[6]
2NISDMSOrt, 6h4-Iodo derivative92[6]
3NCSDMSOrt, 3h4-Chloro derivative68[6]

Application in Drug Discovery: PIM-1 Kinase Inhibition

Derivatives of pyrazolopyridines have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[7] Inhibition of the PIM-1 signaling pathway is a promising strategy for cancer therapy.

PIM-1 Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including PIM1. PIM-1 kinase then phosphorylates various downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[7][8]

PIM1_Signaling_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation PIM1_Gene PIM1 Gene Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Downstream Downstream Substrates PIM1_Kinase->Downstream Phosphorylation Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor This compound Derivative (Inhibitor) Inhibitor->PIM1_Kinase

Caption: PIM-1 Signaling Pathway and Inhibition.

Experimental and Synthetic Workflow

The functionalization of this compound provides a platform for generating a library of diverse compounds for screening and lead optimization in drug discovery programs.

Functionalization_Workflow Start This compound N_Alkylation N-Alkylation (e.g., R-X, Base) Start->N_Alkylation N_Arylation N-Arylation (e.g., Ar-X, CuI) Start->N_Arylation Halogenation C4-Halogenation (e.g., NBS) Start->Halogenation Alkylated_Product N-Alkyl-3-(pyrazol-3-yl)pyridine Derivatives N_Alkylation->Alkylated_Product Arylated_Product N-Aryl-3-(pyrazol-3-yl)pyridine Derivatives N_Arylation->Arylated_Product Halogenated_Product 4-Halo-3-(pyrazol-3-yl)pyridine Halogenation->Halogenated_Product Final_Products Diverse Library of Functionalized Derivatives Alkylated_Product->Final_Products Arylated_Product->Final_Products Cross_Coupling Further Functionalization (e.g., Suzuki, Sonogashira) Halogenated_Product->Cross_Coupling Cross_Coupling->Final_Products

Caption: Synthetic workflow for functionalization.

References

Analytical Techniques for the Characterization of 3-(1H-pyrazol-3-yl)pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-(1H-pyrazol-3-yl)pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery, notably as inhibitors of kinases such as TANK-binding kinase 1 (TBK1), and for their potential applications in oncology and immunology.[1] Accurate and thorough characterization is crucial for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.

Spectroscopic Techniques

Spectroscopic methods are fundamental for the structural elucidation of this compound derivatives. These techniques provide insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of these derivatives in solution. Both ¹H and ¹³C NMR are essential, with 2D techniques often required for unambiguous signal assignment.

Application Note: A common challenge in the NMR analysis of pyrazole-containing compounds is annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms of the pyrazole ring.[2] This can lead to broadened or averaged signals for the pyrazole ring carbons (C3 and C5) and their attached protons in ¹H NMR.[2] Low-temperature NMR experiments can often slow this exchange, allowing for the resolution of distinct signals for each tautomer.[2]

Key Experiments and Protocols:

  • ¹H NMR: Provides information on the chemical environment of protons.

  • ¹³C NMR: Determines the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC shows long-range correlations (2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[2]

Protocol: Standard NMR Sample Preparation

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical; for instance, in protic solvents like D₂O or CD₃OD, the N-H proton of the pyrazole may exchange with deuterium, rendering it undetectable.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and vortex briefly to ensure a homogeneous solution.

  • Insert the tube into the NMR spectrometer for analysis.

Protocol: Low-Temperature NMR for Tautomerism Studies [2]

  • Prepare the sample as described above, using a solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈).

  • Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K).

  • Gradually decrease the temperature of the NMR probe in increments of 10-20 K.

  • Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring spectra.

  • Continue acquiring spectra at decreasing temperatures until the averaged signals resolve into distinct sets of signals for each tautomer.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazolopyridine Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole-H47.65 (d, J=2.3 Hz)107.5
Pyrazole-H56.70 (d, J=2.3 Hz)130.2
Pyridine-H48.20 (dt, J=8.0, 1.9 Hz)134.8
Pyridine-H57.45 (ddd, J=8.0, 4.8, 0.8 Hz)124.1
Pyridine-H68.60 (dd, J=4.8, 1.6 Hz)149.5
Pyridine-H29.10 (d, J=1.9 Hz)151.3

Note: Data is hypothetical and for illustrative purposes. Actual chemical shifts will vary depending on the specific substitution pattern and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Application Note: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is crucial for confirming the elemental formula of newly synthesized derivatives.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the fragmentation patterns of pyrazole derivatives, which can aid in structural elucidation.[3]

Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Compare the experimentally determined accurate mass with the calculated mass for the expected elemental formula to confirm the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.

Application Note: For this compound derivatives, IR spectroscopy can confirm the presence of N-H stretching vibrations in the pyrazole ring (typically in the region of 3341-3353 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic rings (around 1463-1591 cm⁻¹).[4]

Chromatographic Techniques

Chromatography is essential for the purification and purity assessment of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of synthesized compounds and for separating mixtures.

Application Note: Reversed-phase HPLC is commonly employed. Due to the basic nature of the pyridine and pyrazole moieties, the use of an acidic modifier (e.g., trifluoroacetic acid or formic acid) in the mobile phase is often necessary to achieve good peak shape.[1][5] Purity is typically assessed by UV detection at wavelengths such as 214 nm and 254 nm.[1]

Protocol: Analytical Reversed-Phase HPLC [1]

  • Column: C18 column (e.g., YMC ODS3, 50 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: Start with a low percentage of acetonitrile (e.g., 5%) and increase to a high percentage (e.g., 95%) over a set period (e.g., 8 minutes).

  • Flow Rate: 2.5 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a compatible solvent.

  • Inject the sample and analyze the resulting chromatogram for peak purity.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

Application Note: Obtaining a single crystal suitable for X-ray analysis can be challenging but provides invaluable information on bond lengths, bond angles, and intermolecular interactions.[6][7] This technique is the gold standard for structural confirmation.

Protocol: Crystal Growth for X-ray Diffraction

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

  • Alternatively, vapor diffusion methods can be employed, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent.

  • Once suitable crystals have formed, they can be mounted and analyzed using an X-ray diffractometer.

Biological Assays and Pathway Analysis

For drug development professionals, understanding the biological activity of these derivatives is paramount.

Application Note: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TBK1, a kinase involved in innate immunity signaling pathways.[1] Inhibition of TBK1 can impact downstream signaling, such as the interferon (IFN) response.

Experimental Workflow: TBK1 Inhibition Assay

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay TBK1 Recombinant TBK1 Enzyme Incubation Incubation TBK1->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound (Pyrazolopyridine Derivative) Compound->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50 Cells Cell Line (e.g., THP-1) Treatment Treatment with Test Compound Cells->Treatment Stimulant Stimulant (e.g., Poly(I:C)) Stimulant->Treatment Lysate Cell Lysis Treatment->Lysate Analysis Analysis of Downstream Signaling (e.g., qPCR for IFN-stimulated genes) Lysate->Analysis Result Inhibition of TBK1 Signaling Analysis->Result

Caption: Workflow for evaluating TBK1 inhibition.

Signaling Pathway: Simplified TBK1 Signaling

G PRR Pattern Recognition Receptors (PRRs) Adaptor Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptor Viral/Bacterial PAMPs TBK1 TBK1 Adaptor->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 (Dimerization & Nuclear Translocation) IRF3->IRF3_P IFN Type I Interferon (IFN) Gene Expression IRF3_P->IFN

Caption: Simplified TBK1 signaling pathway.

By employing this comprehensive suite of analytical techniques, researchers can confidently determine the structure, purity, and biological activity of novel this compound derivatives, accelerating their development as potential therapeutic agents.

References

Application Notes and Protocols for 3-(1H-pyrazol-3-yl)pyridine Derivatives in HepG2 and MCF-7 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(1H-pyrazol-3-yl)pyridine derivatives in studying cytotoxic effects on two common cancer cell lines: HepG2 (human liver cancer) and MCF-7 (human breast cancer). The protocols and data presented are compiled from various studies and are intended to serve as a guide for designing and conducting similar experiments.

Introduction

Derivatives of this compound have emerged as a promising class of heterocyclic compounds in anticancer research.[1] These molecules have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[1] Studies have particularly highlighted their efficacy in HepG2 and MCF-7 cells, suggesting potential therapeutic applications in liver and breast cancer.[2][3] The mechanism of action for some of these derivatives involves the inhibition of critical cellular pathways, such as the PIM-1 kinase pathway, leading to apoptosis.[2][3][4]

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against HepG2 and MCF-7 cell lines.

Table 1: Cytotoxicity (IC50) of Pyridine and Pyrazolyl Pyridine Conjugates [2][3]

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5MCF-74.15Staurosporine6.76
Compound 9MCF-70.34Staurosporine6.76
Compound 10MCF-72.14Staurosporine6.76
Compound 5HepG22.19Staurosporine-
Compound 9HepG20.18Staurosporine-
Compound 10HepG23.47Staurosporine-

Table 2: Cytotoxicity (IC50) of Pyrazolo[3,4-b]pyridine Derivatives in HepG2 Cells [5][6]

CompoundIC50 (µM)
8b2.6

Table 3: Cytotoxicity (IC50) of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives in MCF-7 Cells [7]

CompoundIC50 (µM)Reference CompoundIC50 (µM)
10e11DoxorubicinNot specified
10d12DoxorubicinNot specified

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound derivatives in HepG2 and MCF-7 cell lines.

1. Cell Culture and Maintenance

  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma) - ATCC® HB-8065™

    • MCF-7 (Human Breast Adenocarcinoma) - ATCC® HTB-22™

  • Culture Medium:

    • For HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • For MCF-7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells should be passaged upon reaching 80-90% confluency.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of pyrazole derivatives.[2][8]

  • Materials:

    • 96-well plates

    • This compound derivative stock solution (dissolved in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells (HepG2 or MCF-7) into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of the this compound derivative in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on a shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. PIM-1 Kinase Inhibition Assay

This protocol is based on the finding that some pyrazolyl pyridine derivatives inhibit PIM-1 kinase.[2][3]

  • Materials:

    • Recombinant PIM-1 kinase

    • Kinase buffer

    • Substrate peptide (e.g., Bad)

    • ATP (Adenosine triphosphate)

    • This compound derivative

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Luminometer

  • Procedure:

    • Prepare a reaction mixture containing PIM-1 kinase, the substrate peptide, and kinase buffer in a 96-well plate.

    • Add the this compound derivative at various concentrations to the wells. Include a no-inhibitor control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

4. Caspase Activation Assay

This protocol is to determine if the compound induces apoptosis via caspase activation.[2]

  • Materials:

    • Caspase-Glo® 3/7, 8, or 9 Assay kit (Promega) or similar

    • HepG2 or MCF-7 cells treated with the this compound derivative

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Equilibrate the plate and its contents to room temperature.

    • Add the Caspase-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the luminescence of each sample using a luminometer.

    • An increase in luminescence compared to the untreated control indicates caspase activation.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (HepG2/MCF-7) in 96-well plates B 24h Incubation (Cell Attachment) A->B C Treatment with This compound derivative B->C D 48-72h Incubation C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

G cluster_1 PIM-1 Kinase Mediated Apoptosis Pathway Compound This compound derivative PIM1 PIM-1 Kinase Compound->PIM1 Inhibition Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylation (Inhibition of Bad) Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibition Caspases Caspase Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by PIM-1 kinase inhibition.

References

Developing Antiviral Agents from 3-(1H-pyrazol-3-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of antiviral agents derived from the 3-(1H-pyrazol-3-yl)pyridine scaffold. This class of compounds has garnered interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and pyridine heterocycles, including potential antiviral applications.[1][2][3][4] The following sections outline a strategic workflow for synthesizing, screening, and characterizing novel antiviral candidates based on this chemical framework.

Application Notes

The development of novel antiviral agents is a multi-step process that begins with the identification of a promising chemical scaffold. The this compound core represents a versatile starting point for the synthesis of a library of derivatives. These derivatives can be systematically evaluated for their ability to inhibit the replication of various viruses. Key considerations in the development pipeline include compound synthesis, in vitro screening for antiviral activity and cytotoxicity, and subsequent mechanistic studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by modifications to the pyridine ring or the pyrazole nitrogen. For instance, new N-acetyl and N-thiocarbamoyl derivatives of 4,5-dihydropyrazole can be synthesized from α,β-unsaturated ketones with hydrazine hydrate and thiosemicarbazide, respectively.[1] These derivatives can then be further cyclized to create more complex heterocyclic systems. The structural diversity of the synthesized library can be expanded by introducing various substituents on both the pyrazole and pyridine rings to explore the structure-activity relationship (SAR).[3]

Antiviral Screening Cascade

A tiered screening approach is recommended to efficiently identify promising lead compounds. This typically involves an initial high-throughput screening (HTS) to assess the antiviral activity of the compound library against a panel of viruses, followed by more detailed secondary assays for hit validation and characterization.

Primary Screening: The initial screen should aim to identify compounds that inhibit virus-induced cytopathic effect (CPE) in a cell-based assay.[5] This provides a rapid assessment of a compound's potential antiviral activity.

Secondary Screening & Hit Validation: Compounds that show activity in the primary screen ("hits") should be further evaluated to confirm their activity and determine their potency. This involves generating dose-response curves to calculate the 50% effective concentration (EC50).[6] It is crucial to also assess the cytotoxicity of these compounds in parallel to determine the 50% cytotoxic concentration (CC50).[7][8] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for prioritizing compounds with a favorable therapeutic window.[5]

Mechanism of Action Studies: For validated hits with a good selectivity index, further studies are necessary to elucidate their mechanism of action.[9][10][11][12] This could involve time-of-addition assays to determine the stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly, or egress).[13][14][15] Specific enzymatic assays, such as reverse transcriptase assays for retroviruses, can also be employed to identify the molecular target of the compound.[16][17][18][19][20]

Data Presentation

All quantitative data from the antiviral screening and cytotoxicity assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound Derivatives against Virus X

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
PPY-0015.2>100>19.2
PPY-00212.885.36.7
PPY-0030.955.161.2
Control Drug2.1>100>47.6

Experimental Protocols

The following are detailed methodologies for key experiments in the antiviral drug development workflow.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is used to determine the concentration of a compound that is toxic to host cells.

Materials:

  • Host cells (e.g., Vero E6, A549, PK-15, Caco-2)[8]

  • Cell culture medium (e.g., MEM supplemented with 5% FBS)[5]

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.[5]

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Remove the growth medium from the cells and add the compound dilutions. Include untreated cell controls and vehicle (DMSO) controls.[8]

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[5]

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Plaque Reduction Assay Protocol

This assay is used to quantify the inhibition of viral replication by a compound.[21]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • Test compounds

  • Cell culture medium

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)[21]

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).[22]

  • Incubate the plates for 1 hour to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[21]

  • After incubation, fix the cells (e.g., with 10% formaldehyde).

  • Remove the overlay and stain the cells with crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Assay Protocol (for Retroviruses)

This protocol measures the activity of reverse transcriptase, a key enzyme for retrovirus replication.[16]

Materials:

  • Supernatant from virus-infected cell cultures

  • Reverse transcriptase assay kit (commercial kits are available)[18][19]

  • Lysis buffer

  • Reaction buffer containing template-primer, dNTPs (one of which is labeled, e.g., with biotin or digoxigenin)

  • Microplate coated with a molecule that binds the template (e.g., streptavidin-coated plate for a biotinylated primer)

  • Enzyme-linked antibody for detection (e.g., anti-digoxigenin-HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader

Procedure:

  • Collect the supernatant from infected cells treated with different concentrations of the test compound.

  • Lyse the virus particles in the supernatant using the lysis buffer to release the reverse transcriptase.

  • Add the viral lysate to the wells of the microplate.

  • Add the reaction buffer containing the template-primer and labeled dNTPs.

  • Incubate the plate to allow the reverse transcriptase to synthesize DNA.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the enzyme-linked antibody that specifically binds to the incorporated labeled nucleotide.

  • Incubate and then wash the plate to remove unbound antibody.

  • Add the substrate and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance using a microplate reader.

  • The amount of signal is proportional to the RT activity. Calculate the percentage of inhibition of RT activity for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Logical Workflow for Antiviral Drug Discovery

Antiviral_Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization & Mechanism of Action Synthesis Synthesis of this compound Derivatives Library Compound Library Synthesis->Library Primary_Screen Primary Screen (CPE Assay) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Screen (Dose-Response) Hit_ID->Secondary_Screen Cytotoxicity Cytotoxicity Assay (CC50 Determination) Hit_ID->Cytotoxicity EC50_Det EC50 Determination Secondary_Screen->EC50_Det SI_Calc Selectivity Index (SI) Calculation EC50_Det->SI_Calc Cytotoxicity->SI_Calc Lead_Selection Lead Compound Selection SI_Calc->Lead_Selection MOA_Studies Mechanism of Action Studies (e.g., Time-of-Addition, Enzymatic Assays) Lead_Selection->MOA_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Viral_Replication_Inhibition cluster_0 Viral Life Cycle cluster_1 Inhibition by this compound Derivative Virus Virus Particle Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication (e.g., RNA-dependent RNA Polymerase) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release of New Virions Assembly->Release Compound PPY-003 Compound->Replication Inhibition

References

Crystal Structure Analysis of 3-(1H-pyrazol-3-yl)pyridine Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystal structure analysis of 3-(1H-pyrazol-3-yl)pyridine complexes. This class of compounds is of significant interest in coordination chemistry and drug development due to the versatile coordinating ability of the pyridine-pyrazole scaffold, which can lead to novel metal complexes with diverse applications.[1][2][3][4][5] The three-dimensional arrangement of atoms, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[6]

Introduction to this compound Complexes

This compound and its derivatives are versatile ligands in coordination chemistry.[3] They can act as bidentate or tridentate ligands, coordinating with a variety of metal ions to form stable complexes.[7][8] The presence of both a pyridine and a pyrazole ring allows for fine-tuning of the electronic and steric properties of the resulting complexes.[7] These complexes have shown potential in various fields, including catalysis, molecular magnetism, and medicinal chemistry, with some exhibiting promising biological activities such as anticancer and antimicrobial effects.[2][6]

The N-H group on the pyrazole ring can be deprotonated, allowing the ligand to act as a bridging unit between metal centers, leading to the formation of polynuclear complexes with interesting magnetic and photophysical properties.[2][3] The structural analysis of these complexes provides invaluable insights into the coordination geometry, bond characteristics, and non-covalent interactions that govern their physical, chemical, and biological properties.

Experimental Protocols

Synthesis of this compound Ligands and their Metal Complexes

The synthesis of this compound ligands and their subsequent complexation with metal salts are foundational steps. The following protocols are generalized from various literature reports.

Protocol 2.1.1: Synthesis of a Substituted this compound Ligand

This protocol is adapted from the synthesis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole.[7]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6-(1H-pyrazol-1-yl)pyridin-2-ylboronic acid (1.00 g, 5.3 mmol), 5-bromo-3-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole (1.37 g, 4.8 mmol), [Pd(PPh₃)₄] (0.61 g, 0.53 mmol), and Na₂CO₃ (1.65 g, 15.6 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100°C (373 K) with vigorous stirring for 16 hours.

  • Work-up: After cooling, filter the mixture through a Celite pad. To the filtrate, add 5 mL of 37% aqueous HCl dropwise and stir for 10 minutes.

  • Neutralization and Precipitation: Neutralize the solution with a 10% aqueous NaOH solution. The resulting precipitate is the desired product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a 1:1 chloroform-acetone mixture to obtain the pure ligand.[7]

Protocol 2.1.2: Synthesis of a Copper(II) Complex

This protocol is based on the synthesis of a dinuclear Cu(II) complex.[9]

  • Reaction Mixture: In a 25 mL Teflon-lined autoclave, combine Cu(NO₃)₂·3H₂O (0.120 g, 0.5 mmol) and the desired this compound-based ligand (0.5 mmol).

  • Solvent System: Add a solvent mixture of acetonitrile (8 mL) and methanol (7 mL).

  • Solvothermal Synthesis: Seal the autoclave and heat it at 80°C for 3 days.

  • Crystallization: After the reaction period, allow the autoclave to cool slowly to room temperature. Single crystals suitable for X-ray diffraction should form.

  • Isolation: Collect the crystals by filtration, wash with methanol, and air dry.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a generalized protocol for the determination of crystal structures using SC-XRD.[6]

Protocol 2.2.1: Data Collection and Structure Solution

  • Crystal Selection and Mounting: Under a polarizing microscope, select a suitable single crystal of the complex and mount it on a goniometer head.[6]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[6] Collect X-ray diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a suitable detector.[6][10] A series of diffraction images are recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or intrinsic phasing (e.g., with SHELXT).[10] Refine the structure using full-matrix least-squares on F² (e.g., with SHELXL). Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Data Presentation

The quantitative data obtained from crystal structure analysis are best summarized in tables for clear comparison.

Table 1: Crystallographic Data for Selected this compound Complexes

Parameter[Cu₂(L²)₂]·CH₃OH[9][Ni(C₁₆H₁₀ClN₆)₂]·2CH₃OH[8]C₂₀H₁₅N₃[11]
Formula C₄₁H₃₄Br₄Cu₂N₁₄O₁₁C₃₄H₂₈Cl₂N₁₂NiO₂C₂₀H₁₅N₃
Crystal System Monoclinic-Monoclinic
Space Group P2₁/c-P2₁/c
a (Å) 14.3765(9)-10.5700(6)
b (Å) 22.4070(13)-12.2810(13)
c (Å) 23.662(2)-12.1750(13)
β (˚) 96.982(7)-94.429(7)
V (ų) 7565.8(9)--
Z --4

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Dinuclear Cu(II) Complex [9]

BondLength (Å)AngleDegree (°)
Cu1–N32.026(8)N16–Cu1–N3-
Cu1–N161.979(8)N16–Cu1–N1-
Cu1–N12.105(8)N3–Cu1–N1-
Cu1–N182.078(9)N16–Cu1–N18-

Note: The original source should be consulted for the full list of bond lengths and angles.

Visualizations

Diagrams are essential for illustrating experimental workflows and molecular relationships.

experimental_workflow cluster_synthesis Ligand and Complex Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Synthesis of Ligand start->synthesis complexation Complexation with Metal Salt synthesis->complexation crystallization Single Crystal Growth (e.g., Slow Evaporation) complexation->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (SC-XRD) mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation and Analysis refinement->validation

Caption: Experimental workflow for the crystal structure analysis of metal complexes.

coordination_environment M Metal Ion (e.g., Cu, Ni) N_py N (Pyridine) M->N_py Coordination Bond N_pz N (Pyrazole) M->N_pz Coordination Bond X1 Other Ligand/Solvent M->X1 X2 Other Ligand/Solvent M->X2

Caption: Generalized coordination environment in a this compound complex.

Applications and Significance

The detailed structural information obtained from these analyses is critical for several applications:

  • Drug Development: Understanding the three-dimensional structure of a metal complex allows for the rational design of new therapeutic agents with improved efficacy and selectivity. The precise geometry and intermolecular interactions can be correlated with biological activity.[6]

  • Materials Science: The crystal packing and intermolecular forces, such as hydrogen bonding and π-π stacking, dictate the bulk properties of the material.[7][8][12] This knowledge is essential for designing materials with specific optical, magnetic, or electronic properties.

  • Catalysis: The coordination environment of the metal center, including bond lengths and angles, directly influences the catalytic activity of the complex. Structural analysis can help in understanding reaction mechanisms and designing more efficient catalysts.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(1H-pyrazol-3-yl)pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Knorr pyrazole synthesis from a 1,3-dicarbonyl precursor and the cyclocondensation of a pyridine-substituted enaminone with hydrazine.

Issue 1: Low or No Product Yield in Knorr Pyrazole Synthesis

Question: I am attempting to synthesize this compound by reacting 1-(pyridin-3-yl)-1,3-butanedione with hydrazine hydrate, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the Knorr pyrazole synthesis can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Here’s a systematic approach to troubleshooting this issue:

  • Starting Material Quality:

    • 1,3-Dicarbonyl Compound Purity: Ensure the 1-(pyridin-3-yl)-1,3-butanedione is of high purity. Impurities can interfere with the cyclization reaction. Consider purification by column chromatography or recrystallization if necessary.

    • Hydrazine Hydrate Quality: Use fresh, high-quality hydrazine hydrate. Over time, it can degrade, leading to lower reactivity.

  • Reaction Conditions:

    • Solvent: Ethanol or glacial acetic acid are commonly used solvents for this reaction.[1] Acetic acid can act as both a solvent and a catalyst. If using ethanol, the addition of a catalytic amount of a protic acid like acetic acid is often beneficial to facilitate the initial condensation step.[1]

    • Temperature: The reaction is typically performed at reflux temperature. Ensure the reaction mixture is heated adequately to drive the condensation and cyclization to completion.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields. If the starting material is still present after the initial reaction time, consider extending the reflux period.

    • Stoichiometry: While a 1:1 molar ratio of the diketone and hydrazine is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can sometimes improve the conversion of the limiting reagent.

  • Work-up and Purification:

    • Product Isolation: this compound is a basic compound. During aqueous work-up, ensure the pH is adjusted to be basic (pH 8-9) before extraction with an organic solvent like ethyl acetate or dichloromethane to ensure the product is in its free base form and readily extracted.

    • Purification: Column chromatography on silica gel is a common method for purification. However, the basicity of the pyridine ring can lead to tailing and poor separation. To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-2%).[2]

Issue 2: Formation of Side Products in the Enaminone Route

Question: I am synthesizing this compound from (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and hydrazine hydrate, but I am observing significant side products. What are these side products and how can I minimize their formation?

Answer:

The reaction of a pyridine-substituted enaminone with hydrazine is a versatile method for pyrazole synthesis. However, side reactions can occur, leading to a mixture of products and reduced yield of the desired this compound.

  • Common Side Products:

    • Regioisomers: If a substituted hydrazine (e.g., methylhydrazine) is used, the formation of two regioisomers is possible.[3] This is generally not an issue with hydrazine hydrate.

    • Incomplete Reaction: Unreacted enaminone will be a major impurity if the reaction does not go to completion.

    • Products from Michael Addition: Hydrazine can potentially undergo a Michael addition to the enaminone without subsequent cyclization, especially under mild conditions.

  • Troubleshooting and Minimizing Side Products:

    • Reaction Conditions:

      • Solvent: Ethanol is a commonly used solvent for this cyclocondensation.

      • Temperature: Refluxing the reaction mixture is typically required to ensure complete cyclization and minimize the formation of intermediates.

      • Reaction Time: Monitor the reaction by TLC to ensure all the starting enaminone has been consumed.

    • Purification:

      • Careful column chromatography is crucial for separating the desired product from any side products. As mentioned previously, using a mobile phase containing a small amount of triethylamine can improve the separation of these basic compounds.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides a higher yield for this compound?

A1: Both the Knorr synthesis using 1-(pyridin-3-yl)-1,3-butanedione and the enaminone route can provide good to excellent yields. The choice of route often depends on the availability and purity of the starting materials. The enaminone route, starting from 3-acetylpyridine and dimethylformamide dimethyl acetal (DMF-DMA), can be very efficient as the enaminone intermediate is often used directly without extensive purification.

Q2: How can I effectively purify this compound, which is a basic compound?

A2: Purifying basic compounds like this compound using column chromatography on silica gel can be challenging due to interactions between the basic nitrogen of the pyridine ring and the acidic silica gel, leading to peak tailing and poor separation. Here are some effective strategies:

  • Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (1-2%), to the eluent.[2] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), if silica gel proves problematic.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer with a base like NaOH or Na₂CO₃ and extract the pure product with an organic solvent.

Q3: What are the key reaction parameters to control for maximizing the yield in the Knorr pyrazole synthesis?

A3: The key parameters to control are:

  • Purity of Starting Materials: High-purity 1,3-dicarbonyl compound and hydrazine are crucial.

  • Catalyst: Use of a catalytic amount of acid (e.g., acetic acid) can significantly accelerate the reaction.[1]

  • Temperature: Reflux temperature is generally optimal.

  • Reaction Time: Monitor the reaction to completion by TLC to avoid low conversion.

Q4: Can I use a different hydrazine source other than hydrazine hydrate?

A4: Yes, other hydrazine sources like hydrazine sulfate or hydrazine hydrochloride can be used. However, a base (e.g., sodium acetate or triethylamine) will need to be added to the reaction mixture to liberate the free hydrazine base for the reaction to proceed.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey Starting MaterialsTypical SolventsTypical ConditionsReported Yield RangeAdvantagesDisadvantages
Knorr Pyrazole Synthesis 1-(Pyridin-3-yl)-1,3-butanedione, Hydrazine HydrateEthanol, Acetic AcidReflux60-85%Well-established method, readily available starting materials.May require synthesis of the diketone precursor.
Enaminone Cyclocondensation (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Hydrazine HydrateEthanolReflux70-95%High yields, enaminone can be generated in situ.Enaminone can be sensitive to moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Pyrazole Synthesis

Materials:

  • 1-(Pyridin-3-yl)-1,3-butanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(pyridin-3-yl)-1,3-butanedione and ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add hydrazine hydrate dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase of ethyl acetate/hexanes with 1% triethylamine) to afford this compound.

Protocol 2: Synthesis of this compound via Enaminone Cyclocondensation

Step 2a: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Materials:

  • 3-Acetylpyridine (1.0 eq)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

Procedure:

  • In a round-bottom flask, combine 3-acetylpyridine and DMF-DMA.

  • Heat the mixture at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The crude enaminone is often used directly in the next step without further purification.

Step 2b: Synthesis of this compound

Materials:

  • Crude (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (from Step 2a)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve the crude enaminone in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography as described in Protocol 1 to obtain this compound.

Visualizations

experimental_workflow_knorr cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1-(Pyridin-3-yl)-1,3-butanedione reaction Cyclocondensation (Ethanol/Acetic Acid, Reflux) start1->reaction start2 Hydrazine Hydrate start2->reaction workup Solvent Removal Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Knorr Pyrazole Synthesis Workflow.

experimental_workflow_enaminone cluster_start_enaminone Enaminone Synthesis cluster_reaction_pyrazole Pyrazole Formation cluster_purification_enaminone Purification cluster_product_enaminone Final Product start_en1 3-Acetylpyridine reaction_en Condensation (Heat) start_en1->reaction_en start_en2 DMF-DMA start_en2->reaction_en intermediate (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one reaction_en->intermediate reaction_py Cyclocondensation (Ethanol, Reflux) intermediate->reaction_py start_py Hydrazine Hydrate start_py->reaction_py purification_en Column Chromatography reaction_py->purification_en product_en This compound purification_en->product_en troubleshooting_logic cluster_knorr Knorr Synthesis cluster_enaminone Enaminone Route start Low Yield Issue knorr_check_sm Check Starting Material Purity start->knorr_check_sm enaminone_check_side Identify Side Products (TLC/NMR) start->enaminone_check_side knorr_check_cond Optimize Reaction Conditions knorr_check_sm->knorr_check_cond If pure knorr_check_workup Review Work-up & Purification knorr_check_cond->knorr_check_workup If optimized enaminone_optimize_cond Adjust Reaction Conditions enaminone_check_side->enaminone_optimize_cond Side products identified enaminone_refine_pur Refine Purification Strategy enaminone_optimize_cond->enaminone_refine_pur Side products persist

References

Technical Support Center: Synthesis of Pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common byproducts encountered during the synthesis of pyrazolylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in pyrazolylpyridine synthesis?

A1: The most frequently encountered byproducts in pyrazolylpyridine synthesis can be categorized as follows:

  • Monosubstituted Intermediates: In the synthesis of di-substituted pyrazolylpyridines, such as 2,6-bis(pyrazol-1-yl)pyridine, the reaction may not go to completion, resulting in the formation of monosubstituted byproducts like 2-bromo-6-(pyrazol-1-yl)pyridine. This is often due to the second substitution step being significantly slower than the first.[1]

  • Regioisomers: When using unsymmetrically substituted pyrazoles or 1,3-dicarbonyl compounds to construct the pyrazole ring, the formation of regioisomeric products is a common issue.[2] For instance, the reaction of an unsymmetrical 1,3-diketone with hydrazine can lead to two different pyrazole isomers, which, when coupled to a pyridine ring, will result in isomeric pyrazolylpyridine products that can be challenging to separate.

  • Isomers from the Pyridine Core: In reactions involving substituted pyridines, the incoming pyrazole group may attach at an unintended position, leading to constitutional isomers.

  • Homocoupling Products: In metal-catalyzed reactions, such as the Ullmann condensation, homocoupling of the halo-pyridine starting material can occur, leading to the formation of bipyridine byproducts.

  • Products of Incomplete Cyclization: During the formation of the pyrazole ring itself, the reaction may not proceed to full cyclization and subsequent aromatization, resulting in pyrazoline intermediates as byproducts.[2]

Q2: My reaction to form a 2,6-bis(pyrazol-1-yl)pyridine is yielding a significant amount of the mono-substituted product. How can I improve the yield of the desired di-substituted product?

A2: The formation of a significant amount of the mono-substituted byproduct indicates that the second nucleophilic substitution is sluggish. To drive the reaction to completion and favor the di-substituted product, you can try the following strategies:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the second substitution. Monitor the reaction progress by TLC to determine the optimal conditions and avoid decomposition.

  • Use a Stronger Base: Employing a stronger base can increase the nucleophilicity of the pyrazole, thus promoting the substitution reaction.

  • Increase the Stoichiometry of the Pyrazole: Using a larger excess of the pyrazole nucleophile can help to drive the equilibrium towards the di-substituted product.

  • Choice of Leaving Group: The nature of the leaving group on the pyridine ring is crucial. In some cases, chloro-pyridines can offer better control and efficiency in obtaining mono-substituted intermediates, which can then be subjected to a second, separate substitution step to yield the di-substituted product.

Q3: I am observing two spots on my TLC that are very close together, and the NMR of my purified product shows two sets of signals. What is the likely cause?

A3: This observation is highly indicative of the formation of regioisomers. This is a common issue when using an unsymmetrical pyrazole or when synthesizing the pyrazole from an unsymmetrical 1,3-dicarbonyl compound. The two isomers will have very similar polarities, making them difficult to separate by column chromatography.

  • Troubleshooting:

    • Confirm Isomer Formation: Use 2D NMR techniques (like NOESY or HMBC) to confirm the connectivity and identify the different isomers.

    • Optimize Reaction Conditions for Regioselectivity: The regioselectivity of pyrazole formation can sometimes be influenced by reaction conditions such as pH, solvent, and temperature. For instance, fluorinated alcohols have been shown to improve regioselectivity in some cases.

    • Purification Strategy: If the isomers are inseparable, consider if the mixture can be used in the subsequent steps. If not, you may need to explore alternative synthetic routes that utilize symmetrical starting materials to avoid the formation of regioisomers.

Troubleshooting Guides

Issue 1: Presence of a Persistent, Less Polar Byproduct

  • Symptom: A spot with a higher Rf value than the desired product is observed on TLC, which persists even after extended reaction times.

  • Possible Cause: This could be the mono-substituted intermediate, especially in the synthesis of di-substituted pyrazolylpyridines.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Isolate the byproduct by column chromatography and characterize it by NMR and mass spectrometry to confirm its identity as the mono-substituted species.

    • Force the Reaction to Completion:

      • Increase the reaction temperature in increments of 10-20 °C.

      • Add a fresh portion of the pyrazole nucleophile and base.

      • Extend the reaction time, monitoring every few hours by TLC.

    • Consider a Stepwise Approach: If forcing the reaction leads to decomposition, consider a two-step synthesis where the mono-substituted intermediate is isolated and then subjected to a second substitution reaction under more forcing conditions.

Issue 2: Formation of a Complex Mixture of Products

  • Symptom: Multiple spots are observed on the TLC plate, and the crude NMR spectrum is complex and difficult to interpret.

  • Possible Cause: This could be due to a combination of issues, including the formation of regioisomers, decomposition of starting materials or products at high temperatures, or side reactions of functional groups on the starting materials.

  • Troubleshooting Steps:

    • Analyze the Crude Mixture: Use LC-MS to identify the molecular weights of the major components in the mixture. This can help in hypothesizing the structures of the byproducts.

    • Lower the Reaction Temperature: High temperatures can often lead to decomposition and the formation of complex mixtures. Try running the reaction at a lower temperature for a longer period.

    • Protect Sensitive Functional Groups: If your starting materials contain sensitive functional groups, consider protecting them before carrying out the pyrazolylpyridine synthesis.

    • Purify Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unexpected side reactions.

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data on byproduct formation in representative pyrazolylpyridine syntheses.

Desired ProductStarting MaterialsReaction ConditionsYield of Desired Product (%)Major Byproduct(s)Yield of Byproduct(s) (%)Reference
2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine2,6-dibromopyridine, sodium salt of ethyl pyrazole-4-carboxylatediglyme, 130°C, 5 daysNot specified2-bromo-6-[4-(ethylcarboxy)pyrazol-1-yl]pyridine"Significant byproduct"[1]
4-hydroxy-2,6-di(pyrazol-1-yl)pyridine4-hydroxy-2,6-dibromopyridine, deprotonated pyrazolehot diglymeLow2-bromo-4-hydroxy-6-(pyrazol-1-yl)pyridine"Significant quantity"[1]
2,6-bis-(indazol-1-yl)pyridine2-bromopyridine, sodium indazolidediglyme, 140°C242-(indazol-1-yl)-6-(indazol-2-yl)pyridine68[1]
2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine2,6-pyridine-dimethylene-ditosylate, sodium pyrazolideTHF, 0°C to rt, overnight76Not specifiedNot specified[3]

Experimental Protocols

Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine [3]

This protocol involves a two-step synthesis starting from 2,6-pyridinedimethanol.

Step 1: Synthesis of 2,6-pyridine-dimethylene-ditosylate

  • To a stirred solution of 2,6-pyridinedimethanol (0.28 g, 2 mmol) and NaOH (0.8 g, 20 mmol) in a mixture of THF (7.5 ml) and water (7.5 ml), a solution of p-toluenesulfonyl chloride (0.761 g, 4 mmol) in THF (7.5 ml) is added at 0 °C.

  • The mixture is stirred for 4 hours.

  • The reaction mixture is then poured into 20 ml of water and extracted with methylene chloride.

  • The organic phase is washed with saturated aqueous NaCl solution and distilled water, and then dried over Na₂SO₄.

  • The solvent is removed in vacuo to afford 2,6-pyridine-dimethylene-ditosylate as a white powder (0.788 g, 88% yield).

Step 2: Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine

  • In a separate flask under a nitrogen atmosphere, a solution of pyrazole (0.22 g, 3.2 mmol) in dry THF (5 ml) is added dropwise to a suspension of NaH (0.08 g, 3.2 mmol) in dry THF (5 ml) at 0 °C.

  • After 15 minutes of stirring, a clear solution of sodium pyrazolide is obtained.

  • A solution of 2,6-pyridine-dimethylene-ditosylate (0.73 g, 1.6 mmol) in dry THF (7.5 ml) is added to this solution.

  • The mixture is stirred overnight and then filtered.

  • The solvent is removed, and the crude product is purified by column chromatography on silica gel with ethyl acetate as the eluent to afford 0.30 g (76%) of the pure ligand as a white solid.

Visualizing Reaction and Troubleshooting Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products 2,6-dihalopyridine 2,6-dihalopyridine Reaction_Mixture Reaction Mixture in Solvent 2,6-dihalopyridine->Reaction_Mixture Pyrazole Pyrazole Pyrazole->Reaction_Mixture Base Base Base->Reaction_Mixture Crude_Product Crude Product Mixture Reaction_Mixture->Crude_Product Heating Purification Column Chromatography / Recrystallization Crude_Product->Purification Desired_Product Di-substituted Pyrazolylpyridine Purification->Desired_Product Byproduct_1 Mono-substituted Pyrazolylpyridine Purification->Byproduct_1 Byproduct_2 Regioisomers Purification->Byproduct_2

A general workflow for the synthesis of 2,6-bis(pyrazol-1-yl)pyridine.

Troubleshooting_Byproducts Start Byproduct Detected in Reaction Mixture Identify Identify Byproduct Structure (NMR, MS, LC-MS) Start->Identify Mono Is it a mono-substituted intermediate? Identify->Mono Regio Are they regioisomers? Mono->Regio No Optimize_Mono Optimize Reaction: - Increase Time/Temp - Increase Pyrazole Stoichiometry - Stronger Base Mono->Optimize_Mono Yes Other Other Byproducts (e.g., homocoupling) Regio->Other No Optimize_Regio Optimize for Regioselectivity: - Change Solvent (e.g., fluorinated alcohols) - Adjust pH - Use Symmetrical Starting Materials Regio->Optimize_Regio Yes Optimize_Other Optimize Reaction Conditions: - Lower Temperature - Screen Ligands (for catalyzed reactions) - Purify Starting Materials Other->Optimize_Other Isolate Isolate and Characterize Optimize_Mono->Isolate Optimize_Regio->Isolate Optimize_Other->Isolate End Pure Desired Product Isolate->End

A decision tree for troubleshooting common byproducts in pyrazolylpyridine synthesis.

Regioisomer_Formation cluster_reactants Unsymmetrical Reactants Diketone Unsymmetrical 1,3-Diketone Pathway_A Attack at Carbonyl 1 Diketone->Pathway_A Pathway_B Attack at Carbonyl 2 Diketone->Pathway_B Hydrazine Hydrazine Hydrazine->Pathway_A Hydrazine->Pathway_B Isomer_A Pyrazole Regioisomer A Pathway_A->Isomer_A Isomer_B Pyrazole Regioisomer B Pathway_B->Isomer_B Product_A Pyrazolylpyridine Product A Isomer_A->Product_A Product_B Pyrazolylpyridine Product B Isomer_B->Product_B Pyridine Dihalopyridine Pyridine->Product_A Pyridine->Product_B

Formation of regioisomeric pyrazolylpyridines from an unsymmetrical 1,3-diketone.

References

purification of crude 3-(1H-pyrazol-3-yl)pyridine by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for the Chromatographic Purification of Crude 3-(1H-pyrazol-3-yl)pyridine.

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the .

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica gel TLC plate/column?

A: Peak tailing and streaking are common issues when purifying basic compounds like this compound on standard silica gel.[1][2] This is primarily due to the strong interaction between the basic nitrogen atoms in the pyridine and pyrazole rings and the acidic silanol groups on the silica surface.[1][2] To mitigate this, you can add a basic modifier to your mobile phase.

Q2: My compound is not moving from the baseline on the TLC plate, even with polar solvents. What should I do?

A: This indicates a very strong adsorption to the silica gel.[3] this compound is a polar compound, and if your solvent system is not polar enough, it will not elute. You should gradually increase the polarity of your mobile phase. For instance, if you are using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.[3] A common and effective solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3][4]

Q3: I am observing poor separation between my desired product and impurities. How can I improve the resolution?

A: Poor resolution is a frequent challenge with polar compounds that may have impurities of similar polarity.[3] To improve separation, consider the following:

  • Optimize the solvent system: The ideal solvent system should provide a retention factor (Rf) of about 0.25-0.35 for the desired compound on a TLC plate.[5] Experiment with different solvent ratios or even a three-component solvent system to fine-tune the selectivity.[3]

  • Use a shallower gradient: If you are using flash chromatography with a gradient elution, a shallower gradient can improve the separation of closely eluting compounds.[3]

  • Change the stationary phase: If optimizing the mobile phase doesn't work, consider switching to a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica.[3][6]

Q4: What are some recommended starting solvent systems for the purification of this compound?

A: Good starting points for developing a solvent system for this compound include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[7] For basic compounds like this, it is often necessary to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, typically in the range of 0.1-2%.[3][8]

Q5: My recovery yield after column chromatography is very low. What are the potential causes?

A: Low recovery can be attributed to several factors:

  • Irreversible adsorption: The compound may be irreversibly binding to the acidic sites on the silica gel.[9] Using a basic modifier in the eluent can help prevent this.[9]

  • Compound degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[10] A 2D TLC test can help determine if your compound is stable on silica.[1]

  • Incomplete elution: The solvent system may not be polar enough to elute all of the product from the column. Ensure you flush the column with a highly polar solvent (like 10-20% MeOH in DCM) after you have collected your main product fractions.

Q6: How can I visualize this compound on a TLC plate?

A: Since pyridine and pyrazole rings contain chromophores, the compound should be visible under a UV lamp (254 nm).[11][12] For further visualization, you can use staining agents like potassium permanganate or ceric sulfate, which are general stains for organic compounds.[12][13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Streaking/Peak Tailing Strong interaction between the basic analyte and acidic silanol groups on the silica surface.[1]Add a basic modifier like triethylamine (TEA) or ammonium hydroxide (0.5-2%) to the eluent to neutralize the acidic sites.[2][3][9]
Column overload.[1]Reduce the amount of crude material loaded onto the column. A general guideline is a 30-50:1 ratio of silica gel to crude compound by weight.[10]
Poor Resolution/Co-elution The chosen mobile phase lacks sufficient selectivity.[14]Optimize the solvent system using TLC. Aim for an Rf of 0.25-0.35 for the desired compound and a separation of at least 0.2 in Rf values from impurities.[5]
The column was not packed properly, leading to channeling.[14]Ensure the column is packed uniformly without any cracks or air bubbles.[14][15]
Low Recovery Irreversible adsorption or degradation on the silica gel.[9]Deactivate the silica gel by flushing the column with an eluent containing a basic modifier before loading the sample.[8] Alternatively, use a less acidic stationary phase like alumina.[6]
Incomplete elution of the compound from the column.After collecting the product, flush the column with a more polar solvent mixture to recover any remaining compound.
Compound Not Eluting The mobile phase is not polar enough.[3]Gradually increase the polarity of the eluent. For very polar compounds, a system like dichloromethane/methanol is often effective.[3][4]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine an appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)[9]

  • Developing chamber

  • Capillary spotters

  • Crude this compound sample

  • Various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Basic modifier (e.g., triethylamine)

  • UV lamp

Procedure:

  • Prepare a dilute solution of your crude sample by dissolving about 1 mg in 1 mL of a volatile solvent like dichloromethane.[5]

  • Prepare a series of developing solvents with varying polarities (e.g., 70:30 Hexanes:EtOAc, 50:50 Hexanes:EtOAc, 95:5 DCM:MeOH). Add 0.5-1% triethylamine to each.

  • Pour a small amount (0.5 cm depth) of a chosen solvent system into the developing chamber, line it with filter paper, and allow it to saturate.[16]

  • Using a capillary spotter, apply a small spot of your sample solution onto the baseline of a TLC plate.[5]

  • Place the TLC plate into the developing chamber and allow the solvent to ascend the plate until it is about 0.5 cm from the top.[5]

  • Remove the plate and immediately mark the solvent front with a pencil.[5]

  • Allow the plate to dry and then visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot. The ideal solvent system will give the desired compound an Rf value of approximately 0.25-0.35.[5]

Protocol 2: Flash Column Chromatography

Objective: To purify the crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)[7]

  • Sand

  • Cotton or glass wool

  • Optimized eluent from TLC analysis (containing a basic modifier)

  • Crude sample

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[4] Add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the least polar eluent.[15]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[15] Drain the excess solvent until it is level with the top of the silica.

    • Add a protective layer of sand on top of the silica gel.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[4]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8][10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., from a compressed air line) to achieve a steady flow rate.[17]

    • Collect fractions in test tubes.

    • Monitor the collected fractions by TLC to identify those containing the pure product.[18]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]

Protocol 3: 2D TLC for Stability Assessment

Objective: To determine if this compound is stable on silica gel.[1]

Procedure:

  • Spot your crude sample in one of the bottom corners of a square TLC plate.[3]

  • Develop the plate in a suitable solvent system.

  • Remove the plate and allow it to dry completely.[3]

  • Rotate the plate 90 degrees so that the separated spots from the first run are now on the baseline.[3]

  • Develop the plate again in the same solvent system.[3]

  • Analysis: If the compound is stable, the spots will lie on a diagonal line. Any spots that appear off the diagonal indicate degradation products that formed during contact with the silica gel.[1]

Visualizations

G General Purification Workflow for this compound cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Isolation crude Crude Product tlc TLC Analysis to Find Optimal Solvent System crude->tlc pack_column Pack Silica Gel Column (with basic modifier in eluent) tlc->pack_column Determines Eluent load_sample Load Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Optimized Solvent (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: A high-level workflow for the chromatographic purification.

G Troubleshooting Poor Separation start Poor Separation (Co-elution of spots) q1 Is the desired compound's Rf value ~0.25-0.35? start->q1 a1_no Adjust solvent polarity (increase or decrease) to achieve target Rf q1->a1_no No a1_yes Try a three-component solvent system to improve selectivity q1->a1_yes Yes a1_no->q1 Re-evaluate q2 Is separation still poor? a1_yes->q2 a2_yes Use a shallower gradient during column elution q2->a2_yes Yes end Improved Separation q2->end No q3 Still no improvement? a2_yes->q3 a3_yes Consider a different stationary phase (e.g., Alumina, Reverse Phase) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting poor chromatographic separation.

G Interaction of Basic Compounds with Silica Gel cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., Triethylamine) silica_acid Silica Surface Si-OH (Acidic Silanol) interaction Strong H-Bonding (Causes Tailing/Streaking) silica_acid:e->interaction compound_base Pyrazolylpyridine Basic Nitrogen compound_base:e->interaction silica_neutral Silica Surface Si-O⁻ ... H-NEt₃⁺ (Neutralized) no_interaction Weak Interaction (Improved Elution) silica_neutral:p->no_interaction compound_base_2 Pyrazolylpyridine Basic Nitrogen compound_base_2:n->no_interaction modifier Triethylamine (Et₃N) Competing Base modifier->silica_neutral:p Neutralizes acidic sites

Caption: How basic modifiers improve chromatography of basic compounds.

References

troubleshooting failed 3-(1H-pyrazol-3-yl)pyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-3-yl)pyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My Knorr synthesis of this compound is resulting in a very low yield. What are the common causes?

A1: Low yields in the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, can arise from several factors.[1] The primary issues often involve incomplete reaction, side reactions, or suboptimal reaction conditions. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

  • Reaction Temperature: The condensation and subsequent cyclization often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling solvent.

  • pH of the Reaction Medium: The pH can significantly influence the nucleophilicity of hydrazine and the rate of cyclization. The reaction is often carried out in a slightly acidic medium (e.g., acetic acid) to facilitate the initial condensation.[2]

  • Hydrazine Quality: Hydrazine hydrate can degrade over time. Using fresh, high-quality hydrazine hydrate is crucial for optimal results.

Q2: I am observing the formation of an unexpected isomer in my reaction mixture. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl precursor, such as 1-(pyridin-3-yl)butane-1,3-dione.[2] The reaction of hydrazine can occur at either of the two carbonyl groups, leading to two possible pyrazole isomers. Several factors influence the regioselectivity:

  • Electronic Effects: The electrophilicity of the carbonyl carbons plays a major role. An electron-withdrawing group on the pyridine ring can influence which carbonyl is more readily attacked.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of hydrazine, favoring attack at the less hindered carbonyl.

  • Reaction Conditions: The solvent and pH can alter the reaction pathway and favor the formation of one regioisomer over the other.[2] For instance, conducting the reaction in a protic solvent under acidic conditions can favor the attack of the less basic nitrogen of a substituted hydrazine at the more reactive carbonyl.

Q3: My Suzuki-Miyaura cross-coupling reaction to form the pyridine-pyrazole bond is failing. What should I troubleshoot?

A3: The failure of a Suzuki-Miyaura coupling involving heteroaryl compounds, especially those containing nitrogen, is a frequent issue. The nitrogen atoms in both pyridine and pyrazole can coordinate with the palladium catalyst, leading to deactivation. Key areas for troubleshooting include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be more effective for challenging cross-couplings.

  • Base Selection: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be anhydrous and finely powdered for optimal reactivity.

  • Solvent and Degassing: Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.

  • Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond). Using a high-quality boronic acid or a more stable boronate ester (e.g., a pinacol ester) can improve results.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities depend on the synthetic route.

  • From Knorr Synthesis: Unreacted 1,3-dicarbonyl precursor, the undesired pyrazole regioisomer, and partially cyclized intermediates.

  • From Suzuki-Miyaura Coupling: Homocoupling products of the boronic acid (e.g., bipyridine or bipyrazole), and deboronated starting material (e.g., pyridine from the pyridine boronic acid).

Q5: What is a suitable method for purifying this compound?

A5: Due to the presence of multiple nitrogen atoms, this compound is a polar compound. Purification is typically achieved by:

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.

  • Crystallization: If a suitable solvent system is found, crystallization can be an effective method for obtaining highly pure material.

Troubleshooting Guides

Knorr Pyrazole Synthesis
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC or LC-MS.
Poor quality of hydrazineUse fresh, high-quality hydrazine hydrate.
Suboptimal pHUse a catalytic amount of a weak acid like acetic acid.
Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonylModify the substituents on the dicarbonyl to enhance steric or electronic differences.
Inappropriate solventScreen different solvents (e.g., ethanol, acetic acid, toluene).
Formation of Side Products Incomplete cyclizationEnsure sufficient heating and reaction time for the dehydration and aromatization steps.
Self-condensation of the dicarbonylAdd the hydrazine slowly to the reaction mixture.
Suzuki-Miyaura Cross-Coupling
Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation by nitrogen lone pairsUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.
Inactive catalystEnsure proper reduction of Pd(II) precatalysts to Pd(0). Use a fresh catalyst.
Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen).
Significant Homocoupling of Boronic Acid Oxygen in the reaction mixtureRigorously exclude oxygen through proper degassing techniques.
Suboptimal reaction conditionsAdjust temperature and reaction time.
Protodeboronation of Boronic Acid Presence of waterUse anhydrous solvents and reagents.
Inappropriate baseScreen different anhydrous bases (e.g., K₃PO₄, Cs₂CO₃).

Experimental Protocols

Protocol 1: Knorr Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2-(1H-pyrazol-3-yl)pyridine.[3]

Step 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 3-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene or DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude enaminone can be used in the next step without further purification or purified by column chromatography.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude enaminone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Heat the reaction mixture at 60-80°C for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general protocol that may require optimization for the specific substrates.

  • To a dry reaction flask, add 3-bromopyridine (1.0 eq), pyrazole-3-boronic acid pinacol ester (1.2 eq), and an anhydrous base such as potassium phosphate (K₃PO₄) (2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Knorr_Synthesis Knorr Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_acetylpyridine 3-Acetylpyridine Enaminone Enaminone Intermediate 3_acetylpyridine->Enaminone + DMF-DMA DMF_DMA DMF-DMA Hydrazine Hydrazine Hydrate Hydrazone Hydrazone Intermediate Enaminone->Hydrazone + Hydrazine Product This compound Hydrazone->Product Cyclization & Aromatization

Caption: Reaction pathway for the Knorr synthesis of this compound.

Suzuki_Coupling Suzuki-Miyaura Cross-Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aryl_Halide 3-Halopyridine Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Boronic_Ester Pyrazole-3-boronic acid pinacol ester Transmetalation Transmetalation Boronic_Ester->Transmetalation + Base Catalyst Pd(0) Catalyst + Ligand Catalyst->Ox_Add Base Base (e.g., K3PO4) Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Catalyst Regeneration Product This compound Red_Elim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Workflow General Troubleshooting Workflow Start Reaction Failed or Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Optimize_Reagents Optimize Reagents (Catalyst, Ligand, Base, Solvent) Check_Conditions->Optimize_Reagents Analyze_Byproducts Analyze Byproducts by MS/NMR Optimize_Reagents->Analyze_Byproducts Address_Issue Address Specific Issue (e.g., Catalyst Poisoning, Side Reaction) Analyze_Byproducts->Address_Issue Success Successful Synthesis Address_Issue->Success

Caption: A logical workflow to diagnose and solve common issues in the synthesis.

References

Technical Support Center: Optimizing Pyrazole-Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazole-pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction between a pyrazole and a pyridine derivative is showing low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in Suzuki-Miyaura coupling of pyrazoles and pyridines is a frequent issue. The primary causes often revolve around catalyst inhibition, poor reagent quality, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Standard ligands like PPh₃ may not be effective due to the electron-deficient nature of the pyridine ring.[1] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can improve catalytic activity.[1] Pyrazole-substituted pyridines themselves have emerged as versatile ligands that can fine-tune reactivity.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction.[1]

  • Reagent Quality: Water contamination can lead to protodeboronation, where the boronic acid's C-B bond is cleaved, rendering it inactive.[1] Use anhydrous solvents and ensure your boronic acid and base are dry.[1]

  • Base Selection: The base is crucial for the transmetalation step.[1] Weak bases may be ineffective. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often required and should be finely ground to ensure reactivity.[1]

  • Temperature: Insufficient temperature can lead to slow or stalled reactions. Optimization of the reaction temperature is often necessary.

Q2: I am observing significant homocoupling of my pyridine boronic acid. How can this be minimized?

A2: Homocoupling, the formation of a symmetrical bipyridine from the pyridine boronic acid, is a common side reaction. This is often triggered by the presence of Pd(II) species undergoing two consecutive transmetalations.[1]

Strategies to Minimize Homocoupling:

  • Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can promote homocoupling.[1] Optimize the ratio for your specific substrates.

  • Use of Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding boronic acids.[3]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of homocoupling.

Q3: My Buchwald-Hartwig amination between a halopyrazole and an aminopyridine is failing. What are the key parameters to optimize?

A3: Buchwald-Hartwig amination for C-N bond formation between pyrazoles and pyridines can be challenging. Key areas for optimization include the catalyst system, base, solvent, and temperature.

Optimization Parameters:

  • Catalyst and Ligand: The combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable bulky, electron-rich phosphine ligand is critical.[4][5] For instance, tBuDavePhos has been shown to be effective for the coupling of 4-halo-1H-1-tritylpyrazoles with secondary amines.[4]

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[6] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[7]

  • Solvent: Aprotic solvents such as toluene, xylene, or dioxane are commonly used.[4][6] The choice of solvent can significantly impact solubility and reaction rate.

  • Temperature: These reactions often require elevated temperatures, sometimes exceeding 80 °C.[4] Microwave irradiation can be employed to reduce reaction times.[4][5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazole-pyridine coupling reactions.

G cluster_start Start: Low/No Product cluster_diagnosis Initial Diagnosis cluster_optimization Reaction Parameter Optimization cluster_side_reactions Addressing Side Reactions cluster_success Successful Outcome Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Pure Reagents) Start->Check_Reagents Problem Persists Homocoupling Minimize Homocoupling (Adjust Stoichiometry, Use Boronate Esters) Start->Homocoupling Side Product Observed Protodeboronation Prevent Protodeboronation (Strictly Anhydrous Conditions) Start->Protodeboronation Starting Material Consumed, No Product Check_Inert Ensure Strict Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Check_Reagents->Check_Inert Reagents OK Catalyst_System Screen Catalyst/Ligand Combinations (e.g., Buchwald Ligands, NHCs) Check_Inert->Catalyst_System Atmosphere OK Base_Solvent Optimize Base and Solvent (e.g., K3PO4, Cs2CO3 in Toluene/Dioxane) Catalyst_System->Base_Solvent Low Yield Temperature Vary Reaction Temperature Base_Solvent->Temperature Low Yield Success Product Formation Achieved Temperature->Success Optimization Successful Homocoupling->Catalyst_System Protodeboronation->Check_Reagents

A logical workflow to diagnose and solve common issues in pyrazole-pyridine coupling.

Data Summary Tables

Table 1: Optimization of Buchwald-Hartwig Coupling of 4-halo-1H-1-tritylpyrazoles with Piperidine [4][5]

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (min)Yield (%)
1Pd(dba)₂tBuDavePhostBuOKXylene1601060
2Pd(dba)₂XPhostBuOKXylene1601045
3Pd(dba)₂SPhostBuOKXylene1601033
4PdCl₂tBuDavePhostBuOKXylene1601048
5Pd(OAc)₂tBuDavePhostBuOKXylene1601051

General reaction conditions: 4-iodo-1H-1-tritylpyrazole (1 equiv), piperidine (2 equiv), Pd source (10 mol%), Ligand (20 mol%), Base (2 equiv).

Table 2: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids - Catalyst System Comparison [8]

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O10070-90
PdCl₂(dppf)K₂CO₃DMF11085-95
SPhos PrecatalystK₃PO₄Toluene/H₂O10090-99
XPhos PrecatalystK₃PO₄Dioxane10088-97

Yields are representative and can vary based on specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole with a Pyridineboronic Acid:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol), pyridineboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required) are mixed. This mixture is then added to the reaction vessel.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL) to the reaction vessel.

  • Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Halopyrazole with an Aminopyridine:

  • Preparation: To a glovebox or under a strict inert atmosphere, add the halopyrazole (1.0 mmol), aminopyridine (1.2 mmol), the palladium precatalyst (e.g., SPhos precatalyst, 0.02 mmol), the ligand (e.g., SPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a reaction tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 3 mL).

  • Reaction: The tube is sealed and the reaction mixture is stirred at the optimized temperature (e.g., 100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite.

  • Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired coupled product.

Catalytic Cycle Visualization

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)-R2 L_n Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyrazole-Pyridine RedElim->Product R1X Pyrazole-X R1X->OxAdd R2B Pyridine-B(OR)2 R2B->Transmetal Base Base Base->Transmetal

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing the formation of monosubstituted byproducts in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for preventing the formation of monosubstituted byproducts in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to prevent the formation of monosubstituted byproducts when a di- or poly-substituted product is desired?

A: Achieving higher levels of substitution while minimizing monosubstituted byproducts requires a multi-faceted approach that focuses on controlling reaction selectivity. The primary strategies involve the manipulation of reaction conditions, the careful selection of reagents, and the use of protecting groups.

  • Control of Reaction Conditions: The stoichiometry of reactants is a critical factor. Using an excess of the substituting reagent can drive the reaction towards higher substitution. Additionally, reaction parameters such as temperature, solvent polarity, and reaction time can significantly influence the product distribution.[1][2] For instance, nonpolar solvents may favor certain stereoselectivities, while changes in temperature can alter the reaction rate and selectivity.[1]

  • Choice of Reagents and Catalysts: The reactivity of both the substrate and the incoming reagent plays a crucial role. Highly reactive reagents may be less selective. The choice of catalyst can also direct the reaction to a specific outcome, sometimes opening up different mechanistic pathways that favor the desired polysubstituted product.[3]

  • Use of Protecting Groups: This is one of the most robust strategies in multi-step organic synthesis.[4] A protecting group is temporarily attached to a functional group to render it inactive towards certain reagents, thereby preventing unwanted side reactions.[5] By protecting one or more reactive sites, you can direct the substitution to the desired positions. After the reaction, the protecting group is removed to restore the original functionality.[5]

G cluster_start cluster_strategies Primary Strategies cluster_details start Goal: Synthesize Polysubstituted Product issue Problem: Formation of Monosubstituted Byproduct start->issue s1 Strategy 1: Control Reaction Conditions issue->s1 s2 Strategy 2: Select Reagents/Catalysts issue->s2 s3 Strategy 3: Use Protecting Groups issue->s3 d1a Adjust Stoichiometry s1->d1a d1b Optimize Solvent s1->d1b d1c Vary Temperature s1->d1c d2a Modify Reagent Reactivity s2->d2a d2b Screen Catalysts s2->d2b d3a Protect Reactive Site s3->d3a end_node Outcome: Increased Yield of Desired Product d1c->end_node d2b->end_node d3b Perform Substitution d3a->d3b d3c Deprotect d3b->d3c d3c->end_node

Caption: General workflow for mitigating monosubstituted byproducts.
Q2: How do I choose an appropriate protecting group to avoid unwanted monosubstitution?

A: The selection of a protecting group is a critical decision that depends on the overall synthetic route. An ideal protecting group should be easy to introduce in high yield, stable under the subsequent reaction conditions, and easy to remove in high yield without affecting the rest of the molecule.[6]

Key considerations for choosing a protecting group:

  • Stability: The protecting group must be robust enough to withstand the reaction conditions planned for the substitution step. For example, a BOC (tert-butyloxycarbonyl) group is acid-labile and would not be suitable if the subsequent reaction requires strong acid.[6]

  • Orthogonality: In complex syntheses with multiple functional groups, an "orthogonal" strategy is often employed. This involves using different types of protecting groups that can be removed under distinct conditions.[7] For example, a molecule might contain a Boc-protected amine (removed with acid) and a Benzyl-protected alcohol (removed by hydrogenolysis), allowing for selective deprotection and reaction at either site.[8]

  • Ease of Introduction and Removal: The reactions to add and remove the protecting group should be high-yielding and should not introduce complications or unwanted side products.[6]

The table below summarizes common protecting groups for hydroxyl and amino functionalities, which are frequent sites of unwanted monosubstitution.

Functional GroupProtecting GroupAbbreviationCommon Reagents for ProtectionStabilityCommon Reagents for Deprotection
Hydroxyl AcetylAcAcetic Anhydride, Acetyl ChlorideStable to acidic conditionsAcid or Base (e.g., HCl, NaOH)
Benzyl EtherBnBenzyl Bromide (BnBr), NaHStable to acid, base, oxidation, reductionHydrogenolysis (H₂, Pd/C)
tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, ImidazoleStable to base, mild acidFluoride ion (TBAF), Strong Acid (e.g., HCl)[9]
Tetrahydropyranyl EtherTHPDihydropyran, p-TsOHStable to base, organometallics, hydridesAqueous Acid (e.g., mild HCl)[9]
Amino tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Stable to base, hydrogenolysisStrong Acid (e.g., TFA, HCl)[6]
CarboxybenzylCbzBenzyl Chloroformate (Cbz-Cl)Stable to acidHydrogenolysis (H₂, Pd/C)
Tosyl (p-toluenesulfonyl)TsTosyl Chloride (Ts-Cl), PyridineVery stable to acid, oxidation, many reagentsConcentrated Acid (HBr), Strong Reducing Agents[4]

Troubleshooting Guides

Q1: My reaction is yielding a mixture of monosubstituted and disubstituted products, with the former predominating. How can I favor the formation of the disubstituted product?

A: This is a common challenge that often arises from issues with stoichiometry, reaction kinetics, or deactivation of the substrate after the first substitution. The following troubleshooting guide provides a systematic approach to optimize the reaction for the desired disubstituted product.

G start Problem: Low Yield of Disubstituted Product (High Monosubstituted Byproduct) q1 Step 1: Analyze Stoichiometry Are you using an excess of the substituting reagent? start->q1 a1_no Action: Increase equivalents of substituting reagent (e.g., 2.5 eq or more). Monitor reaction by TLC/LC-MS. q1->a1_no No a1_yes Proceed to next step. q1->a1_yes Yes q2 Step 2: Evaluate Reaction Conditions Is the reaction going to completion? Is the temperature optimal? a1_no->q2 a1_yes->q2 a2_action Action: Increase temperature to overcome higher activation energy for second substitution. Increase reaction time. q2->a2_action No/Unsure q3 Step 3: Consider Solvent Effects Could the solvent be hindering the reaction? q2->q3 Yes a2_action->q3 a3_action Action: Screen different solvents. Polar aprotic solvents (e.g., DMF, DMSO) can sometimes accelerate substitution reactions. q3->a3_action Possibly end_node Outcome: Improved Ratio of Di- to Monosubstituted Product q3->end_node No a3_action->end_node

Caption: Troubleshooting flowchart for increasing disubstitution.

Data-Driven Optimization

Systematically varying reaction parameters and quantifying the product ratio is essential for optimization. Consider the following example of optimizing a hypothetical disubstitution reaction.

EntryReagent (eq.)Temperature (°C)SolventTime (h)Ratio (Mono:Di)
11.125CH₂Cl₂45 : 1
22.525CH₂Cl₂42 : 1
32.550CH₂Cl₂81 : 2
42.550DMF81 : 5

This data suggests that increasing the equivalents of the reagent, raising the temperature, and switching to a polar aprotic solvent all favor the formation of the disubstituted product.

Sample Experimental Protocol: Optimization of a Disubstitution Reaction

This protocol outlines a general procedure for optimizing conditions to favor a disubstituted product over a monosubstituted one.

  • Setup: In parallel reaction tubes, add the starting substrate (1.0 equivalent) and a stir bar to each tube. Dry all glassware thoroughly before use.[10]

  • Reagent Addition:

    • To Set A, add 1.1 equivalents of the substituting reagent.

    • To Set B, add 2.5 equivalents of the substituting reagent.

    • To Set C, add 4.0 equivalents of the substituting reagent.

  • Solvent and Temperature Screening:

    • For each set (A, B, C), prepare reactions in three different anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)).

    • Run each solvent series at three different temperatures (e.g., 0 °C, room temperature, and 80 °C).

  • Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This helps identify when the consumption of starting material and monosubstituted intermediate plateaus.

  • Workup and Analysis: Once a reaction is deemed complete, quench it appropriately.[10] Perform an aqueous workup, extract the product, and dry the organic layer. Analyze the crude product mixture by ¹H NMR or GC-MS to accurately determine the ratio of monosubstituted to disubstituted product.

  • Optimization: Based on the results, select the conditions that provide the highest ratio of the desired disubstituted product for a larger scale reaction.

Q2: I am trying to achieve monosubstitution on a symmetric molecule with two identical reactive sites, but I am getting a significant amount of the disubstituted byproduct. How can I improve selectivity?

A: Achieving selective monosubstitution on a symmetric difunctional molecule is a classic challenge. The key is to exploit subtle differences in reactivity or to control the reaction conditions to stop the reaction after the first substitution.

  • Sub-stoichiometric Reagents: The most direct approach is to use a limited amount of the substituting reagent (e.g., 0.9 to 1.0 equivalents). This ensures there isn't enough reagent present to react with both sites on all molecules. This strategy relies on the first substitution deactivating the molecule towards a second substitution.

  • Use of Bulky Reagents: If the reactive sites are sterically accessible, using a sterically hindered (bulky) reagent can help. After the first substitution, the now-bulkier monosubstituted product can sterically shield the second reactive site from attack, slowing down or preventing the second substitution.

  • Low Temperatures: Running the reaction at a very low temperature can increase selectivity. The activation energy for the second substitution is often higher than the first. By lowering the temperature, you may provide enough energy for the first reaction to proceed at a reasonable rate while the second reaction is too slow to occur significantly.

G cluster_input cluster_reaction Reaction Pathway start Symmetric Substrate (Two Reactive Sites) step1 First Substitution (Less Hindered) start->step1 + Reagent reagent Bulky Reagent product_mono Monosubstituted Product (Increased Steric Hindrance) step1->product_mono Fast step2 Second Substitution (Sterically Disfavored) product_mono->step2 + Reagent (Slow/Inhibited) end_node Desired Outcome: Selective Monosubstitution product_mono->end_node

Caption: Logic of using steric hindrance to achieve monosubstitution.

References

Technical Support Center: Stability of 3-(1H-pyrazol-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(1H-pyrazol-3-yl)pyridine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the synthesis, storage, and experimental use of this important class of compounds.

Troubleshooting Guides

This section provides practical guidance in a question-and-answer format to help you troubleshoot and resolve specific stability-related challenges in your experiments.

Question 1: I am observing low or inconsistent yields during the synthesis of my this compound derivative. Could this be a stability issue?

Answer:

Yes, low or inconsistent yields can certainly be related to the stability of your starting materials, intermediates, or the final product under the reaction conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical for the stability of many heterocyclic compounds.[1]

    • Troubleshooting:

      • Monitor your reaction closely using techniques like TLC or LC-MS to track the formation of your desired product and any potential degradation products over time.[1]

      • Consider running small-scale trial reactions at different temperatures and for varying durations to identify the optimal conditions that favor product formation over degradation.[1]

  • Purity of Reagents and Solvents: Impurities present in your starting materials or solvents can catalyze degradation pathways or lead to the formation of unwanted side products.

    • Troubleshooting:

      • Ensure you are using high-purity reagents and solvents. If necessary, purify your starting materials before use.[1]

      • For moisture-sensitive reactions, use anhydrous solvents and maintain an inert atmosphere (e.g., using nitrogen or argon).[1]

  • Product Decomposition: The this compound scaffold, like many N-heterocycles, can be susceptible to degradation under certain reaction or workup conditions.[1]

    • Troubleshooting:

      • If you suspect your product is degrading during workup (e.g., acidic or basic washes), test the stability of a small sample of the purified product under those conditions.

      • Modify your workup procedure to use milder conditions if instability is confirmed. This could involve using weaker acids or bases, or minimizing the exposure time to harsh reagents.

Question 2: My purified this compound derivative shows new impurity peaks on the chromatogram after storage. What could be the cause and how can I prevent this?

Answer:

The appearance of new impurities upon storage indicates that your compound is degrading. The stability of heterocyclic compounds can be affected by several environmental factors. Here’s a breakdown of potential causes and preventative measures:

  • Hydrolytic Instability: The pyrazole or pyridine ring, or functional groups on your derivative, may be susceptible to hydrolysis, especially at non-neutral pH.

    • Troubleshooting & Prevention:

      • Store your compound as a dry solid whenever possible.

      • If you need to store it in solution, use a dry, aprotic solvent.

      • If an aqueous solution is necessary, prepare it fresh and use it immediately. Consider buffering the solution to a neutral pH if your compound shows pH-dependent stability.

  • Oxidative Degradation: N-heterocyclic compounds can be prone to oxidation, especially in the presence of air and light.[2]

    • Troubleshooting & Prevention:

      • Store your compound under an inert atmosphere (e.g., argon or nitrogen).

      • Protect your compound from light by storing it in an amber vial or in the dark.

      • Consider adding an antioxidant to your formulation if compatible with your downstream experiments.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[3][4]

    • Troubleshooting & Prevention:

      • Always store your compounds in light-resistant containers (e.g., amber vials).[4]

      • Minimize exposure to ambient light during handling and experimental procedures.

  • Thermal Instability: Elevated temperatures can accelerate degradation processes.

    • Troubleshooting & Prevention:

      • Store your compound at the recommended temperature. For long-term storage, consider storing at -20°C or -80°C.

      • Avoid repeated freeze-thaw cycles, which can also contribute to degradation. Aliquoting your stock solutions is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for N-heterocyclic compounds like this compound derivatives?

A1: While specific degradation pathways are highly dependent on the exact structure and substituents of the molecule, common degradation routes for N-heterocyclic compounds include:

  • Oxidation: The nitrogen atoms in the pyridine and pyrazole rings can be susceptible to oxidation, leading to the formation of N-oxides. The rings themselves can also undergo oxidative cleavage.[2]

  • Hydrolysis: Depending on the substituents, ester or amide functionalities can be hydrolyzed under acidic or basic conditions. The heterocyclic rings themselves can also undergo hydrolytic cleavage under harsh conditions.

  • Photodegradation: UV light can induce a variety of reactions, including ring-opening, rearrangement, and dimerization.[3][4]

Q2: How can I assess the stability of my novel this compound derivative?

A2: A systematic approach to stability assessment involves conducting forced degradation studies (also known as stress testing).[5][6][7] This involves subjecting your compound to a variety of harsh conditions to deliberately induce degradation and identify potential degradation products. The typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[7]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[7]

  • Thermal Stress: Heating the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).[7]

  • Photostability: Exposing the solid compound and a solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[8][9]

The degradation is then monitored by a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.[10][11][12][13]

Q3: What analytical techniques are best for identifying and characterizing degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous identification of degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating degradation products and determining their molecular weights and fragmentation patterns, which provides clues about their structures.[14][15][16]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are essential for elucidating the detailed chemical structure of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present in the degradation products.[14]

Data Presentation

The following tables provide a template for summarizing quantitative data from a hypothetical forced degradation study of a this compound derivative.

Table 1: Summary of Forced Degradation Results for Compound XYZ

Stress ConditionDurationTemperature% Assay of Compound XYZ% Total ImpuritiesMass Balance (%)Observations
0.1 M HCl24 h60°C85.214.599.7Significant degradation observed.
0.1 M NaOH24 h60°C92.17.899.9Moderate degradation.
3% H₂O₂24 hRT90.59.399.8Formation of two major degradants.
Thermal (Solid)7 days80°C98.71.299.9Minor degradation.
Photostability1.2 million lux hoursRT95.44.599.9Noticeable degradation.

Table 2: Impurity Profile of Compound XYZ under Forced Degradation

ImpurityRetention Time (min)% Area (Acid Hydrolysis)% Area (Base Hydrolysis)% Area (Oxidative)% Area (Thermal)% Area (Photolytic)
Impurity 13.58.22.15.60.52.3
Impurity 24.84.13.53.10.41.5
Impurity 36.22.22.20.60.30.7

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on a novel this compound derivative. The specific conditions may need to be adjusted based on the stability of the test compound.[6][17]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 7 days. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

    • Solution State: Incubate a solution of the compound at 60°C for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • After the exposure period, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start Start with Purified This compound Derivative stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid & Solution, 80°C/60°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification of Degradation Products hplc->lcms If degradants > threshold nmr NMR for Structural Elucidation lcms->nmr Isolate degradants for structural confirmation end Generate Stability Report nmr->end

Caption: Workflow for a forced degradation study of this compound derivatives.

troubleshooting_logic cluster_investigation Investigation of Potential Causes cluster_solutions Preventative Measures start Observation: New Impurity Peaks After Storage hydrolysis Hydrolytic Instability? start->hydrolysis oxidation Oxidative Degradation? start->oxidation photodegradation Photodegradation? start->photodegradation thermal Thermal Instability? start->thermal store_dry Store as dry solid hydrolysis->store_dry Solution aprotic_solvent Use dry, aprotic solvent hydrolysis->aprotic_solvent Solution inert_atmosphere Store under inert atmosphere oxidation->inert_atmosphere Solution protect_light Store in amber vials/dark oxidation->protect_light Solution photodegradation->protect_light Solution low_temp Store at low temperature (-20°C) thermal->low_temp Solution aliquot Aliquot to avoid freeze-thaw thermal->aliquot Solution

Caption: Troubleshooting logic for compound degradation during storage.

References

Technical Support Center: Scale-Up Synthesis of 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 3-(1H-pyrazol-3-yl)pyridine.

Troubleshooting Guides & FAQs

This section utilizes a question-and-answer format to address specific challenges you may encounter during your experiments.

Issue 1: Low Product Yield

Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab-scale to pilot-plant production. What are the potential causes and how can we troubleshoot this?

Answer: Low yields during scale-up are a common challenge and can be attributed to several factors. Here is a systematic approach to identify and resolve the issue:

  • Reaction Kinetics and Temperature Control:

    • Problem: Inefficient heat transfer in larger reactors can lead to localized hot spots or insufficient heating, resulting in side reactions or incomplete conversion. Many reactions for pyrazole synthesis require heating to proceed to completion.[1]

    • Troubleshooting:

      • Monitor the internal reaction temperature closely using multiple probes.

      • Optimize the heating and cooling system of the reactor to ensure uniform temperature distribution.

      • Consider a gradual increase in temperature to maintain control over the reaction rate.

      • For exothermic reactions, ensure the cooling capacity is sufficient to prevent thermal runaway.[2]

  • Mixing Efficiency:

    • Problem: Inadequate mixing can lead to poor mass transfer between reactants, especially in heterogeneous reaction mixtures. This can result in localized concentration gradients and reduced reaction rates.

    • Troubleshooting:

      • Evaluate the reactor's agitator design and speed.

      • For solid-liquid mixtures, ensure the solids are adequately suspended.

      • Consider using a different type of agitator (e.g., anchor, turbine) that is more suitable for the specific reaction mixture.

  • Purity of Starting Materials:

    • Problem: Impurities in starting materials can have a more pronounced negative effect at a larger scale, potentially inhibiting catalysts or participating in side reactions.[3]

    • Troubleshooting:

      • Analyze the purity of all reactants and solvents from the new, larger batches.

      • If necessary, purify the starting materials before use. Recrystallization or distillation are common methods.[3]

  • Solvent Effects:

    • Problem: The choice of solvent is critical for reactant solubility and reaction kinetics.[3] A solvent that works well at a small scale may not be optimal for larger volumes due to changes in surface area-to-volume ratios and heat transfer properties.

    • Troubleshooting:

      • Re-evaluate the solvent system. It may be necessary to use a co-solvent to improve solubility or a solvent with a higher boiling point to allow for higher reaction temperatures.

Issue 2: Impurity Profile and Purification Challenges

Question: The scaled-up batches of this compound show a higher level of impurities, making purification by column chromatography difficult and costly. What are the likely impurities and how can we improve the purification process?

Answer: Increased impurity levels are a common hurdle in process scale-up. Understanding the potential side reactions is key to mitigating them.

  • Common Impurities:

    • Regioisomers: A frequent issue in the synthesis of substituted pyrazoles is the formation of regioisomers, which can be difficult to separate.[2][3]

    • Unreacted Starting Materials: Incomplete reactions can leave significant amounts of starting materials in the crude product.[2]

    • Byproducts from Side Reactions: Depending on the synthetic route, various side reactions can occur, leading to a complex mixture of byproducts.

  • Troubleshooting and Optimization of Purification:

    • Reaction Optimization to Minimize Impurities:

      • Control of Reaction Conditions: Precise control over temperature, reaction time, and the stoichiometry of reactants can significantly favor the formation of the desired product over impurities.[2]

      • Catalyst and Solvent Screening: The choice of catalyst and solvent can influence the regioselectivity of the reaction.[3] Experiment with different catalysts and solvent systems to find conditions that minimize the formation of regioisomers.

    • Alternative Purification Methods:

      • Crystallization/Recrystallization: This is often the most cost-effective and scalable purification method for solid products. A systematic approach to solvent screening is recommended to find a solvent or solvent mixture that provides good recovery of the pure product.

      • Acid-Base Extraction: Since this compound is a basic compound, an acid wash can be used to extract it into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

      • Salt Formation: Formation of an acid addition salt can facilitate purification by crystallization.[4] The free base can be regenerated after purification.

Issue 3: Formation of Regioisomers

Question: Our synthesis is producing a significant amount of the undesired regioisomer of this compound. How can we improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.[3]

  • Influence of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

    • Catalyst and Solvent: The choice of catalyst and solvent can have a profound impact on the regiochemical outcome of the reaction.[3] It is advisable to screen a variety of conditions.

    • Protecting Groups: In some cases, using a protecting group on one of the pyrazole nitrogens can direct the reaction to the desired position. The protecting group can then be removed in a subsequent step.

  • Alternative Synthetic Routes:

    • If optimizing the current route proves unsuccessful, it may be necessary to explore alternative synthetic strategies that offer better regiochemical control.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound

ParameterLab-Scale (10g)Scale-Up (1kg)Troubleshooting Notes
Yield (%) 85%55%Investigate heat transfer, mixing, and starting material purity.
Purity (by HPLC) 98%85%Optimize reaction conditions to minimize side products.
Major Impurity Unreacted Starting Material (1%)Regioisomer (10%)Screen different solvents and catalysts to improve regioselectivity.
Reaction Time 4 hours8 hoursMonitor reaction by TLC/LC-MS to determine optimal time.[3]
Purification Method Column ChromatographyCrystallizationDevelop a robust crystallization method for large-scale purification.

Experimental Protocols

A common and direct synthetic route to this compound involves the condensation of a pyridyl-containing precursor with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

General Protocol for the Synthesis of this compound:

  • Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the pyridyl hydrazine derivative and a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Slowly add the 1,3-dicarbonyl compound to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a specified period. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reactants and solvent used but may involve:

    • Removal of the solvent under reduced pressure.

    • Addition of water and extraction with an organic solvent.

    • Washing the organic layer with brine.

    • Drying the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.[3]

Mandatory Visualization

experimental_workflow cluster_analysis Analysis start Starting Materials (Pyridyl Hydrazine, 1,3-Dicarbonyl) reaction Reaction (Solvent, Heat) start->reaction 1. Condensation workup Work-up (Extraction, Washing) reaction->workup 2. Quenching & Isolation crude Crude Product workup->crude purification_method Purification (Crystallization or Chromatography) crude->purification_method 3. Purification pure_product Pure this compound purification_method->pure_product 4. Isolation analysis Quality Control (HPLC, NMR, MS) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions problem Low Yield or High Impurities in Scale-Up heat_transfer Heat Transfer Issues? problem->heat_transfer mixing Inefficient Mixing? problem->mixing purity Starting Material Purity? problem->purity optimize_purification Optimize Purification Method problem->optimize_purification If purification is the bottleneck optimize_temp Optimize Temperature Control heat_transfer->optimize_temp improve_agitation Improve Agitation mixing->improve_agitation purify_reagents Purify Starting Materials purity->purify_reagents

Caption: Troubleshooting logic for addressing scale-up challenges in synthesis.

References

minimizing side reactions in the functionalization of 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of 3-(1H-pyrazol-3-yl)pyridine.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in N-Alkylation

Question: I am attempting N-alkylation of this compound and obtaining a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.[1][2][3]

Troubleshooting Strategies:

  • Steric Hindrance: The primary controlling factor is often steric hindrance. Alkylation tends to occur at the less sterically hindered nitrogen atom.[1] Since the pyridine group at the 3-position is bulkier than the hydrogen at the 5-position, N1-alkylation is generally favored. To enhance this preference, consider using a bulkier alkylating agent.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent system is critical and can dramatically influence the N1/N2 ratio.[1][2] For N1-selectivity, common choices include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), or potassium carbonate (K₂CO₃) in acetone or acetonitrile.[2][4] The use of sodium hydride can prevent the formation of regioisomeric products in some cases.[2]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: Employing a protecting group on one of the pyrazole nitrogens is a robust strategy to ensure regioselectivity. The tert-butyloxycarbonyl (Boc) group is a common choice. After functionalization at the desired position, the protecting group can be removed.[5][6][7]

Logical Workflow for Improving N-Alkylation Regioselectivity:

start Mixture of N1/N2 Isomers Obtained sterics Increase Steric Hindrance of Alkylating Agent start->sterics conditions Optimize Reaction Conditions start->conditions protection Utilize a Protecting Group Strategy start->protection end Improved Regioselectivity sterics->end base_solvent Screen Bases (e.g., NaH, K2CO3) and Solvents (e.g., THF, DMF) conditions->base_solvent temperature Lower Reaction Temperature conditions->temperature boc_protection Introduce N-Boc Protecting Group protection->boc_protection base_solvent->end temperature->end functionalization Perform Alkylation boc_protection->functionalization deprotection Remove Protecting Group functionalization->deprotection deprotection->end

Caption: Decision workflow for enhancing N-alkylation regioselectivity.

Issue 2: Side Reactions in Suzuki-Miyaura Cross-Coupling

Question: I am performing a Suzuki-Miyaura coupling with a halogenated this compound derivative and observing significant side product formation, leading to low yields of the desired coupled product. What are the likely side reactions and how can I minimize them?

Answer: Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid reagent and dehalogenation of the starting material.[8][9][10] These side reactions can be minimized by careful optimization of the reaction conditions.

Troubleshooting Strategies:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.

    • Degassing: Thoroughly degas all solvents and reagents before use. Purging the reaction vessel with an inert gas (e.g., argon or nitrogen) for an extended period is crucial.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.[11][12][13][14]

  • Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

    • Base Selection: The choice of base can influence the extent of dehalogenation. While a base is necessary for the transmetalation step, some bases can contribute to the reduction of the palladium catalyst, which can lead to dehalogenation.[9] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Solvent and Temperature: The reaction solvent and temperature can also play a role. Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and lower yields.[15] The use of bulky phosphine ligands can often mitigate this issue by sterically shielding the palladium center.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85General conditions for bromopyridines.[15]
Pd₂(dba)₃SPhosK₃PO₄Toluene10018HighFor amin-chloropyridine with methoxyphenylboronic acid.[15]
PdCl₂(dppf)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854GoodGeneral procedure for halo-aromatic rings.[15]
Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the potential causes and how can I improve the outcome?

Answer: Low yields in Buchwald-Hartwig amination can be attributed to several factors, including catalyst deactivation, incomplete reaction, or the occurrence of side reactions such as β-hydride elimination.[1][16]

Troubleshooting Strategies:

  • Catalyst System:

    • Ligand Choice: The selection of the phosphine ligand is critical for a successful Buchwald-Hartwig amination.[12] Bulky, electron-rich ligands often promote the desired reductive elimination and suppress side reactions.[16] Ligand screening is highly recommended to find the optimal one for your specific substrate.

    • Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. If using a Pd(II) source, ensure that the reaction conditions facilitate its reduction to the active Pd(0) species.

  • Base Selection: The choice of base is crucial and depends on the pKa of the amine and the solvent used.[3][10][17][18] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[10]

  • Solvent: Aprotic polar solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[3]

  • β-Hydride Elimination: This side reaction can be a problem when using amines with β-hydrogens, leading to the formation of a hydrodehalogenated arene and an imine.[1] The use of bulky ligands can often disfavor this pathway.

Data Presentation: Base and Ligand Effects in Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃(±)-BINAPNaOtBuToluene80460
(NHC)Pd(allyl)Cl-LHMDSTolueneRT0.5-2470-95
Pd(OAc)₂X-PhosCs₂CO₃Toluene/DMF100-15010 min - 1 hHigh

Experimental Protocols

Protocol 1: N1-Selective Alkylation of this compound

This protocol is a general procedure for the N1-selective alkylation of this compound using sodium hydride in THF, adapted from a general procedure for pyrazole alkylation.[4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Experimental Workflow for N1-Selective Alkylation:

setup Reaction Setup under Inert Atmosphere dissolve Dissolve this compound in Anhydrous THF setup->dissolve cool1 Cool to 0 °C dissolve->cool1 add_base Add NaH cool1->add_base stir1 Stir at 0 °C then RT add_base->stir1 cool2 Cool to 0 °C stir1->cool2 add_alkyl_halide Add Alkyl Halide cool2->add_alkyl_halide react React at RT until Completion add_alkyl_halide->react quench Quench with Saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step workflow for N1-selective pyrazole alkylation.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated 3-(Pyrazol-3-yl)pyridine Derivative

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 3-(pyrazol-3-yl)pyridine with an arylboronic acid, adapted from a protocol for 3-bromo-2-methylpyridine.[15]

Materials:

  • Bromo-substituted 3-(pyrazol-3-yl)pyridine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted 3-(pyrazol-3-yl)pyridine, arylboronic acid, and anhydrous K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling:

pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')2) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination of this compound with an Aniline

This is a general protocol for the palladium-catalyzed amination of an unprotected this compound with an aniline, adapted from a general procedure.[16]

Materials:

  • This compound (assuming a halogen is present on the pyridine ring for coupling) (1.0 eq.)

  • Aniline derivative (1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the halogenated this compound, aniline derivative, and NaOtBu.

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional anhydrous toluene to achieve the desired concentration.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Enhancing the Purity of 3-(1H-pyrazol-3-yl)pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the purity of 3-(1H-pyrazol-3-yl)pyridine. The following information is designed to address common challenges encountered during the purification of this compound for use in sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for this compound in biological assays?

A1: For most biological assays, a purity of >95% is generally recommended to ensure that observed biological effects are attributable to the compound of interest and not to impurities.[1] For sensitive applications such as enzymatic assays or structural biology, a purity of >98% or even >99% may be required.

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: Based on common synthetic routes, such as the condensation of 3-acetylpyridine with a formylating agent followed by cyclization with hydrazine, potential impurities include:

  • Unreacted starting materials: 3-acetylpyridine and hydrazine hydrate.

  • Partially reacted intermediates: Such as the enaminone intermediate.

  • Regioisomers: Depending on the synthesis, the formation of the isomeric 5-(pyridin-3-yl)-1H-pyrazole is possible.

  • By-products: From side reactions, which can vary depending on the specific reagents and conditions used.

Q3: How should I store purified this compound to maintain its purity?

A3: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator at room temperature is advisable. As a solid, it is generally stable; however, solutions may be less stable and should be prepared fresh for biological experiments.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Recommended Solution
Compound does not dissolve in hot solvent. Insufficient solvent volume or incorrect solvent choice. Pyridine derivatives can be challenging to recrystallize.[2]Gradually add more hot solvent. If the compound remains insoluble, a different solvent or a mixed-solvent system is necessary. For pyrazole and pyridine compounds, polar solvents like ethanol, methanol, or isopropanol, or mixed systems like ethanol/water or ethyl acetate/hexane are often effective.[3]
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Use a lower boiling point solvent. Alternatively, reduce the concentration of the solute in the solution. Slow cooling and scratching the inner surface of the flask with a glass rod can help induce crystallization.[3]
Low recovery of purified crystals. Too much solvent was used, or the solution was not cooled sufficiently. The compound may have significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution in an ice bath to maximize crystal precipitation.[3]
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography
Problem Potential Cause Recommended Solution
Poor separation of the desired compound from impurities. Incorrect mobile phase polarity.Optimize the mobile phase composition. For pyrazole-pyridine compounds, a gradient of ethyl acetate in hexane is a good starting point. A typical gradient could be from 10% to 50% ethyl acetate.[4] Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.[5]
Peak tailing of the desired compound. Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[6]
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is highly polar, switching to a more polar solvent system, such as methanol in dichloromethane, may be necessary.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Recommended Solution
Poor peak shape (tailing). Secondary interactions between the basic analyte and the stationary phase.For reverse-phase HPLC, add a modifier to the mobile phase. Using a low concentration of an acid like trifluoroacetic acid (TFA) (0.1%) or formic acid can improve peak shape for basic compounds like pyridines.[7][8]
Inadequate separation of impurities. The mobile phase composition or stationary phase is not optimal.For reverse-phase HPLC, adjust the gradient of acetonitrile or methanol in water. A C18 column is a common starting point, but for closely related impurities, a phenyl-hexyl or a column with a different selectivity may provide better resolution.[9]
Variable retention times. Changes in mobile phase composition, temperature, or column equilibration.Ensure the mobile phase is well-mixed and degassed. Allow the column to equilibrate fully with the mobile phase before each injection. Control the column temperature using a column oven.

Experimental Protocols

Recrystallization Protocol (General)

This protocol is a general guideline for the recrystallization of this compound and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

This protocol is a starting point for the purification of this compound by silica gel chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane. A good starting point is to begin with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate to 50% or higher, depending on the polarity of the impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Reverse-Phase HPLC Method for Purity Analysis

This method provides a general framework for analyzing the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification (if needed) hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc nmr NMR Analysis hplc->nmr Structural Confirmation pure_product >95% Pure Product for Biological Assays nmr->pure_product signaling_pathway cluster_receptor Pattern Recognition Receptor (PRR) Activation cluster_adaptor Adaptor Protein cluster_kinase Kinase Activation cluster_transcription Transcription Factor Activation cluster_response Cellular Response prr e.g., cGAS, RIG-I sting_mavs STING / MAVS prr->sting_mavs Activates tbk1 TBK1 sting_mavs->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates compound This compound (Potential Inhibitor) compound->tbk1 Inhibits ifn Type I Interferon (IFN) Production irf3->ifn Induces Transcription

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-(1H-pyrazol-3-yl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-pyrazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the bioactivity of this compound and its analogs, with a focus on their roles as c-Jun N-terminal kinase (JNK) inhibitors and positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4). The information presented herein is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Quantitative Bioactivity Data

The following tables summarize the in vitro potency of various this compound analogs against their respective targets.

As c-Jun N-Terminal Kinase (JNK) Inhibitors

A series of 4-(pyrazol-3-yl)-pyridine derivatives have been identified as potent JNK inhibitors. The development of this series was spurred by the discovery of a related pyrimidine series of JNK inhibitors. Optimization of the 4-(pyrazol-3-yl)-pyridine scaffold has led to the discovery of several potent compounds with favorable in vivo profiles.[1][2]

Compound IDStructureJNK3 IC50 (nM)p38 InhibitionReference
12 2-((4-(1H-pyrazol-3-yl)pyridin-2-yl)amino)aniline160No detectable activity[1]
13 2-((5-chloro-4-(1H-pyrazol-3-yl)pyridin-2-yl)amino)aniline80Not specified[1]
14 2-((4-(1-methyl-1H-pyrazol-3-yl)pyridin-2-yl)amino)aniline>200Not specified[1]

Table 1: Inhibitory activity of 4-(pyrazol-3-yl)pyridine analogs against JNK3. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

As Muscarinic Acetylcholine Receptor M4 (M4) Positive Allosteric Modulators (PAMs)

Pyrazol-4-yl-pyridine derivatives have been investigated as subtype-selective positive allosteric modulators of the M4 receptor. These compounds have been evaluated for their ability to enhance the binding and functional activity of the endogenous ligand, acetylcholine (ACh).[3]

Compound IDStructureM4 PAM pEC50M4 PAM Emax (%ACh)Reference
8 3-fluoro-N-(2-((3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)phenyl)propan-1-amine~6.4~150[3]
9 2-fluoro-N-(2-((3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)phenyl)ethan-1-amine~6.5~160[3]
12 N-(2-((3-(1-(2-fluoroethyl)-1H-pyrazol-4-yl)pyridin-2-yl)amino)phenyl)acetamide~6.3~140[3]

Table 2: Positive allosteric modulatory activity of pyrazol-4-yl-pyridine analogs at the human M4 receptor. pEC50 values represent the negative logarithm of the molar concentration that produces 50% of the maximal response. Emax is the maximum effect observed, expressed as a percentage of the maximal response to acetylcholine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

JNK3 Kinase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against the JNK3 enzyme.

Materials:

  • Recombinant human JNK3 enzyme

  • ATP

  • Substrate (e.g., GST-c-Jun)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a microplate.

  • Add the JNK3 enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the signal, which is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

M4 Receptor Positive Allosteric Modulator (PAM) Assay

This protocol describes a functional cell-based assay to measure the potentiation of the acetylcholine response by PAMs at the M4 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M4 receptor

  • Acetylcholine (ACh)

  • Test compounds (potential PAMs) dissolved in DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A detection system to measure intracellular signaling (e.g., calcium mobilization assay using a fluorescent calcium indicator or a cAMP assay).

Procedure:

  • Plate the M4-expressing cells in a microplate and allow them to grow to a suitable confluency.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds or vehicle (DMSO) for a defined period.

  • Stimulate the cells with a sub-maximal concentration of acetylcholine (e.g., EC20).

  • Measure the cellular response (e.g., change in fluorescence for calcium mobilization or change in luminescence for cAMP levels).

  • Data are normalized to the response of a maximal concentration of acetylcholine alone.

  • The potentiation by the test compound is quantified by determining the EC50 and Emax values from the concentration-response curves.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound and its analogs.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor 3-(Pyrazolyl)pyridine Analog (Inhibitor) Inhibitor->JNK

Caption: The JNK signaling pathway and the point of inhibition by 3-(pyrazolyl)pyridine analogs.

M4_PAM_Mechanism cluster_receptor M4 Receptor M4_Receptor M4 Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site G_Protein G Protein (Gi/o) M4_Receptor->G_Protein Activates ACh Acetylcholine (ACh) ACh->Orthosteric_Site Binds PAM Pyrazolylpyridine Analog (PAM) PAM->M4_Receptor Enhances ACh Affinity/Efficacy PAM->Allosteric_Site Binds Signaling Downstream Signaling G_Protein->Signaling Initiates

Caption: Mechanism of action of pyrazolylpyridine analogs as M4 receptor positive allosteric modulators.

Experimental_Workflow_JNK_Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Compound Dilutions to Microplate Prepare_Reagents->Dispense_Compound Add_Enzyme_Substrate Add JNK3 Enzyme and Substrate Dispense_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Measure_Signal Measure Signal (e.g., Luminescence) Incubate->Measure_Signal Analyze_Data Data Analysis (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for the in vitro JNK kinase inhibition assay.

This guide provides a foundational understanding of the bioactivity of this compound and its analogs. The presented data and protocols are intended to support further research and development in the pursuit of novel therapeutics targeting JNK and the M4 receptor.

References

A Head-to-Head Battle of Scaffolds: 3-(1H-pyrazol-3-yl)pyridine vs. Imidazopyridine as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel kinase inhibitors for therapeutic intervention, medicinal chemists frequently turn to privileged scaffolds that provide a robust framework for potent and selective enzyme modulation. Among these, the 3-(1H-pyrazol-3-yl)pyridine and imidazopyridine cores have emerged as highly versatile and successful templates for the design of a multitude of clinical candidates and approved drugs. This guide offers an objective, data-driven comparison of these two prominent heterocyclic systems, providing researchers and drug development professionals with a comprehensive overview of their respective strengths and liabilities in the context of kinase inhibition.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following tables summarize key quantitative data for representative kinase inhibitors based on the this compound and imidazopyridine scaffolds. The selected examples target a range of kinases, illustrating the broad applicability of both cores.

Table 1: In Vitro Potency (IC50/Kd) of Representative Kinase Inhibitors

ScaffoldCompound ExampleTarget Kinase(s)IC50 / Kd (nM)Reference
This compound Compound 1 JNK3160[1]
Compound 8a JNK3227[2]
Compound 15y TBK10.2[3]
Tozasertib (VX-680)Aurora A, B, C0.6, 18, 4.6[4]
GNE-AMET2.9 (cell-free), 27 (cellular)[5][6]
Imidazopyridine Compound 27e (CCT241736)Aurora A, B, FLT37.5, 48, 6.2 (Kd)[7][8]
Compound 20 RET (mutant)11[9]
Imidazo[1,2-a]pyridine derivativePI3K~10-1000[10]
PonatinibBCR-ABL (and mutants)0.37 (T315I)[11]
Imidazo[1,2-b]pyridazine 27f Mps10.7 (cellular)[12]

Table 2: Kinase Selectivity Profile of Representative Inhibitors

ScaffoldCompound ExamplePrimary Target(s)Selectivity NotesReference
This compound Compound 15y TBK1High selectivity against a panel of 31 kinases at 1 µM.[3]
Compound 3 ALKHigh selectivity, with 10-fold selectivity over FAK.[5]
Compound 7a JNK3Selective for JNK3 over p38α, GSKβ, Erk, JNK1, and JNK2.[2]
Imidazopyridine Compound 27e Aurora A/B, FLT3Also inhibits FLT1, JAK2, RET, and PDGFRB at 1 µM.[7][8]
Imidazo[1,2-b]pyridazine 27f Mps1Selective over a panel of 192 kinases.[12]
AcalabrutinibBTKHigh selectivity for BTK.[13]

Table 3: Pharmacokinetic Properties of Representative Inhibitors

ScaffoldCompound ExampleParameterValueSpeciesReference
This compound GNE-AOral Bioavailability11.2% - 88.0%Rat, Mouse, Monkey, Dog[6]
Plasma ClearanceLow to ModerateMouse, Dog, Rat, Monkey[6]
Compound 44 Oral BioavailabilityHighNot specified[14]
Imidazopyridine Imidazo[1,2-b]pyridazine 27f Oral BioavailabilityOrally bioavailableRat[12]
Compound 28 Oral ExposureExhibited oral exposureRodents[15]
Imatinib (for comparison)Oral Bioavailability98%Human[16]

In-Depth Analysis: A Tale of Two Scaffolds

Both the this compound and imidazopyridine scaffolds offer a unique combination of structural features that make them attractive for kinase inhibitor design. They both contain nitrogen atoms strategically positioned to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[17]

The This compound scaffold provides a bidentate hydrogen bonding motif through the pyridine nitrogen and the pyrazole N-H. This arrangement can lead to high-affinity binding. The pyrazole ring also offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. For instance, substitution on the pyrazole nitrogen can modulate polarity and cell permeability.[1]

The imidazopyridine core also presents a favorable arrangement of hydrogen bond donors and acceptors. Depending on the specific isomer (e.g., imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine), the nitrogen atoms can engage with the kinase hinge in different orientations. This versatility has been exploited to generate inhibitors for a wide array of kinases.[18] The fused ring system of imidazopyridine can offer a more rigid and conformationally constrained scaffold compared to the more flexible linkage in this compound, which can be advantageous in optimizing binding affinity.

Experimental Methodologies: A Guide to Evaluation

The data presented in this guide is derived from a variety of standard assays used in drug discovery. Below are detailed protocols for key experiments typically employed to characterize and compare kinase inhibitors.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a specific substrate (peptide or protein) by the kinase is quantified. Inhibition of this process by a test compound is measured.

Detailed Protocol (Example using a luminescence-based assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase to the desired concentration in kinase buffer.

    • Prepare the substrate (e.g., a specific peptide) and ATP in kinase buffer.

    • Serially dilute the test compounds in DMSO.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the diluted test compound to the wells of a microplate.

    • Add the kinase solution to the wells and incubate for a short period (e.g., 10 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.

Principle: The metabolic activity of viable cells is used as an indicator of cell number. A reduction in metabolic activity in the presence of the inhibitor reflects its anti-proliferative effect.

Detailed Protocol (Example using an MTT assay):

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a line with a known dependency on the target kinase) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each compound concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[19]

In Vivo Pharmacokinetic (PK) Study

This study determines how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Principle: The concentration of the drug in the plasma or other tissues is measured over time after administration.

Detailed Protocol (Example in mice):

  • Animal Dosing:

    • Administer the test compound to a group of mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples from a subset of the animals.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the concentration of the drug in each sample using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Calculate key pharmacokinetic parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve, which represents the total drug exposure.

      • t1/2: Elimination half-life.

      • Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation (for oral administration).

Visualizing the Landscape: Pathways and Workflows

To further aid in understanding, the following diagrams, created using the DOT language for Graphviz, illustrate a representative signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor1 RTK Inhibitor (e.g., Imidazopyridine-based) Inhibitor1->Receptor Inhibitor2 Downstream Kinase Inhibitor (e.g., 3-Pyrazolylpyridine-based) Inhibitor2->MEK

Caption: A simplified diagram of the MAPK and PI3K/AKT signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cell-Based Proliferation Assay (Determine GI50) Biochemical_Assay->Cell_Proliferation Selectivity_Profiling Kinase Selectivity Profiling Cell_Proliferation->Selectivity_Profiling PK_Study Pharmacokinetic (PK) Study (Determine ADME properties) Selectivity_Profiling->PK_Study Efficacy_Study In Vivo Efficacy Study (Tumor Xenograft Model) PK_Study->Efficacy_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Efficacy_Study->SAR_Analysis Iterative Optimization SAR_Analysis->Biochemical_Assay

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Conclusion: Choosing the Right Scaffold for the Job

Both this compound and imidazopyridine scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority, but rather depends on the specific therapeutic target, the desired selectivity profile, and the overall drug-like properties being sought.

The This compound core offers a high degree of synthetic tractability and the potential for strong, bidentate interactions with the kinase hinge. Its relative flexibility may allow for adaptation to different kinase active sites.

The imidazopyridine scaffold provides a more rigid and pre-organized framework, which can be beneficial for optimizing binding affinity and selectivity. Its diverse isomeric forms offer additional avenues for exploring chemical space.

Ultimately, the successful development of a novel kinase inhibitor relies on a deep understanding of the structure-activity relationships of the chosen scaffold, coupled with rigorous in vitro and in vivo evaluation. This guide provides a foundational comparison to aid researchers in making informed decisions at the outset of their drug discovery programs.

References

Comparative Analysis of 3-(1H-pyrazol-3-yl)pyridine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-pyrazol-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their efficacy as kinase inhibitors, antiviral, and antileishmanial agents. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.

Kinase Inhibition

Derivatives of this compound have been extensively studied as inhibitors of several key kinases involved in cell signaling pathways. The following tables summarize the inhibitory activities of these compounds against various kinase targets.

c-Jun N-terminal Kinase (JNK) Inhibition

A series of 4-(pyrazol-3-yl)-pyridines were evaluated for their inhibitory activity against JNK3. The core scaffold was optimized to enhance potency and selectivity.[1]

Compound IDModifications to Core ScaffoldJNK3 IC50 (nM)p38 Inhibition
12 Unsubstituted pyrazole and pyridine160> 20 µM
13 Chlorine at C-5 of pyridine80Not reported
14 N-alkylation of pyrazole100+Not reported

Table 1: SAR of 4-(pyrazol-3-yl)-pyridine derivatives as JNK3 inhibitors. Data sourced from[1].

The introduction of a chlorine atom at the C-5 position of the pyridine ring doubled the inhibitory activity.[1] However, N-alkylation of the pyrazole nitrogen led to a slight decrease in potency.[1]

p38 MAP Kinase Inhibition

Pyridinyl imidazole compounds have been a cornerstone in the development of p38 MAP kinase inhibitors. While not direct this compound derivatives, the replacement of the imidazole with other five-membered heterocycles like pyrazole has been a common strategy.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Pyrazolopyridine derivatives have shown potent inhibitory effects against CDK2/cyclin A2.[2]

Compound IDCore ScaffoldCDK2/cyclin A2 IC50 (µM)
4 Pyrazolopyridine0.24
1 Pyrazolopyridine0.57
8 Pyrazolopyridine0.65
11 Pyrazolopyridine0.50
14 Furopyridine0.93
RoscovitineReference Inhibitor0.39

Table 2: Inhibitory activity of pyrazolopyridine and furopyridine derivatives against CDK2/cyclin A2. Data sourced from[2].

Compound 4 emerged as a highly potent inhibitor, surpassing the reference compound roscovitine.[2]

TANK-Binding Kinase 1 (TBK1) Inhibition

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors.[3]

Compound IDModificationsTBK1 IC50 (nM)
15e Initial hit~100
15i Hydrophilic fragment (sulfonamide) at R38.5
15y Optimized lead0.2
BX795Reference Inhibitor7.1
MRT67307Reference Inhibitor28.7

Table 3: SAR of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. Data sourced from[3].

Through several rounds of optimization, compound 15y was identified as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[3] The introduction of a sulfonamide group in compound 15i significantly improved activity, likely due to the formation of a hydrogen bond with Ser96.[3]

Antiviral Activity

Recent studies have explored the potential of pyrazole derivatives, including those with a pyridine scaffold, as antiviral agents against various coronaviruses.[4][5]

Antileishmanial Activity

Pyrazolopyridine derivatives have demonstrated significant antileishmanial activity. Three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against Leishmania amazonensis.[6]

Compound IDKey Structural FeatureL. amazonensis IC50 (µM)
21 3'-diethylaminomethyl-substituted anilino0.39
22 3'-diethylaminomethyl-substituted anilino0.12

Table 4: Antileishmanial activity of 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives. Data sourced from[6].

The 3'-diethylaminomethyl-substituted compounds showed the most promising results, with IC50 values in the sub-micromolar range.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[7]

  • Preparation of Reagents : Test compounds are serially diluted in DMSO. A kinase enzyme solution, ATP, and a specific substrate are prepared in an appropriate assay buffer.

  • Assay Procedure :

    • Diluted test compounds, a positive control inhibitor, and a DMSO negative control are added to the wells of a 384-well plate.

    • The kinase enzyme solution is added to all wells and incubated to allow for compound-enzyme interaction.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate. The ATP concentration is typically close to the Km value for the specific kinase.

    • The reaction is allowed to proceed for a set time at room temperature.

  • Detection : The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis : The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated from the dose-response curve.

Antileishmanial Activity Assay (Promastigote Assay)

This assay determines the effect of compounds on the promastigote form of Leishmania.

  • Culturing Promastigotes : Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.

  • Compound Treatment : The cultured promastigotes are incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment : Parasite viability is assessed using methods such as the MTT assay, where the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is measured.

  • Data Analysis : The absorbance is read using a spectrophotometer, and the IC50 values are calculated by regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for inhibitor screening.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor 4-(Pyrazol-3-yl)-pyridine Derivatives Inhibitor->JNK

Caption: JNK Signaling Pathway and Inhibition.

p38_MAPK_Signaling_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibitor Pyrazolylpyridine Analogs Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Inhibitor Pyrazolopyridine Derivatives Inhibitor->CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

TBK1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs PRRs PRRs (e.g., TLRs, RLRs) PAMPs_DAMPs->PRRs Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 TypeI_IFN Type I Interferon Production IRF3->TypeI_IFN Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TBK1

Caption: TBK1 Signaling in Innate Immunity.

Experimental_Workflow Start Start: Compound Library (Pyrazolylpyridine Derivatives) Primary_Screening Primary Screening (In vitro kinase/cell-based assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Studies Inactive Compounds Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Primary_Screening New Derivatives In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: General Workflow for Inhibitor Development.

References

Validating Target Engagement of 3-(1H-pyrazol-3-yl)pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-pyrazol-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Validating that these compounds effectively engage their intended kinase targets within a cellular context is a critical step in their development as therapeutic agents. This guide provides a comparative overview of methodologies to validate the target engagement of this compound inhibitors, with a focus on inhibitors of PIM-1, TBK1, and RIPK1 kinases. We present supporting experimental data for representative compounds and detailed protocols for key validation assays.

Comparative Performance of this compound Inhibitors

The following tables summarize the biochemical potency and selectivity of representative this compound inhibitors against their respective primary targets and a selection of off-target kinases. This data provides a quantitative basis for comparing their target engagement profiles.

Inhibitor Primary Target Biochemical IC50 (nM) Off-Target Kinase Off-Target IC50 (nM) Reference
SGI-1776PIM-17PIM-2363[1][2][3]
PIM-369[1][3]
Flt-344[1][3]
Haspin34[1]
Compound 15yTBK10.2IKKε-[4][5]
Compound 44RIPK1Low Nanomolar--[6][7]

Key Experimental Methodologies for Target Engagement Validation

Validating that a kinase inhibitor interacts with its intended target in a cellular environment is crucial for interpreting its biological effects. Several robust methods can be employed to confirm and quantify target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment. The binding of an inhibitor increases the melting temperature (Tm) of its target protein.

Experimental Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound inhibitor at various concentrations or a vehicle control for a specified duration.

  • Heating: Resuspend the cells in a buffer and aliquot them into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the soluble target kinase using Western blotting or other protein detection methods.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged kinase to a fluorescent tracer that binds to the same kinase.

Experimental Protocol:

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase and seed them into 96- or 384-well plates.

  • Compound and Tracer Addition: Add the this compound inhibitor at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer specific for the target kinase.

  • Substrate Addition: Add the NanoLuc® substrate to the wells.

  • BRET Measurement: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET analysis.

  • Data Analysis: Calculate the BRET ratio (fluorescence/luminescence). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and therefore, target engagement.

Western Blotting for Phosphorylated Downstream Substrates

This biochemical method provides indirect but compelling evidence of target engagement by measuring the inhibition of the kinase's catalytic activity in cells. By treating cells with an inhibitor and then stimulating a signaling pathway, one can observe the inhibitor's effect on the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol:

  • Cell Treatment: Seed cells and grow to an appropriate confluency. Pre-treat the cells with various concentrations of the this compound inhibitor for a defined period.

  • Pathway Stimulation: Stimulate the cells with a relevant ligand or growth factor to activate the signaling pathway involving the target kinase.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the substrate in the presence of the inhibitor demonstrates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of PIM-1, TBK1, and RIPK1, along with a general experimental workflow for validating target engagement.

PIM1_Signaling_Pathway Cytokine Cytokines (e.g., IL-6) JAK JAK Cytokine->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1 PIM-1 STAT3_5->PIM1 BAD BAD PIM1->BAD P Cell_Cycle Cell Cycle Progression PIM1->Cell_Cycle mTORC1 mTORC1 PIM1->mTORC1 Apoptosis Apoptosis Inhibition BAD->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 P Translation Protein Translation _4EBP1->Translation

Caption: PIM-1 Kinase Signaling Pathway.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (e.g., TLR3) TBK1 TBK1 PRR->TBK1 STING STING STING->TBK1 IRF3 IRF3 TBK1->IRF3 P IFN Type I Interferon Production IRF3->IFN

Caption: TBK1 Kinase Signaling Pathway.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 NFkB NF-κB Activation (Survival) RIPK1->NFkB ComplexII Complex II (FADD, Caspase-8) RIPK1->ComplexII Necrosome Necrosome (RIPK3, MLKL) RIPK1->Necrosome Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis

Caption: RIPK1 Kinase Signaling Pathway.

Target_Engagement_Workflow Start Start: Inhibitor Treatment of Cells Biophysical Biophysical Assay (e.g., CETSA, NanoBRET) Start->Biophysical Biochemical Biochemical Assay (e.g., Western Blot for p-Substrate) Start->Biochemical Direct Direct Target Binding Quantification Biophysical->Direct Indirect Cellular Target Activity Inhibition Biochemical->Indirect End Confirmation of Target Engagement Direct->End Indirect->End

Caption: General Workflow for Target Engagement Validation.

References

In Vivo Efficacy of 3-(1H-pyrazol-3-yl)pyridine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo efficacy of novel therapeutic compounds is a critical step in the preclinical evaluation process. This guide provides a comparative analysis of the in vivo performance of 3-(1H-pyrazol-3-yl)pyridine based compounds, a promising class of kinase inhibitors, against other relevant therapeutic alternatives. The data presented is compiled from various preclinical studies, focusing on quantitative measures of efficacy in established animal models.

Comparative In Vivo Efficacy in Oncology Models

The following tables summarize the in vivo anti-tumor efficacy of CCT241736, a dual FLT3/Aurora kinase inhibitor with a this compound core, and its alternatives in various xenograft models.

Table 1: Efficacy of FLT3 and Aurora Kinase Inhibitors in Acute Myeloid Leukemia (AML) Xenograft Models

CompoundTarget(s)Animal ModelCell LineDosing RegimenEfficacy EndpointResultCitation
CCT241736 FLT3, Aurora KinaseAthymic MiceMOLM-13Dose-dependent oral administrationTumor Growth InhibitionDose-dependent reduction in tumor growth[1]
CCT241736 FLT3, Aurora KinaseAthymic MiceMV4-11Not specifiedTumor Growth InhibitionSignificant inhibition of tumor growth[1]
Quizartinib FLT3NOD/SCID MiceMV4-110.3 - 10 mg/kg, oral, dailyTumor Growth InhibitionDose-dependent inhibition (EC₉₀ = 0.73 mg/kg)[2][3]
Quizartinib FLT3NOD/SCID MiceMV4-111 mg/kg, oral, single doseTumor Growth Delay5 days[4]
Quizartinib FLT3NOD/SCID MiceMV4-1110 mg/kg, oral, single doseTumor Growth Delay15 days[4]
Quizartinib FLT3NOD/SCID MiceMV4-111 mg/kg, oral, daily for 14 daysTumor Growth Delay21 days[4]
Quizartinib FLT3NOD/SCID MiceMV4-1110 mg/kg, oral, daily for 14 daysTumor Growth Delay55 days[4]
Alisertib (MLN8237) Aurora A KinaseXenograft ModelKG-1Not specifiedTumor GrowthSignificant tumor growth retardation[5]

Table 2: Efficacy of Kinase Inhibitors in Other Cancer Xenograft Models

CompoundTarget(s)Animal ModelCell LineDosing RegimenEfficacy EndpointResultCitation
Alisertib (MLN8237) Aurora A KinaseNude MiceHCT-116 (Colon)3 mg/kg, oral, daily for 21 daysTumor Growth Inhibition43.3%[6]
Alisertib (MLN8237) Aurora A KinaseNude MiceHCT-116 (Colon)10 mg/kg, oral, daily for 21 daysTumor Growth Inhibition84.2%[6]
Alisertib (MLN8237) Aurora A KinaseNude MiceHCT-116 (Colon)30 mg/kg, oral, daily for 21 daysTumor Growth Inhibition94.7%[6]
GZD824 Bcr-Abl, FGFR1Xenograft ModelBa/F3-FGFR120 mg/kg, p.o., bidTumor Growth Inhibition76.5%[1]
GZD824 Bcr-Abl, FGFR1Xenograft ModelBa/F3-FGFR1-V561M20 mg/kg, p.o., bidTumor Growth Inhibition49.8%[1]
GZD824 Bcr-Abl, FGFR1Xenograft ModelBa/F3-FGFR1-V561F20 mg/kg, p.o., bidTumor Growth Inhibition73.4%[1]

In Vivo Efficacy in a Model of Acute Pancreatitis

GSK2795039, a NOX2 inhibitor sharing a similar structural core, has demonstrated efficacy in a non-oncology model.

Table 3: Efficacy of GSK2795039 in a Mouse Model of Acute Pancreatitis

CompoundTargetAnimal ModelInduction AgentEfficacy EndpointResultCitation
GSK2795039 NOX2MiceCeruleinSerum Amylase LevelsReduction in serum amylase levels[6][7]

Experimental Protocols

Detailed methodologies for the key in vivo efficacy studies are provided below.

AML Xenograft Model (MV4-11 and MOLM-13)
  • Animal Model: Athymic nude mice or NOD/SCID mice are typically used.[1][2]

  • Cell Lines: Human AML cell lines, MV4-11 (harboring FLT3-ITD mutation) or MOLM-13, are used.[1][2]

  • Tumor Establishment:

    • Cells are harvested during the exponential growth phase.

    • A suspension of 5 x 10⁶ to 1 x 10⁷ cells in a suitable medium (e.g., RPMI-1640) is prepared.

    • The cell suspension is subcutaneously injected into the flank of the mice.[3]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

  • Drug Administration:

    • Compounds are formulated for oral gavage or other appropriate routes of administration.

    • Dosing is performed daily or as specified in the study design, with doses ranging from 0.3 to 30 mg/kg for compounds like quizartinib and alisertib.[2][6]

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (length x width²)/2.[3]

    • Body weight of the animals is monitored to assess toxicity.

    • Endpoints include tumor growth inhibition (TGI), tumor growth delay (TGD), and in some cases, survival analysis.

Cerulein-Induced Acute Pancreatitis Model
  • Animal Model: Mice are used for this study.[6]

  • Induction of Pancreatitis:

    • Acute pancreatitis is induced by intraperitoneal injections of cerulein, a cholecystokinin analogue.

  • Drug Administration:

    • GSK2795039 is administered systemically.

  • Efficacy Evaluation:

    • Blood samples are collected to measure the levels of serum amylase, a key biomarker of pancreatitis.

    • A reduction in the elevation of serum amylase levels compared to the vehicle-treated control group indicates efficacy.[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for in vivo efficacy studies.

FLT3_Signaling_Pathway FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation CCT241736 CCT241736 (this compound) CCT241736->FLT3_ITD Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of CCT241736.

Xenograft_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Data Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Tumor_Implantation Subcutaneous Cell Injection Cell_Culture->Tumor_Implantation Animal_Model Immunodeficient Mice (e.g., NOD/SCID) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Daily Oral Gavage (Compound vs. Vehicle) Randomization->Drug_Administration Monitoring Tumor Measurement & Body Weight Monitoring Drug_Administration->Monitoring Data_Collection Endpoint Data Collection Monitoring->Data_Collection Efficacy_Analysis Tumor Growth Inhibition Analysis Data_Collection->Efficacy_Analysis

Caption: Experimental workflow for a typical AML xenograft efficacy study.

References

Confirming the Structure of Novel 3-(1H-pyrazol-3-yl)pyridine Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the key spectroscopic data used to unequivocally identify 3-(1H-pyrazol-3-yl)pyridine and differentiate it from potential isomeric impurities, particularly 3-(1H-pyrazol-5-yl)pyridine.

The synthesis of this compound can potentially yield two regioisomers depending on the cyclization strategy. The desired product is the 3,3'-linked isomer, while the 3,5'-linked isomer is a common potential byproduct. Differentiating between these two structures is paramount and can be reliably achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Spectroscopic Analysis

The primary techniques for the structural elucidation of these pyrazolylpyridine derivatives are ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The distinct electronic environments of the protons and carbons in the two isomers lead to unique chemical shifts and coupling patterns in their NMR spectra. Similarly, the fragmentation patterns in their mass spectra can provide confirmatory evidence of their substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the this compound and 3-(1H-pyrazol-5-yl)pyridine isomers. The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the pyrazole and pyridine protons.

¹H NMR: The proton spectra of pyrazole derivatives are particularly informative. In the case of 3-substituted pyrazoles, the chemical shifts of the pyrazole ring protons (H4 and H5) are distinct from those in 5-substituted pyrazoles.

¹³C NMR: The carbon spectra provide further confirmation of the connectivity. The chemical shifts of the carbon atoms in both the pyrazole and pyridine rings are sensitive to the substitution pattern, allowing for clear differentiation between the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. While the isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, offering additional structural clues. The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is the case for this compound (C₈H₇N₃, MW = 145.16 g/mol )[1].

Data Presentation: Spectroscopic Comparison

The following table summarizes the expected and reported spectroscopic data for this compound and its common isomer, 3-(1H-pyrazol-5-yl)pyridine. This data is compiled from various sources and provides a basis for comparison with experimentally obtained spectra.

Spectroscopic Data This compound (Target Compound) 3-(1H-pyrazol-5-yl)pyridine (Isomeric Alternative) Key Differentiating Features
¹H NMR (ppm) Pyridine-H2: ~9.18 (d), Pyridine-H6: ~8.63 (dd), Pyridine-H4: ~8.32 (dt), Pyridine-H5: ~7.37 (ddd), Pyrazole-H5: ~7.7 (d), Pyrazole-H4: ~6.7 (d)Pyridine-H2: ~8.9 (d), Pyridine-H6: ~8.6 (dd), Pyridine-H4: ~8.1 (dt), Pyridine-H5: ~7.4 (ddd), Pyrazole-H4: ~7.7 (t), Pyrazole-H5: ~6.6 (d)The chemical shifts of the pyrazole protons H4 and H5 are significantly different between the two isomers. The coupling patterns will also differ.
¹³C NMR (ppm) Pyridine-C2: ~148.1, Pyridine-C6: ~149.9, Pyridine-C4: ~134.7, Pyridine-C5: ~123.5, Pyridine-C3: ~134.2, Pyrazole-C3: ~154.6, Pyrazole-C5: ~122.7, Pyrazole-C4: ~106.0Expected shifts for Pyrazole-C5 and Pyrazole-C3 will be different from the target compound. For instance, in a related derivative, the substituted pyrazole carbon resonates at δ 153.12 ppm[2].The chemical shifts of the pyrazole carbons, particularly the point of attachment to the pyridine ring (C3 vs. C5), will be distinct.
Mass Spec. (HRMS) [M+H]⁺ = 146.0713 (Calculated for C₈H₈N₃⁺)[M+H]⁺ = 146.0713 (Calculated for C₈H₈N₃⁺)While the parent ion will be the same, the relative intensities of fragment ions may differ upon collision-induced dissociation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are general protocols for the key analytical techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include:

      • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Acquisition time: ~2-3 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum on the same spectrometer.

    • Typical acquisition parameters for a proton-decoupled ¹³C spectrum include:

      • Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

      • Spectral width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum, with a typical line broadening of 1-2 Hz.

    • Reference the spectrum to the internal standard or the solvent peak.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).

    • For ESI, it is common to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

    • Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 146.07) to obtain fragmentation data for further structural confirmation.

Mandatory Visualization

The following diagrams illustrate the general workflow for structural confirmation and the logical relationship between the analytical techniques.

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Synthesis of Pyrazolylpyridine NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (HRMS) start->MS Data Compare Data with Known Isomers NMR->Data MS->Data Structure Confirm Structure of This compound Data->Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Target This compound H1_T Distinct ¹H Shifts (Pyrazole H4, H5) Target->H1_T shows C13_T Distinct ¹³C Shifts (Pyrazole C3, C5) Target->C13_T shows MW Identical Molecular Weight (m/z 145) Target->MW Frag Potentially Different Fragmentation Target->Frag Isomer 3-(1H-pyrazol-5-yl)pyridine Isomer->H1_T shows different Isomer->C13_T shows different Isomer->MW Isomer->Frag

Caption: Key analytical distinctions between this compound and its isomer.

References

Benchmarking 3-(1H-pyrazol-3-yl)pyridine Against Known PIM-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical scaffold 3-(1H-pyrazol-3-yl)pyridine against a selection of established PIM-1 kinase inhibitors. While direct experimental data for the specific molecule this compound is not prominently available in the reviewed literature, this document benchmarks its potential by examining structurally related pyrazolyl pyridine derivatives and comparing their performance with known PIM-1 inhibitors. The information is supported by experimental data from publicly available research, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Data Presentation: PIM-1 Inhibitor Efficacy

The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of several known PIM-1 inhibitors. This data provides a quantitative basis for comparing the potency of different chemical entities targeting the PIM-1 kinase. It is important to note that IC50 values can vary based on the specific assay conditions.

Compound NamePIM-1 IC50/KiCompound ClassReference
PIM447 (LGH447)Ki: 6 pMPan-PIM Inhibitor[1]
GNE-955Ki: 0.018 nMPan-PIM Inhibitor[2]
GDC-0339Ki: 0.03 nMPan-PIM Inhibitor[2]
AZD1208IC50: 0.4 nMPan-PIM Inhibitor[1]
CX-6258 HClIC50: 5 nMPan-PIM Inhibitor[1][2]
SGI-1776IC50: 7 nMPIM-1 Selective Inhibitor[1][2]
PIM1-IN-1IC50: 7 nMPIM-1/3 Inhibitor[2]
Pyrazolyl Pyridine Derivative 9IC50: 8.4 nMPyridine-Pyrazole Conjugate[3]
Pyridothienopyridine Derivative 8dIC50: 19 nMThieno[2,3-b]pyridine[4]
TCS PIM-1 1IC50: 50 nMPIM-1 Selective Inhibitor[1][2]
PIM-1 inhibitor 2Ki: 91 nMNot Specified[2]
SMI-16aIC50: 150 nMPIM-1/2 Inhibitor[2]
HispidulinIC50: 2.71 µMNatural Flavone[1][2]

Experimental Protocols

A standardized in vitro kinase assay is crucial for determining and comparing the inhibitory potency of different compounds. The following is a detailed methodology for a typical PIM-1 kinase inhibition assay.

PIM-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5][6]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 peptide substrate (e.g., a derivative of the Bad protein)[7][8]

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

  • Test compounds (including this compound and known inhibitors) serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[5]

  • Enzyme and Substrate/ATP Mixture Preparation:

    • Prepare the PIM-1 enzyme solution in kinase buffer to the desired concentration.

    • Prepare the substrate and ATP mixture in kinase buffer. The final ATP concentration is typically at or near the Km for PIM-1.

  • Kinase Reaction:

    • Add 2 µL of the PIM-1 enzyme solution to each well.[5]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

PIM-1 Signaling Pathway

The PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][4][9] PIM-1, in turn, phosphorylates a number of downstream targets to regulate cellular processes like cell cycle progression and apoptosis.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT Activates PIM1_Gene PIM-1 Gene STAT->PIM1_Gene Induces Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Downstream_Targets Downstream Targets (e.g., BAD, p21, c-Myc) PIM1_Kinase->Downstream_Targets Phosphorylates Cell_Cycle Cell Cycle Progression Downstream_Targets->Cell_Cycle Apoptosis_Inhibition Apoptosis Inhibition Downstream_Targets->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Cell_Cycle->Cell_Proliferation Apoptosis_Inhibition->Cell_Proliferation

Caption: PIM-1 Signaling Pathway Overview.

Experimental Workflow for PIM-1 Inhibition Assay

The following diagram illustrates the key steps involved in the luminescence-based PIM-1 kinase inhibition assay.

PIM1_Assay_Workflow Start Start Compound_Plating Plate Test Compounds (including this compound) Start->Compound_Plating Add_Enzyme Add PIM-1 Kinase Compound_Plating->Add_Enzyme Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate (Room Temperature) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Detection Incubate Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: PIM-1 Kinase Inhibition Assay Workflow.

Logical Relationship: Benchmarking Approach

This diagram outlines the logical framework used in this guide to benchmark the potential of this compound as a PIM-1 inhibitor.

Benchmarking_Logic Target_Compound This compound (Target Scaffold) Efficacy_Data Comparative Efficacy Data (IC50 / Ki Values) Target_Compound->Efficacy_Data Compared Against Known_Inhibitors Known PIM-1 Inhibitors (e.g., AZD1208, SGI-1776) Known_Inhibitors->Efficacy_Data Provides Benchmark Related_Scaffolds Related Pyrazolyl Pyridine Derivatives Related_Scaffolds->Efficacy_Data Provides Insight Conclusion Benchmarking Conclusion: Potential as a PIM-1 Inhibitor Efficacy_Data->Conclusion Experimental_Protocol Standardized Experimental Protocol (PIM-1 Kinase Assay) Experimental_Protocol->Efficacy_Data Ensures Consistency

Caption: Logic for Benchmarking this compound.

References

Assessing the Selectivity of 3-(1H-pyrazol-3-yl)pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1H-pyrazol-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for the development of potent inhibitors targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. However, achieving selectivity remains a critical challenge in the development of safe and effective kinase inhibitor drugs. Off-target effects can lead to toxicity and diminish the therapeutic window. This guide provides a comparative analysis of the selectivity of several reported this compound-based kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery efforts.

Comparative Selectivity of Representative Inhibitors

To illustrate the diverse selectivity profiles achievable with the this compound scaffold, we compare a promiscuous inhibitor with several highly selective compounds targeting different kinases. The following table summarizes the inhibitory activity of these compounds against a panel of kinases.

Compound/InhibitorPrimary Target(s)Other Kinases Investigated (Selectivity Panel)
Compound 1 (Promiscuous) Pan-kinase inhibitorA kinome-wide scan revealed that this compound potently inhibits 262 out of 468 recombinant human protein kinases.[1]
Compound 43d CDK16A Differential Scanning Fluorimetry (DSF) screen against approximately 100 kinases demonstrated selective inhibition of CDK16.[2] Further profiling showed it only targeted the PCTAIRE and PFTAIRE subfamilies with low nanomolar activity.[2]
Compound 7a JNK3A kinase panel screening against 38 other kinases showed inhibitory activity of less than 20% for most kinases, with the exception of GSK3β.[3]
Compound 15y TBK1Displayed good selectivity with an IC50 value of 0.2 nM for TBK1.[3]

Experimental Protocols

The assessment of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two commonly employed assays in kinase inhibitor profiling.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the apparent affinity of a test compound for a target kinase in live cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the interaction between a NanoLuc® luciferase-fused kinase (energy donor) and a fluorescently labeled ATP-competitive tracer (energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Cell Plating:

    • Transfected cells are seeded into 96-well or 384-well white assay plates.

  • Compound and Tracer Addition:

    • The test compound is serially diluted to the desired concentrations.

    • The NanoBRET™ tracer is diluted to its predetermined optimal concentration.

    • The test compound and tracer are added to the cells.

  • Incubation:

    • The plate is incubated at 37 °C in a CO2 incubator for a specified period to allow for compound entry and target engagement.

  • Detection:

    • Nano-Glo® Substrate is added to the wells.

    • The plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • IC50 values are determined by plotting the BRET ratio against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a biophysical technique used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

Principle: The binding of a ligand, such as a kinase inhibitor, to a protein typically increases its thermal stability. DSF monitors the unfolding of a protein as a function of temperature in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates binding.

Protocol:

  • Protein and Compound Preparation:

    • Purified recombinant kinase is diluted in an appropriate buffer.

    • The test compound is prepared at various concentrations.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, the kinase, a fluorescent dye (e.g., SYPRO™ Orange), and the test compound or DMSO (vehicle control) are mixed.

  • Thermal Denaturation:

    • The plate is placed in a real-time PCR instrument.

    • The temperature is gradually increased, and the fluorescence is measured at each temperature increment.

  • Data Analysis:

    • The fluorescence intensity is plotted against temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the test compound. A larger ΔTm generally indicates a higher binding affinity.

Visualizing Kinase Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

G cluster_pathway JNK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Proliferation, Inflammation cJun->Apoptosis Inhibitor This compound JNK3 Inhibitor Inhibitor->JNK

Caption: A simplified diagram of the JNK signaling cascade, a key pathway in cellular responses to stress, and a target for selective this compound inhibitors.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Start Start: Purified Kinase Library & Test Compound Primary_Screen Primary Screen (e.g., DSF) Start->Primary_Screen Hit_ID Hit Identification (Significant ΔTm) Primary_Screen->Hit_ID Secondary_Assay Secondary Assay (e.g., NanoBRET) Hit_ID->Secondary_Assay Hits Non_Selective Non-selective or Inactive Hit_ID->Non_Selective No Hits IC50_Determination IC50 Determination Secondary_Assay->IC50_Determination Kinome_Scan Broad Kinome Profiling (Selectivity Panel) IC50_Determination->Kinome_Scan Potent Hits IC50_Determination->Non_Selective Low Potency Selective_Inhibitor Selective Inhibitor Identified Kinome_Scan->Selective_Inhibitor

Caption: A typical experimental workflow for assessing the selectivity of kinase inhibitors, from initial screening to broad panel profiling.

References

A Comparative Guide to the Synthetic Routes of Pyrazolylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolylpyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination properties. The isomeric diversity of these compounds, arising from the different attachment points between the pyrazole and pyridine rings, allows for fine-tuning of their steric and electronic properties. This guide provides a comparative overview of the primary synthetic routes to access various pyrazolylpyridine isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.

N-Linked Pyrazolylpyridines: Synthesis and Comparison

N-linked pyrazolylpyridines, where the pyridine ring is attached to a nitrogen atom of the pyrazole, are commonly synthesized through nucleophilic aromatic substitution (SNA_r) type reactions, including the Ullmann and Chan-Lam couplings.

Synthetic Routes

Two major strategies for the synthesis of N-linked pyrazolylpyridines are:

  • Nucleophilic Aromatic Substitution (SNA_r): This classic method involves the reaction of a pyrazole with a halopyridine. The pyridine ring must be activated by electron-withdrawing groups, and typically harsh reaction conditions are required.

  • Copper-Catalyzed Cross-Coupling Reactions (Ullmann and Chan-Lam): These methods offer milder reaction conditions compared to traditional SNA_r.

    • Ullmann Condensation: Typically involves the coupling of a pyrazole with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures.

    • Chan-Lam Coupling: A more modern approach that uses catalytic amounts of a copper salt to couple a pyrazole with an aryl boronic acid. This reaction is often performed under milder conditions and is tolerant of a wider range of functional groups.

Diagram of Synthetic Pathways for N-Linked Pyrazolylpyridines

cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Ullmann Condensation cluster_2 Chan-Lam Coupling pyrazole_snar Pyrazole conditions_snar Base (e.g., K2CO3) High Temperature pyrazole_snar->conditions_snar halopyridine Halopyridine (e.g., 2-chloropyridine) halopyridine->conditions_snar product_snar N-Linked Pyrazolylpyridine conditions_snar->product_snar pyrazole_ullmann Pyrazole conditions_ullmann Cu Catalyst (stoichiometric) Base, High Temperature pyrazole_ullmann->conditions_ullmann aryl_halide_ullmann Aryl Halide (e.g., 2-bromopyridine) aryl_halide_ullmann->conditions_ullmann product_ullmann N-Linked Pyrazolylpyridine conditions_ullmann->product_ullmann pyrazole_chanlam Pyrazole conditions_chanlam Cu Catalyst (catalytic) Base, Oxidant (Air) pyrazole_chanlam->conditions_chanlam aryl_boronic Aryl Boronic Acid (e.g., Pyridine-2-boronic acid) aryl_boronic->conditions_chanlam product_chanlam N-Linked Pyrazolylpyridine conditions_chanlam->product_chanlam

Caption: General synthetic strategies for N-linked pyrazolylpyridines.

Data Presentation: Comparison of N-Linked Pyrazolylpyridine Syntheses
IsomerStarting MaterialsMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
2-(1H-Pyrazol-1-yl)pyridine Pyrazole, 2-BromopyridineUllmann TypeCuI, MnF₂, KOH, (1R,2R)-1,2-diaminocyclohexaneWater1004894[1]
4-(1H-Pyrazol-1-yl)pyridine 1H-Pyrazole, 4-Chloropyridine HClSNArN-ethyl-N,N-diisopropylamineAcetonitrileReflux2464[2]
Experimental Protocols

Synthesis of 2-(Pyrazol-1-yl)-pyridine via Ullmann-type Reaction [1]

  • Materials: 2-Bromopyridine (95 mmol), Pyrazole (367 mmol), Xylene (45 mL).

  • Procedure:

    • To a 250 mL single-necked round-bottomed flask, add 2-bromopyridine, pyrazole, and xylene.

    • Heat the reaction mixture to reflux for 8 hours.

    • Cool the mixture to room temperature.

    • Dissolve the resulting mixture in dichloromethane.

    • Wash the organic layer four times with 250 mL of water (until pyrazole is not detected by gas chromatography).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and rotary evaporate to yield the product as a white solid (87% yield).

Synthesis of 4-(1H-Pyrazol-1-yl)pyridine Hydrochloride via S_NAr [2]

  • Materials: 4-Chloropyridine hydrochloride (6.67 mol), 1H-Pyrazole (16.67 mol), Acetonitrile (7 L), Diisopropylethylamine (6.67 mol), Ethyl acetate (4 L).

  • Procedure:

    • To acetonitrile, add 4-chloropyridine hydrochloride and 1H-pyrazole.

    • Stir the mixture at reflux for 24 hours under a nitrogen atmosphere.

    • Cool the resulting slurry to 20°C.

    • Add diisopropylethylamine at a rate that maintains the internal temperature below 25°C.

    • Stir the mixture at 20°C for 30 minutes.

    • Filter the product and wash with acetonitrile followed by ethyl acetate at 20°C.

    • Dry the solid at 50°C under vacuum to isolate the product as an off-white solid (64% yield).

C-Linked Pyrazolylpyridines: Synthesis and Comparison

C-linked pyrazolylpyridines, where the pyridine ring is attached to a carbon atom of the pyrazole, are typically synthesized via condensation reactions to form the pyrazole ring or through cross-coupling reactions to form the C-C bond between the two pre-existing rings.

Synthetic Routes

Key strategies for the synthesis of C-linked pyrazolylpyridines include:

  • Knorr/Paal-Knorr Pyrazole Synthesis: These are classic condensation reactions.

    • Knorr Synthesis: Involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. For pyrazolylpyridines, one of the carbonyl groups is part of a pyridine precursor.

    • Paal-Knorr Synthesis: A variation that uses a 1,4-dicarbonyl compound and a hydrazine.

  • Condensation of α,β-Unsaturated Carbonyls: Reaction of a pyridyl-containing chalcone (an α,β-unsaturated ketone) with hydrazine hydrate is a high-yielding method to form the pyrazole ring.

  • Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki Coupling): This powerful method involves the coupling of a halopyridine with a pyrazoleboronic acid or ester, or a halopyrazole with a pyridineboronic acid or ester, in the presence of a palladium catalyst.

Diagram of Synthetic Pathways for C-Linked Pyrazolylpyridines

cluster_0 Condensation of α,β-Unsaturated Carbonyl cluster_1 Suzuki Coupling chalcone Pyridyl Chalcone (α,β-Unsaturated Ketone) conditions_cond Solvent (e.g., Ethanol) Heat chalcone->conditions_cond hydrazine_cond Hydrazine Hydrate hydrazine_cond->conditions_cond product_cond C-Linked Pyrazolylpyridine conditions_cond->product_cond halopyridine_suzuki Halopyridine conditions_suzuki Pd Catalyst Base, Solvent halopyridine_suzuki->conditions_suzuki pyrazole_boronic Pyrazoleboronic Acid/Ester pyrazole_boronic->conditions_suzuki product_suzuki C-Linked Pyrazolylpyridine conditions_suzuki->product_suzuki

Caption: Common synthetic strategies for C-linked pyrazolylpyridines.

Data Presentation: Comparison of C-Linked Pyrazolylpyridine Syntheses
IsomerStarting MaterialsMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
2-(1H-Pyrazol-3-yl)pyridine 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, Hydrazine hydrateCondensation-Ethanol600.597.3[3]
4-(Pyrazol-3-yl)-pyridines Trichloropyrimidine, Substituted aniline, (after several steps)Suzuki CouplingNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
Experimental Protocols

Synthesis of 2-(1H-Pyrazol-3-yl)pyridine via Condensation [3]

  • Materials: 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (6.2 mmol), Hydrazine hydrate (2 mL), Ethanol (3.3 mL).

  • Procedure:

    • Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in ethanol and add hydrazine hydrate.

    • Heat the reaction mixture at 60°C for 30 minutes.

    • Cool the mixture to room temperature.

    • Remove the solvent under vacuum to afford the product as a pale yellow solid (97.3% yield).

General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole

  • Materials: 4-Bromopyrazole derivative (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 equiv), 1,4-Dioxane, Water.

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add 1,4-dioxane and water.

    • Seal the tube and heat the reaction mixture at 90°C for 6 hours with stirring.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Fused Pyrazolylpyridines: Pyrazolopyridines

Pyrazolopyridines are bicyclic heterocyclic compounds with a fused pyrazole and pyridine ring system. Their synthesis often involves building one ring onto the other.

Synthetic Routes

Common strategies for the synthesis of pyrazolopyridines include:

  • Pyridine Ring Formation on a Pre-existing Pyrazole: This is a widely used approach, often starting with an aminopyrazole which acts as a dinucleophile.

    • Reaction with 1,3-Dicarbonyl Compounds: Condensation of an aminopyrazole with a 1,3-dicarbonyl compound is a classic method.

    • Gould-Jacobs Reaction: This involves the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate.

  • Pyrazole Ring Formation on a Pre-existing Pyridine: This strategy typically starts with a functionalized pyridine, such as a hydrazinylpyridine or an aminopyridine, which then undergoes cyclization to form the pyrazole ring.

Diagram of Synthetic Pathways for Pyrazolopyridines

cluster_0 Pyridine Ring Formation cluster_1 Pyrazole Ring Formation aminopyrazole Aminopyrazole conditions_pyridine_formation Acid or Base Catalyst Heat aminopyrazole->conditions_pyridine_formation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->conditions_pyridine_formation product_pyridine_formation Pyrazolopyridine conditions_pyridine_formation->product_pyridine_formation hydrazinylpyridine Hydrazinylpyridine conditions_pyrazole_formation Acid Catalyst Heat hydrazinylpyridine->conditions_pyrazole_formation dicarbonyl_pyrazole 1,3-Dicarbonyl Compound dicarbonyl_pyrazole->conditions_pyrazole_formation product_pyrazole_formation Pyrazolopyridine conditions_pyrazole_formation->product_pyrazole_formation

Caption: General strategies for the synthesis of fused pyrazolopyridines.

Data Presentation: Comparison of Pyrazolopyridine Syntheses
Isomer FamilyStarting MaterialsMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
1H-Pyrazolo[3,4-b]pyridines 5-Aminopyrazole, 1,3-DiketoneCondensationGlacial Acetic AcidGlacial Acetic AcidRefluxVariesGood[5]
1H-Pyrazolo[4,3-b]pyridines 2-Chloro-3-nitropyridine, Ethyl acetoacetate, Arenediazonium tosylateSNAr / Japp-KlingemannEt₃N, PyrrolidineEthanol0 to rt-73-88[6]
Experimental Protocols

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 1,3-Dicarbonyl Compounds [5]

  • Materials: 5-Aminopyrazole, 1,3-Dicarbonyl compound, Glacial Acetic Acid.

  • Procedure:

    • Dissolve the 5-aminopyrazole and the 1,3-dicarbonyl compound in glacial acetic acid.

    • Heat the reaction mixture at reflux. The reaction time will vary depending on the specific substrates.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) if necessary.

Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [6]

  • Materials: 2-Chloro-3-nitropyridine, Ethyl acetoacetate, Triethylamine, Arenediazonium tosylate, Pyrrolidine, Ethanol.

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine and ethyl acetoacetate in ethanol at 0°C, add triethylamine dropwise.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add a solution of the arenediazonium tosylate in water and stir for another 1-2 hours.

    • Add pyrrolidine and stir at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the product (yields ranging from 73-88%).

Conclusion

The synthesis of pyrazolylpyridine isomers can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. For N-linked isomers , modern copper-catalyzed methods like the Chan-Lam coupling offer milder conditions and broader functional group tolerance compared to traditional S_NAr and Ullmann reactions. For C-linked isomers , condensation reactions of α,β-unsaturated carbonyls with hydrazine provide a highly efficient and high-yielding route, while Suzuki coupling offers versatility in introducing a wide range of substituents. The synthesis of fused pyrazolopyridines is most commonly approached by constructing the pyridine ring onto a pre-existing aminopyrazole scaffold.

The choice of synthetic route will ultimately depend on the desired isomer, the availability of starting materials, the required scale of the reaction, and the tolerance of functional groups within the target molecule. This guide provides a foundational understanding of the key synthetic methodologies to enable researchers to make informed decisions in their synthetic planning.

References

Safety Operating Guide

Safe Disposal of 3-(1H-pyrazol-3-yl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-(1H-pyrazol-3-yl)pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets for similar chemical compounds.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the use of appropriate personal protective equipment.

Protection Type Recommended Equipment Standard
Eye ProtectionGogglesEuropean Standard EN 166
Hand ProtectionProtective gloves
Skin and Body ProtectionLong-sleeved clothing
Respiratory ProtectionNIOSH/MSHA or European Standard EN 136/EN 149:2001 approved respirator

Table 1: Recommended Personal Protective Equipment (PPE)

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure Type First Aid Measures
If on Skin Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1][2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
If Swallowed Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Table 2: Emergency First Aid Procedures

Spill and Waste Management

Proper containment and disposal of spills and waste are essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Containment and Cleanup

In case of a spill, follow these steps:

  • Ensure adequate ventilation.[2]

  • Wear appropriate personal protective equipment.[2]

  • For solid spills, sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

  • For liquid spills, absorb with an inert dry material and place in an appropriate waste disposal container.[3]

  • Clean the affected area thoroughly.

Disposal of this compound Waste

The primary directive for the disposal of this compound and its containers is to "Dispose of contents/container to an approved waste disposal plant." [2][4][5] This indicates that the material should be treated as hazardous waste.

Key Disposal Principles:

  • Do not release into the environment: The substance should not be allowed to enter drains, other waterways, or soil.[2]

  • Consult Local Regulations: Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

  • Use Suitable Containers: Waste should be collected in suitable, closed, and properly labeled containers for disposal.[1][3]

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 3-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1H-pyrazol-3-yl)pyridine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 45887-08-9

  • Molecular Formula: C₈H₇N₃

  • Molecular Weight: 145.16 g/mol

Hazard Summary: this compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles meeting European standard EN 166 or ANSI Z87.1.[1]To protect eyes from splashes and solid particulates.
Hand Protection Chemical-Resistant GlovesButyl rubber or Viton®. Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[3][4]To prevent skin contact and absorption.
Body Protection Laboratory CoatLong-sleeved, flame-retardant lab coat.To protect skin and clothing from contamination.[1]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149:2001 approved respirator is required when handling the powder outside of a certified chemical fume hood or in case of high concentrations.[1]To avoid inhalation of airborne particles.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible within the immediate work area.

2. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Designate a specific area within the fume hood for handling this compound.

  • When weighing the solid, use a disposable weighing boat or paper.

  • To avoid creating dust, do not pour the solid directly from a large container. Use a spatula to carefully transfer the desired amount.[5]

3. Dissolving and Transferring:

  • When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • If transferring the substance, ensure the receiving container is properly labeled.

  • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[4]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Emergency Procedures

EmergencyProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
Spill For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[3][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[3]

  • Solid waste (e.g., contaminated gloves, weighing paper, absorbent pads) should be collected separately from liquid waste.

2. Waste Collection and Labeling:

  • Collect solid waste in a designated, sealable, and clearly labeled hazardous waste container.[3]

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area that is well-ventilated.

  • Keep waste containers tightly closed except when adding waste.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[6]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Hood Weigh Solid 3. Weigh Solid Compound Prepare Hood->Weigh Solid Dissolve/Transfer 4. Dissolve or Transfer Weigh Solid->Dissolve/Transfer Segregate Waste 5. Segregate Solid & Liquid Waste Dissolve/Transfer->Segregate Waste Label Waste 6. Label Hazardous Waste Container Segregate Waste->Label Waste Store Waste 7. Store in Satellite Accumulation Area Label Waste->Store Waste Dispose Waste 8. Arrange for EHS Disposal Store Waste->Dispose Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.